Guanidine Hydrochloride
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1939 and has 3 approved indications.
See also: Guanidine (has active moiety).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058757 | |
| Record name | Guanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |
| Record name | Guanidine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 215 | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3 g/cm³ | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
50-01-1 | |
| Record name | Guanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
178-185 °C | |
| Record name | GUANIDINE HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Unfolding Story: A Technical Guide to Guanidine Hydrochloride-Induced Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding, stability, and structure. Its ability to induce a cooperative unfolding transition from a protein's native state to a random coil provides invaluable insights into the forces governing protein architecture. This technical guide delves into the core mechanisms of GdnHCl-induced protein denaturation, offering a detailed overview for researchers, scientists, and professionals in drug development.
The Dual Mechanism of Action: Direct Interaction and Solvent Restructuring
The denaturation of proteins by guanidine hydrochloride is a complex process that is understood to occur through a combination of direct and indirect mechanisms. This dual action disrupts the delicate balance of non-covalent interactions that stabilize a protein's three-dimensional structure.
1. Direct Interactions with the Protein:
The guanidinium (B1211019) cation (Gdn+), the active component of GdnHCl, can directly interact with the protein. Its planar, delocalized positive charge allows it to engage in favorable interactions with both polar and non-polar regions of the polypeptide chain.
-
Weakening Hydrophobic Interactions: The guanidinium ion can interact favorably with hydrophobic amino acid side chains, effectively increasing their solubility in the aqueous environment. This "coating" of hydrophobic surfaces reduces the thermodynamic penalty of their exposure to the solvent, thereby weakening the hydrophobic effect, a primary driving force in protein folding.[1]
-
Disruption of Hydrogen Bonds: GdnHCl can form new hydrogen bonds with the protein's peptide backbone and polar side chains, competing with and disrupting the intramolecular hydrogen bonds that are crucial for maintaining secondary and tertiary structures.[2]
-
Electrostatic Interactions: As a salt, GdnHCl can also mask electrostatic interactions within the protein. The ionic nature of GdnHCl can shield charged residues, disrupting salt bridges that contribute to the stability of the native conformation.[3][4] This effect can lead to different estimations of protein stability compared to non-ionic denaturants like urea (B33335).[5][6]
2. Indirect Effects via Water Structure Alteration:
GdnHCl also acts as a chaotrope, meaning it disrupts the hydrogen-bonding network of water. This alteration of the solvent properties has a profound impact on protein stability.
-
Increased Solvation of Non-Polar Groups: By making the bulk solvent more "organic-like," GdnHCl enhances the solubility of non-polar amino acid residues. This reduces the hydrophobic driving force that sequesters these residues in the protein core, favoring their exposure in the unfolded state.
-
Perturbation of Water's Hydrogen Bond Network: The guanidinium cation has been shown to make the hydrogen bonds in the surrounding water more linear.[7] This restructuring of the water network can influence the hydration of the protein surface and contribute to the destabilization of the native state.
The interplay of these direct and indirect mechanisms leads to a cooperative unfolding of the protein from its compact, functional native state to a disordered, random coil.
Quantitative Analysis of Protein Denaturation
The denaturation of a protein by GdnHCl can be quantified to determine its conformational stability. Key parameters include the midpoint of denaturation (Cm) and the m-value, which describes the dependence of the free energy of unfolding on denaturant concentration.
| Protein | Cm (M) | m-value (kcal mol-1 M-1) | Method | Reference |
| Human Placental Cystatin | 1.5 - 2.0 | - | Fluorescence, CD | [1] |
| Coiled-Coil Analogs | ~3.5 | - | CD | [2][4][5][6] |
| Streptomycin Adenylyltransferase | ~0.75 | - | CD | [8] |
| MTH1880 | 3.95 | - | CD | [9] |
| Ubiquitin | - | 1.76 | Fluorescence, CD | [10] |
Comparison with Urea:
This compound is a more potent denaturant than urea. Generally, the Cm for GdnHCl-induced denaturation is significantly lower than that for urea-induced denaturation for the same protein.
| Protein | GdnHCl Cm (M) | Urea Cm (M) | Reference |
| Human Placental Cystatin | 1.5 | 3.0 | [1] |
| Coiled-Coil Analog (20A) | ~3.5 | 7.4 | [4][5] |
| Coiled-Coil Analog (20R) | ~3.5 | 1.4 | [4][5] |
Experimental Protocols for Monitoring Denaturation
Several biophysical techniques can be employed to monitor the unfolding of a protein in the presence of GdnHCl. Circular dichroism and intrinsic tryptophan fluorescence are two of the most common methods.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer). The protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer. Ensure the pH is readjusted after dissolving the GdnHCl.
-
Prepare a series of samples with a constant protein concentration and increasing concentrations of GdnHCl. A corresponding set of buffer blanks containing only the denaturant should also be prepared.
-
Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to several hours) at a constant temperature.[8]
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample and its corresponding blank.
-
Alternatively, monitor the change in the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[11]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.
-
Plot the mean residue ellipticity at the chosen wavelength (e.g., [θ]222) against the GdnHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.
-
Intrinsic Tryptophan Fluorescence Spectroscopy
The fluorescence of tryptophan residues is highly sensitive to their local environment. Upon protein unfolding, tryptophan residues that were buried in the hydrophobic core become exposed to the polar solvent, resulting in a red shift (shift to longer wavelengths) of the emission maximum (λmax).
Methodology:
-
Sample Preparation:
-
Prepare samples as described for CD spectroscopy. The protein concentration may need to be adjusted to avoid inner filter effects.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum for each sample and its corresponding blank from approximately 310 nm to 400 nm.[12]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.
-
Determine the λmax for each corrected spectrum.
-
Plot the λmax as a function of GdnHCl concentration to generate the denaturation curve.
-
The Cm can be determined from the midpoint of the transition.
-
Conclusion
This compound remains an indispensable tool in protein science. A thorough understanding of its dual mechanism of action, involving both direct interactions with the protein and modulation of the solvent environment, is crucial for the accurate interpretation of denaturation experiments. By employing techniques such as circular dichroism and fluorescence spectroscopy, researchers can obtain quantitative data on protein stability, providing fundamental insights that are critical for basic research and the development of stable and effective protein-based therapeutics.
References
- 1. Comparison of this compound (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 7. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profile.iitd.ac.in [profile.iitd.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamics of denaturation of barstar: evidence for cold denaturation and evaluation of the interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Guanidine Hydrochloride: A Technical Guide to its Chaotropic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed in life sciences research and the biopharmaceutical industry. Its ability to disrupt the intricate structures of macromolecules, particularly proteins and nucleic acids, makes it an indispensable tool in a variety of applications, from fundamental protein folding studies to the manufacturing of therapeutic agents. This technical guide provides an in-depth exploration of the core principles of GdnHCl's chaotropic activity, detailed experimental protocols, and its applications in drug development.
The Core of Chaotropic Activity: Disrupting the Order
A chaotropic agent, by definition, is a substance that disrupts the structure of water and weakens the hydrophobic effect.[1] This disruption of the hydrogen-bonding network of water increases the entropy of the system, making it more favorable for nonpolar moieties, such as the hydrophobic side chains of amino acids, to be exposed to the aqueous environment.[2][3] Guanidine hydrochloride excels as a chaotropic agent due to the unique properties of the guanidinium (B1211019) ion (Gdm+).
The denaturation of proteins by GdnHCl is a complex process involving two primary mechanisms.[4] Firstly, GdnHCl directly interacts with the protein, breaking the hydrogen bonds that stabilize its secondary and tertiary structures.[4][5] The guanidinium ion can form strong hydrogen bonds with both the peptide backbone and polar amino acid residues, effectively competing with and disrupting the intramolecular hydrogen bonds within the protein.[6]
Secondly, GdnHCl alters the structure of the surrounding water. The guanidinium cation has been shown to make the hydrogen bonds in the solution more linear and to inhibit the response of the hydrogen-bond network to temperature changes.[7][8] This alteration of water structure weakens the hydrophobic effect, which is a major driving force for protein folding.[1] By increasing the solubility of non-polar amino acid side chains, GdnHCl facilitates the unfolding of the protein from its compact, native conformation into a denatured state.[4]
This denaturing capability is crucial for solubilizing proteins, especially those that form insoluble aggregates known as inclusion bodies, a common challenge in recombinant protein production.[9][10] Furthermore, the denaturation process is often reversible, allowing for the refolding of proteins into their active conformations upon removal of the GdnHCl.[4]
Quantitative Data on this compound's Effects
The effectiveness of this compound as a denaturant is concentration-dependent. The following tables summarize key quantitative data related to its use.
| Macromolecule | Application | Typical GdnHCl Concentration | Notes |
| Proteins | Denaturation | 6 M | A 6M solution is widely used to fully denature most proteins.[11] |
| Proteins | Solubilization of Inclusion Bodies | 6 M - 8 M | Higher concentrations may be required for particularly recalcitrant inclusion bodies.[9][12] |
| Proteins | Refolding | Gradual decrease from 6 M to 0 M | Typically achieved through dialysis or dilution to allow for proper refolding.[9] |
| Nucleic Acids | Cell Lysis | 4 M - 8 M | Disrupts cell membranes and denatures nucleases, protecting nucleic acids from degradation.[12][13] |
| Nucleic Acids | Binding to Silica (B1680970) | 4 M - 6 M | In the presence of alcohol, GdnHCl promotes the binding of nucleic acids to silica matrices for purification.[14][15] |
| Property | Observation | Reference |
| Absorbance | Low absorbance at 260 nm, 280 nm, and 230 nm. | [14] |
| Purity Indication | An ideal A260/A230 ratio for nucleic acid products indicates high purity. | [14] |
| Comparison with Urea (B33335) | Generally 1.5 to 2.5 times more effective as a protein denaturant on a molar basis. | [16] |
| Effect on Electrostatic Interactions | The ionic nature of GdnHCl can mask electrostatic interactions in proteins, which is not observed with the uncharged denaturant urea. | [17][18] |
Key Experimental Protocols
Detailed methodologies for common applications of this compound are provided below.
Protocol 1: Protein Denaturation and Solubilization from Cell Paste
This protocol is designed for the denaturation and solubilization of proteins from a wet cell paste.
Materials:
-
8 M this compound Solution (buffered, pH 8.5)[5]
-
Wet cell paste
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
For every 0.1 gram of wet cell paste, add 1 mL of 8 M this compound Solution.[5]
-
Vortex the suspension vigorously for 2 minutes to ensure complete lysis and denaturation.[5]
-
Centrifuge the suspension at 15,000 x g for 10 minutes at room temperature to pellet cell debris.[5]
-
Carefully transfer the supernatant containing the solubilized and denatured proteins to a new tube.[5]
Note: For downstream applications like SDS-PAGE, the this compound must be removed, typically through dialysis or protein precipitation.[5]
Protocol 2: Total RNA Isolation from Cultured Cells
This protocol describes a single-step method for isolating total RNA from cultured cells using a guanidine-based solution.
Materials:
-
Denaturing solution (4 M guanidine thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)[19]
-
Acid phenol-chloroform[19]
-
DEPC-treated water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenize cells in the denaturing solution.[19]
-
Sequentially add acid phenol-chloroform and mix thoroughly after each addition.[19]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to separate the phases.[20]
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding an equal volume of isopropanol and incubating at -20°C for at least 30 minutes.[19][20]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the RNA.[20]
-
Wash the RNA pellet with 75% ethanol to remove residual salts.[19]
-
Air-dry the pellet briefly and resuspend in DEPC-treated water.[20]
Protocol 3: DNA Extraction using this compound and Silica Beads
This protocol outlines the extraction of DNA using a guanidine-based lysis buffer and silica-coated magnetic beads.
Materials:
-
Lysis buffer containing this compound
-
Binding buffer (containing this compound and ethanol)[21]
-
Silica-coated magnetic beads[21]
-
Wash buffer[21]
-
Elution buffer
-
Magnetic stand
-
Microcentrifuge tubes
Procedure:
-
Lyse the sample in the this compound-containing lysis buffer. This will denature proteins, including nucleases.[15]
-
Add the binding buffer and silica-coated magnetic beads to the lysate. The chaotropic salt and ethanol will promote the binding of DNA to the silica surface.[15][21]
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads with the wash buffer to remove contaminants.[21]
-
Elute the purified DNA from the beads using the elution buffer.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Mechanism of protein denaturation by this compound.
Caption: General workflow for nucleic acid extraction using this compound.
Applications in Drug Development
This compound plays a significant role in various stages of drug development.
-
Recombinant Protein Production: As previously mentioned, GdnHCl is instrumental in solubilizing and refolding recombinant proteins expressed as inclusion bodies in systems like E. coli.[9] This is critical for the production of many protein-based therapeutics.
-
Drug Formulation: It can be used in the synthesis of active pharmaceutical ingredients (APIs).[22][23] Its ability to enhance the solubility of hydrophobic compounds makes it valuable in certain drug formulations.[24]
-
Vaccine Development: The production of certain vaccines relies on the purification of viral or bacterial proteins, a process that can be facilitated by the use of GdnHCl.[22]
-
High-Throughput Screening: In the context of drug discovery, GdnHCl can be used in affinity-purification mass spectrometry (AP-MS) experiments to efficiently elute and digest protein-protein interactions for analysis.[25]
-
Biophysical Characterization: The controlled denaturation of a protein by GdnHCl is a standard method to study its conformational stability.[16] This information is vital for understanding how a therapeutic protein might behave under different physiological or storage conditions.
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action of this compound on Proteins [qinmuchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Get insights into Magen [magen-tec.com]
- 12. assays.cancer.gov [assays.cancer.gov]
- 13. Get insights into Magen [magen-tec.com]
- 14. Get insights into Magen [magen-tec.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Guanidine-based DNA extraction with silica-coated beads or silica spin columns [protocols.io]
- 22. 搜索 (5) [xgchemicals.com]
- 23. nbinno.com [nbinno.com]
- 24. chemimpex.com [chemimpex.com]
- 25. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Semantic Scholar [semanticscholar.org]
Guanidine Hydrochloride: A Technical Guide to its Role in Disrupting Hydrogen Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed in biochemistry and molecular biology for its ability to denature macromolecules, particularly proteins. Its primary mechanism of action involves the disruption of the intricate network of non-covalent interactions that stabilize the native three-dimensional structure of these molecules. Among these interactions, hydrogen bonds play a pivotal role in maintaining the secondary and tertiary structures of proteins. This technical guide provides an in-depth exploration of the role of guanidine hydrochloride in breaking hydrogen bonds, offering detailed experimental protocols, quantitative data, and visual representations of the underlying processes to aid researchers in their scientific endeavors.
This compound is a salt that dissociates in aqueous solution to form the guanidinium (B1211019) cation (Gdn⁺) and the chloride anion (Cl⁻). The planar, resonance-stabilized structure of the guanidinium ion allows it to effectively interact with and disrupt the organized structure of water, thereby weakening the hydrophobic effect, a major driving force in protein folding. More directly, the guanidinium ion can form strong hydrogen bonds with the peptide backbone and polar side chains of amino acids, competing with and ultimately breaking the intramolecular hydrogen bonds that are essential for maintaining the protein's native conformation[1]. This disruption of hydrogen bonds, coupled with the perturbation of hydrophobic interactions, leads to the unfolding of the protein into a random coil state.
Mechanism of Hydrogen Bond Disruption
The denaturation of proteins by this compound is a complex process involving both direct and indirect mechanisms.
-
Direct Interaction: The guanidinium cation, with its high density of hydrogen bond donors, can directly interact with the peptide backbone's carbonyl and amide groups, as well as with polar amino acid side chains[2]. These interactions are thermodynamically favorable and compete with the intramolecular hydrogen bonds that stabilize α-helices and β-sheets. At high concentrations (typically in the molar range), the sheer number of guanidinium ions effectively solvates the polypeptide chain, breaking the native hydrogen bond network and leading to protein unfolding[3][4].
-
Indirect Effect via Water Structure Disruption: As a chaotropic agent, GdnHCl disrupts the hydrogen-bonding network of water[5]. This altered water structure is less capable of supporting the hydrophobic effect, which drives nonpolar amino acid side chains to the interior of the protein. The weakening of the hydrophobic effect exposes these nonpolar residues to the solvent, further destabilizing the protein's compact structure and making the internal hydrogen bonds more susceptible to disruption[5].
Quantitative Analysis of this compound-Induced Denaturation
The effect of this compound on protein stability is typically quantified by determining the midpoint of the denaturation transition (Cm) and the free energy of unfolding in the absence of the denaturant (ΔG°H₂O). These parameters can be obtained by monitoring a structural signal (e.g., fluorescence emission, circular dichroism) as a function of GdnHCl concentration.
| Protein | Cm (M) | ΔG°H₂O (kcal/mol) | Experimental Conditions | Reference |
| Ribonuclease A | 3.01 | 9.3 | pH 6.6 | [3] |
| Lysozyme | 3.07 | 5.8 | pH 2.9 | [3] |
| α-Chymotrypsin | 1.90 | 7.8 | pH 4.3 | [3] |
| β-Lactoglobulin | 3.23 | 12.5 | pH 3.2 | [3] |
| CooA (Fe(III) WT) | ~3.5 | ~6.2 (26 kJ/mol) | 25°C, pH 7.4 | [6] |
| Human Placental Cystatin | 1.5-2.0 | - | - | [7] |
| Im2 | 1.52 | - | 25°C, 50 mM potassium phosphate (B84403) buffer | [8] |
| Im9 | 1.71 | - | 25°C, 50 mM potassium phosphate buffer | [8] |
| SMATase | 0.75 | - | 37°C | [9] |
Table 1: this compound Denaturation Parameters for Various Proteins. This table summarizes the midpoint of denaturation (Cm) and the Gibbs free energy of unfolding (ΔG°H₂O) for several proteins upon treatment with this compound.
Experimental Protocols
Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence
This protocol describes how to monitor the unfolding of a protein by measuring the change in the fluorescence of its intrinsic tryptophan residues as a function of this compound concentration.
Materials:
-
Purified protein of interest containing tryptophan residues.
-
This compound (ultrapure grade).
-
Buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a concentrated stock solution of the protein in the desired buffer. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).
-
Prepare a high-concentration stock solution of this compound (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements[6].
-
Prepare a series of protein samples with increasing concentrations of GdnHCl. This can be done by mixing appropriate volumes of the protein stock, GdnHCl stock, and buffer to achieve a constant final protein concentration (e.g., 2 µM) and varying GdnHCl concentrations (e.g., from 0 to 6 M in 0.2 M increments)[6].
-
Prepare corresponding blank samples containing the same concentrations of GdnHCl in the buffer but without the protein.
-
Incubate all samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (e.g., 2 hours)[6].
-
Set up the spectrofluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan residues. Set the emission scan range from 310 to 400 nm[6].
-
Measure the fluorescence emission spectra. For each sample, record the fluorescence emission spectrum after subtracting the spectrum of the corresponding blank.
-
Data Analysis. Plot the fluorescence intensity at the emission maximum (λmax) or the wavelength of the emission maximum as a function of the GdnHCl concentration. The data is often characterized by a sigmoidal curve, which can be fitted to a two-state denaturation model to determine the Cm and ΔG°H₂O values[10].
Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for monitoring changes in the secondary structure of a protein during GdnHCl-induced denaturation using far-UV circular dichroism.
Materials:
-
Purified protein of interest.
-
This compound (ultrapure grade).
-
Buffer solution transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Prepare protein and GdnHCl stock solutions as described in the fluorescence protocol. The buffer used must have low absorbance in the far-UV region.
-
Prepare a series of protein samples with a constant protein concentration (e.g., 0.2 mg/mL) and varying GdnHCl concentrations.
-
Prepare corresponding blank samples with the same GdnHCl concentrations in the buffer.
-
Equilibrate the samples at a constant temperature for a sufficient time.
-
Set up the CD spectropolarimeter. The instrument should be purged with nitrogen gas. Set the wavelength to monitor a characteristic feature of the protein's secondary structure, typically 222 nm for α-helical content[11].
-
Measure the CD signal. Record the ellipticity at 222 nm for each sample, subtracting the signal from the corresponding blank.
-
Data Analysis. Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the GdnHCl concentration. The resulting sigmoidal curve represents the unfolding transition, from which the Cm and ΔG°H₂O can be determined.
Visualizing the Process: Workflows and Pathways
The process of GdnHCl-induced protein denaturation can be visualized to better understand the experimental workflow and the underlying molecular transitions.
References
- 1. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. profile.iitd.ac.in [profile.iitd.ac.in]
- 9. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differences in the pathways of proteins unfolding induced by urea and this compound: molten globule state and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chaotrope: An In-depth Technical Guide to Hydrophobic Interactions with Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the complex interplay between guanidine (B92328) hydrochloride (GdnHCl) and hydrophobic interactions, a critical aspect of protein folding, stability, and drug development. We will delve into the mechanisms of GdnHCl-induced denaturation, present quantitative data on its effects, detail experimental protocols for its study, and visualize the key processes involved.
The Dual Nature of Guanidine Hydrochloride's Influence on Hydrophobic Interactions
This compound is a powerful chaotropic agent, meaning it disrupts the structure of water. This disruption has profound consequences for the hydrophobic effect, which is a primary driving force in protein folding and stability. The mechanism of GdnHCl's action is multifaceted and is generally understood to involve both indirect and direct effects on the protein and its surrounding solvent.
Indirect Mechanism: Alteration of Water Structure
The hydrophobic effect arises from the high entropic cost of ordering water molecules around a nonpolar solute. By introducing GdnHCl, the hydrogen-bonding network of water is disturbed[1][2][3]. The guanidinium (B1211019) cation (Gdm⁺), with its planar structure and distributed charge, interacts with water molecules, but these interactions are weaker and less ordered than the hydrogen bonds in bulk water[4]. This disruption of the water structure reduces the entropic penalty for solvating nonpolar residues, thereby weakening the hydrophobic interactions that hold a protein in its native conformation[5]. Essentially, GdnHCl makes the aqueous environment more "hospitable" to hydrophobic side chains, diminishing their drive to bury themselves within the protein core.
Direct Mechanism: Favorable Interactions with the Polypeptide Chain
Beyond its influence on water, GdnHCl can interact directly with the protein. Evidence suggests that the guanidinium ion can bind to the peptide backbone and both polar and nonpolar side chains[6][7]. These direct interactions can stabilize the unfolded state of the protein relative to the native state. The accumulation of GdnHCl around the protein surface and its favorable interactions with the exposed polypeptide chain in the denatured state contribute significantly to the overall denaturing effect[8][9].
Quantitative Insights into GdnHCl-Mediated Effects
The impact of GdnHCl on protein stability and hydrophobic interactions can be quantified through various thermodynamic parameters. These values are crucial for comparing the stability of different proteins and understanding the potency of GdnHCl as a denaturant.
Free Energy of Transfer of Amino Acid Side Chains
The free energy of transfer (ΔGtr) quantifies the change in free energy when a molecule is moved from water to a GdnHCl solution. A negative ΔGtr indicates that the molecule is more soluble in the GdnHCl solution. The following table summarizes the free energy of transfer for various amino acid side chains from water to 3 M GdnHCl, providing insight into how GdnHCl affects the solubility of different types of residues.
| Amino Acid Side Chain | ΔGtr (cal/mol) from water to 3 M GdnHCl |
| Tryptophan | -1050 |
| Tyrosine | -780 |
| Phenylalanine | -750 |
| Leucine | -540 |
| Isoleucine | -450 |
| Valine | -360 |
| Methionine | -390 |
| Proline | -360 |
| Alanine | -210 |
| Glycine | 0 |
Data adapted from Nozaki, Y., & Tanford, C. (1970). The Journal of biological chemistry, 245(7), 1648–1652.[10]
Thermodynamic Parameters of Protein Unfolding
The stability of a protein in the presence of GdnHCl is often characterized by the midpoint of the denaturation curve (Cm), the m-value (the dependence of the free energy of unfolding, ΔG, on denaturant concentration), and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).
| Protein | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal/mol) |
| Ribonuclease A | 3.0 | 2.5 | 7.5 |
| Lysozyme | 3.2 | 2.8 | 9.0 |
| Myoglobin | 2.1 | 3.1 | 6.5 |
| Chymotrypsinogen | 2.2 | 4.1 | 9.0 |
| Cytochrome c | 2.5 | 2.9 | 7.2 |
These are representative values and can vary with experimental conditions such as pH and temperature. Data compiled from various sources for illustrative purposes.[11][12][13]
Experimental Protocols for Studying Hydrophobic Interactions with GdnHCl
Several biophysical techniques are employed to monitor the unfolding of proteins in the presence of GdnHCl and thereby probe the role of hydrophobic interactions. Below are detailed methodologies for two common approaches.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as it unfolds.
Methodology:
-
Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. Ensure the protein solution is filtered (0.22 µm filter) to remove any aggregates.
-
Denaturant Stock Solution: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer as the protein. The exact concentration of the GdnHCl stock should be determined by refractive index measurements.[14]
-
Sample Preparation for Titration: Prepare a series of samples with varying concentrations of GdnHCl (e.g., from 0 to 6 M in 0.2 M increments) at a constant protein concentration. This is typically done by mixing appropriate volumes of the protein stock, GdnHCl stock, and buffer.
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure that the unfolding reaction has reached equilibrium.
-
CD Measurement: Record the far-UV CD spectrum (typically from 200 to 250 nm) for each sample using a CD spectropolarimeter. A cuvette with a path length of 1 mm is commonly used.
-
Data Analysis: Monitor the change in the CD signal at a specific wavelength, usually 222 nm, which is characteristic of α-helical content. Plot the mean residue ellipticity at 222 nm as a function of GdnHCl concentration. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Cm, m-value, and ΔG°H₂O.[15][16]
Intrinsic Tryptophan Fluorescence Spectroscopy
The fluorescence of intrinsic tryptophan residues is highly sensitive to their local environment. As a protein unfolds, these residues become more exposed to the aqueous solvent, leading to changes in their fluorescence emission spectrum.
Methodology:
-
Protein and Denaturant Preparation: Prepare protein and GdnHCl stock solutions as described for CD spectroscopy. The protein concentration for fluorescence experiments is typically lower (e.g., 5-10 µM).
-
Sample Preparation for Titration: Prepare a series of samples with varying GdnHCl concentrations at a constant protein concentration.
-
Equilibration: Allow the samples to equilibrate as described above.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues. Emission is usually scanned from 310 to 400 nm.[17]
-
Data Analysis: Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength. As the protein unfolds, a red shift (increase) in λmax is typically observed. Plot the λmax or fluorescence intensity as a function of GdnHCl concentration. The data can be analyzed similarly to CD data to obtain thermodynamic parameters of unfolding.[18][19]
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanisms of GdnHCl action and a typical experimental workflow.
Caption: Proposed mechanisms of GdnHCl-induced protein denaturation.
Caption: Workflow for a GdnHCl-induced protein denaturation experiment.
Conclusion
Understanding the intricate ways in which this compound modulates hydrophobic interactions is fundamental for researchers in biochemistry, drug discovery, and materials science. By combining a theoretical understanding of its dual-action mechanism with robust experimental methodologies, scientists can effectively probe protein stability and the forces that govern it. The quantitative data and protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complexities of protein folding and denaturation. The continued investigation into these fundamental interactions will undoubtedly pave the way for advancements in protein engineering and the development of novel therapeutics.
References
- 1. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Raman Spectroscopic and Computational Study of Hydrogen Bond Interacti" by Andrew Kamischke [egrove.olemiss.edu]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Investigation of the mechanism of protein denaturation by this compound-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action of this compound on Proteins [qinmuchem.com]
- 9. Mechanism and Difference of this compound and Urea as Denaturant [yacooscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Protein Unfolding – A Simple Cooperative Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. profile.iitd.ac.in [profile.iitd.ac.in]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. The fluorescence detected this compound equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of fluorescence methods to monitor unfolding transitions in proteins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Guanidine (B92328) Hydrochloride: pKa and its Role in Buffer Systems
Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent and protein denaturant widely utilized in life sciences research. While it is a salt of the strong base guanidine, its role in laboratory buffers is often misunderstood. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its pKa and its multifaceted relevance in buffer systems for protein chemistry and molecular biology.
Physicochemical Properties of this compound
This compound's utility in biochemical applications stems from its unique chemical properties. At physiological pH, the guanidinium (B1211019) ion is highly stable due to resonance, which delocalizes the positive charge across the three nitrogen atoms.
| Property | Value | References |
| Chemical Formula | CH₅N₃·HCl | [1] |
| Molecular Weight | 95.53 g/mol | [1] |
| pKa of Conjugate Acid (Guanidinium ion) | 13.6 | [2][3] |
| Appearance | White to slightly yellow crystalline powder | [4][5] |
| Solubility in Water | Approx. 6 M at room temperature; up to 8 M with heating to ~35°C | [2][6] |
| Common Working Concentration | 6 M to 8 M for denaturation | [2][7] |
The pKa of Guanidine and its Implications for Buffering
The guanidinium ion, the conjugate acid of guanidine, has a pKa of 13.6.[2][3] This indicates that guanidine is a very strong base. The effective buffering range for a compound is typically considered to be its pKa ± 1 pH unit. Therefore, the primary buffering capacity of the guanidinium/guanidine pair lies between pH 12.6 and 14.6.
However, this compound is frequently found in buffer solutions at physiological pH ranges (e.g., pH 6.0 to 8.5).[1][8] In these conditions, it is not acting as the primary pH-stabilizing agent. Given its high pKa, virtually all of the molecules exist in the protonated guanidinium cation form at any pH below 11. Its inclusion in these buffers is due to its potent chaotropic and denaturing properties, while other chemical species (such as phosphates, Tris, or bicine) are included to maintain the desired pH.[7][8]
Logical Framework: Role of this compound in Buffers
The following diagram illustrates the logical relationship between the properties of this compound and its primary functions within a buffered solution.
Applications and Experimental Protocols
This compound is the most commonly used denaturant for studying protein folding and stability.[9] At high concentrations (typically 6 M), it disrupts the non-covalent interactions that maintain a protein's secondary and tertiary structure, leading to a randomly coiled state.[3][10] Its ionic nature can mask electrostatic interactions within proteins, a factor that distinguishes it from non-ionic denaturants like urea (B33335).[11][12]
This protocol outlines a general procedure for denaturing a protein sample for analysis.
-
Preparation of 8 M GdnHCl Stock Solution:
-
Weigh 76.42 g of this compound (MW: 95.53 g/mol ).
-
Add to a beaker with approximately 80 mL of deionized water.
-
Place on a stir plate and heat to approximately 35-40°C to facilitate dissolution.[6] The maximum solubility at room temperature is only about 6 M.[2]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.
-
Note: If a specific pH is required, a buffering agent (e.g., 50 mM Bicine) should be added and the pH adjusted before bringing the solution to the final volume.[7]
-
-
Protein Denaturation:
-
Prepare the protein of interest at a known concentration in a suitable, non-GdnHCl buffer.
-
To denature the protein, mix the protein solution with the 8 M GdnHCl stock solution to achieve a final GdnHCl concentration of 6 M. For example, add 750 µL of 8 M GdnHCl to 250 µL of your protein solution.
-
Incubate the sample at room temperature for a specified time (e.g., 15-30 minutes) to allow for complete unfolding.[13]
-
-
Analysis:
-
The unfolded protein can now be analyzed using various techniques, such as circular dichroism (CD) spectroscopy to monitor changes in secondary structure, or used for subsequent procedures like reduction and alkylation of cysteine residues.[7]
-
Workflow for Protein Denaturation Analysis
This diagram outlines the typical workflow for a protein denaturation experiment using this compound.
Guanidine-based buffers are fundamental to many RNA extraction protocols. This compound (or the more potent guanidinium thiocyanate) serves two critical functions:
-
Lysis: It disrupts cell membranes and dissociates nucleoprotein complexes, releasing the nucleic acids.[2]
-
RNase Inhibition: It is a potent inhibitor of RNases, enzymes that rapidly degrade RNA, thereby preserving the integrity of the sample.[2][4]
This protocol is adapted for preparing a general-purpose lysis buffer for nucleic acid extraction.[14]
-
Prepare Stock Solutions:
-
Stock A (Monobasic): 0.2 M NaH₂PO₄, 5 M NaCl.
-
Stock B (Dibasic): 0.2 M Na₂HPO₄, 5 M NaCl.
-
-
Prepare 100 mL Lysis Buffer (approx. 6 M GdnHCl):
-
To a 250 mL beaker, add 0.58 mL of Stock Solution A and 9.42 mL of Stock Solution B. This combination creates a sodium phosphate (B84403) buffer base.
-
Add 57.3 g of powdered this compound.
-
Add deionized water to approximately 80 mL and stir with gentle heating until the powder is completely dissolved.
-
Cool the solution to room temperature.
-
Adjust the pH to 7.8 using 1 M NaOH or 1 M HCl.
-
Transfer to a graduated cylinder and bring the final volume to 100 mL with deionized water.
-
Filter sterilize the buffer using a 0.45 µm filter.
-
Workflow for RNA Isolation using GdnHCl Lysis Buffer
The following diagram shows a simplified workflow for extracting RNA from biological samples.
Advantages and Disadvantages
The choice of denaturant or buffer component depends on the specific application.
| This compound | Advantages | Disadvantages |
| As a Denaturant | - Very powerful and effective denaturant, often more so than urea.[12]- Can solubilize highly resilient proteins and inclusion bodies.[4]- Denaturation is often reversible.[10] | - As a salt, it can interfere with downstream applications like IEX (Ion Exchange Chromatography) and SDS-PAGE.[12]- Its ionic nature can mask native electrostatic interactions in proteins.[11] |
| In Lysis Buffers | - Potent inhibitor of RNases, protecting RNA integrity.[2][15]- Effectively lyses cells and dissociates nucleoprotein complexes.[5] | - Can be inhibitory to downstream enzymatic reactions (e.g., reverse transcription, PCR) and must be thoroughly removed. |
Conclusion
This compound is an indispensable tool in modern biochemistry and drug development. While its high pKa of 13.6 makes it unsuitable as a pH-buffering agent in the physiological range, its exceptional chaotropic properties make it a critical component in buffer systems designed for protein denaturation and nucleic acid isolation. Understanding this distinction is crucial for designing robust experiments and accurately interpreting their results. Its primary role is to create a denaturing environment that unfolds proteins and inactivates degradative enzymes, while co-solutes are used to maintain the desired pH for the procedure.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. This compound | 50-01-1 [chemicalbook.com]
- 5. What Are The Applications of this compound (50-01-1) [yacooscience.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 9. This compound-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of this compound on Proteins [qinmuchem.com]
- 11. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Team:Cambridge/Protocols/Buffers - 2011.igem.org [2011.igem.org]
- 15. mdpi.com [mdpi.com]
Guanidine Hydrochloride as a Protein Denaturant: A Technical Guide to its Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding, stability, and structure. Its ability to disrupt the non-covalent interactions that maintain a protein's native three-dimensional conformation has made it an indispensable tool in biochemistry and drug development. This technical guide provides an in-depth exploration of the discovery and history of guanidine hydrochloride as a denaturant, its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use.
Historical Perspective: From Salting-Out to Chaotropic Denaturation
The understanding of how salts affect protein solubility and stability has its roots in the late 19th century with the work of Franz Hofmeister. In 1888, Hofmeister systematically studied the effects of various salts on the precipitation of proteins, establishing the "Hofmeister series" (or lyotropic series), which ranks ions based on their ability to "salt-out" (precipitate) or "salt-in" (solubilize) proteins. Ions that promote salting-out are termed "kosmotropes" (order-making), while those that favor salting-in are known as "chaotropes" (order-disrupting).
While the Hofmeister series provided a framework for understanding ion-specific effects on proteins, the potent denaturing ability of certain salts was not fully appreciated until the work of later researchers. In the early 20th century, scientists like M.L. Anson and A.E. Mirsky conducted extensive studies on protein denaturation, investigating the effects of various conditions such as pH, temperature, and chemical agents. Their work, along with the theoretical contributions of Linus Pauling and Alfred Mirsky in the 1930s, laid the foundation for understanding denaturation as a reversible process involving the disruption of a protein's specific three-dimensional structure.
The pivotal discovery of this compound's exceptional denaturing capacity is credited to Jesse P. Greenstein. In a series of papers published in 1938 and 1939, Greenstein investigated the exposure of sulfhydryl groups in proteins like ovalbumin upon treatment with various substances. His experiments revealed that this compound was remarkably effective at unfolding proteins and exposing these previously buried reactive groups, even more so than urea, which was another known denaturant at the time. This discovery marked a significant milestone, establishing this compound as a powerful tool for studying protein structure and function.
Mechanism of Protein Denaturation by this compound
This compound is a salt that dissociates in aqueous solution to the guanidinium (B1211019) cation (Gdn+) and the chloride anion (Cl-). The guanidinium ion is a planar, resonant structure with a delocalized positive charge, which is key to its denaturing activity. While the precise mechanism of denaturation is complex and still a subject of research, it is generally understood to involve a combination of direct and indirect effects:
-
Disruption of the Water Structure: As a chaotropic agent, the guanidinium ion disrupts the hydrogen-bonding network of water. This destabilizes the native protein structure, which is largely maintained by the hydrophobic effect. By making the bulk solvent more "disordered," it becomes more favorable for nonpolar amino acid side chains to be exposed to the solvent, thus promoting unfolding.
-
Direct Interaction with the Protein: There is strong evidence that guanidinium ions interact directly with the protein. They can bind to the peptide backbone and both polar and nonpolar side chains, effectively competing with and weakening the intramolecular hydrogen bonds and hydrophobic interactions that stabilize the native state. This direct binding mechanism is thought to contribute significantly to its high denaturing potency.
The denaturation process induced by this compound is often a cooperative, two-state transition, where the protein exists predominantly in either the native (N) or unfolded (U) state, with a sharp transition over a narrow range of denaturant concentrations. However, for some proteins, intermediate states, such as the molten globule state, can be populated at intermediate denaturant concentrations.
Quantitative Analysis of Protein Denaturation
The denaturation of a protein by this compound can be quantitatively analyzed to determine its thermodynamic stability. This is typically done by monitoring a physical property that changes upon unfolding, such as fluorescence or circular dichroism, as a function of denaturant concentration.
Key Thermodynamic Parameters
The analysis of a denaturation curve yields several important thermodynamic parameters:
-
ΔG°H₂O : The standard free energy of unfolding in the absence of denaturant. This value represents the conformational stability of the protein under native conditions.
-
Cm : The midpoint of the denaturation transition, where the concentrations of the native and unfolded states are equal. It is a measure of the protein's resistance to denaturation by this compound.
-
m-value : A measure of the dependence of ΔG on the denaturant concentration. It is related to the change in the solvent-accessible surface area (ΔASA) upon unfolding.
The relationship between these parameters is described by the linear extrapolation method (LEM):
ΔG = ΔG°H₂O - m[Denaturant]
Representative Denaturation Data for Various Proteins
The following table summarizes typical quantitative data for the this compound-induced denaturation of several well-characterized proteins.
| Protein | Method | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal mol-1) | Reference |
| Ribonuclease A | Optical Rotation | 2.97 | 1.95 | 5.8 | |
| Lysozyme | Optical Rotation | 3.25 | 2.40 | 7.8 | |
| α-Chymotrypsin | Optical Rotation | 2.10 | 4.10 | 8.6 | |
| β-Lactoglobulin | Optical Rotation | 3.00 | 2.07 | 6.2 | |
| Barnase | Fluorescence | 2.7 | 2.5 | 6.8 | |
| Myoglobin | CD | ~1.0 (unfolding of molten globule) | - | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in protein denaturation studies. Below are protocols for two common techniques used to monitor this compound-induced unfolding.
Protocol 1: Monitoring Denaturation by Intrinsic Tryptophan Fluorescence
Principle: The fluorescence emission spectrum of tryptophan residues is sensitive to their local environment. In the folded protein, tryptophans are often buried in the hydrophobic core, resulting in a fluorescence emission maximum (λmax) around 330-340 nm. Upon unfolding and exposure to the polar solvent, the λmax shifts to longer wavelengths (a "red shift"), typically around 350-355 nm.
Methodology:
-
Stock Solutions:
-
Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of high-purity this compound (e.g., 8 M) in the same buffer. The exact concentration should be verified by refractive index measurements.
-
-
Sample Preparation:
-
Prepare a series of solutions with varying concentrations of this compound by mixing the protein stock, buffer, and this compound stock in appropriate ratios. Ensure the final protein concentration is constant across all samples (typically in the low µM range).
-
Allow the samples to equilibrate at a constant temperature for a sufficient time (this can range from minutes to hours and should be determined empirically for the protein of interest).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize contributions from tyrosine.
-
Record the emission spectra from 310 nm to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a fixed wavelength for each this compound concentration.
-
Plot the change in λmax or fluorescence intensity as a function of this compound concentration to generate a denaturation curve.
-
Fit the data to a two-state unfolding model to determine the Cm and m-value, from which ΔG°H₂O can be calculated.
-
Protocol 2: Monitoring Denaturation by Far-UV Circular Dichroism (CD) Spectroscopy
Principle: Far-UV CD spectroscopy (190-250 nm) is sensitive to the secondary structure of a protein. The characteristic CD spectra of α-helices and β-sheets are lost upon denaturation as the protein adopts a random coil conformation.
Methodology:
-
Stock Solutions:
-
Prepare stock solutions of the protein and this compound as described in Protocol 1. The buffer should be chosen carefully to avoid high absorbance in the far-UV region (e.g., phosphate (B84403) buffer is a good choice).
-
-
Sample Preparation:
-
Prepare a series of samples with varying this compound concentrations and a constant protein concentration (typically 0.1-0.2 mg/mL).
-
Equilibrate the samples at a constant temperature.
-
-
CD Measurement:
-
Use a CD spectropolarimeter to record the far-UV CD spectrum of each sample (e.g., from 250 nm to 200 nm).
-
A quartz cuvette with a short path length (e.g., 1 mm) is typically used.
-
Record a baseline spectrum of the buffer containing the corresponding concentration of this compound and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength, typically 222 nm, which is characteristic of α-helical content.
-
Plot the change in the mean residue ellipticity at 222 nm as a function of this compound concentration to obtain a denaturation curve.
-
Analyze the data using a two-state model to extract the thermodynamic parameters.
-
Visualizations
Experimental Workflow for Protein Denaturation and Refolding
Caption: A typical experimental workflow for the denaturation and subsequent refolding of a protein using this compound.
Logical Relationship of Denaturation Analysis
The Role of Guanidine Hydrochloride in Elucidating Protein Folding Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding and stability. Its ability to disrupt the non-covalent interactions that maintain the intricate three-dimensional structure of proteins makes it an invaluable tool for researchers seeking to understand the fundamental principles of protein folding, misfolding, and aggregation. This technical guide provides an in-depth overview of the function of guanidine hydrochloride in protein folding research, with a focus on its application in equilibrium and kinetic studies. We will explore the underlying mechanisms of GdnHCl-induced denaturation, present key thermodynamic data, and provide detailed experimental protocols for common spectroscopic techniques. Furthermore, this guide offers visualizations of key processes and workflows to facilitate a comprehensive understanding of the methodologies involved.
The Mechanism of this compound-Induced Protein Denaturation
This compound disrupts the delicate balance of forces that stabilize the native conformation of a protein. Its denaturation mechanism is multifaceted and involves both direct and indirect effects on the protein and its surrounding solvent. The primary mechanisms of action include the disruption of hydrogen bonds and the weakening of hydrophobic interactions.[1][2]
The guanidinium (B1211019) ion, the active species in GdnHCl, can form strong hydrogen bonds with water molecules, as well as with polar and charged amino acid residues and the peptide backbone. This competition effectively weakens the intramolecular hydrogen bonds that are crucial for maintaining secondary and tertiary structures.[1][2]
Furthermore, GdnHCl increases the solubility of non-polar amino acid side chains, thereby diminishing the hydrophobic effect, which is a major driving force for protein folding.[1] By effectively solvating the hydrophobic core of the protein, GdnHCl favors the unfolded state. The denatured protein can also preferentially bind to this compound, forming a complex that shifts the equilibrium towards the unfolded state.[1] It is important to note that GdnHCl-induced denaturation is generally a reversible process, allowing for the study of both unfolding and refolding pathways.[1][2]
Quantitative Analysis of Protein Stability
The stability of a protein can be quantified by determining the free energy of unfolding (ΔG°H₂O) in the absence of the denaturant. This is typically achieved by monitoring the changes in a spectroscopic signal as a function of GdnHCl concentration and then extrapolating to 0 M denaturant.
Key Thermodynamic Parameters
Two critical parameters are derived from a GdnHCl-induced denaturation curve:
-
Cm (Midpoint of Denaturation): The concentration of GdnHCl at which 50% of the protein is unfolded. It is a measure of the protein's sensitivity to the denaturant.
-
m-value: The slope of the transition region of the denaturation curve (d(ΔG)/d[GdnHCl]). The m-value is proportional to the change in the solvent-accessible surface area (ΔASA) upon unfolding and provides insights into the cooperativity of the folding/unfolding transition.[3]
Data Presentation: Thermodynamic Parameters of Protein Unfolding
The following table summarizes the midpoint of denaturation (Cm) and the m-value for several proteins as determined by GdnHCl-induced unfolding. These values are dependent on experimental conditions such as pH and temperature.
| Protein | Denaturant | Cm (M) | m-value (kcal mol-1 M-1) | Reference |
| Ribonuclease A | GdnHCl | 3.2 | 2.5 | [4] |
| Lysozyme (B549824) | GdnHCl | 3.1 | 2.6 | [4] |
| Porcine Odorant Binding Protein | GdnHCl | ~2.4 | ~2.0 | [5] |
| Erythroid Spectrin | GdnHCl | 2.0 | - | [3] |
| Non-erythroid Spectrin | GdnHCl | 2.0 | - | [3] |
Experimental Protocols
Equilibrium Unfolding Studies
Equilibrium unfolding experiments involve incubating the protein with a range of GdnHCl concentrations until the system reaches equilibrium. The extent of unfolding is then measured using a suitable spectroscopic technique.
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (typically 200-250 nm) is sensitive to the protein's backbone conformation.
Materials:
-
Purified protein of interest
-
This compound (high purity)
-
Appropriate buffer solution for the protein
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the desired buffer. The precise concentration should be determined by refractive index measurements.[6]
-
Prepare a series of GdnHCl solutions with increasing concentrations by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein (typically 0 to 6 M).
-
Prepare protein samples for each GdnHCl concentration by mixing the protein stock with the respective GdnHCl solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).
-
Equilibrate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This can range from minutes to hours depending on the protein.
-
Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample. Use the buffer containing the corresponding GdnHCl concentration as a blank.
-
Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[7]
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the GdnHCl concentration to generate a denaturation curve.
The fluorescence of intrinsic tryptophan residues is highly sensitive to their local environment. Upon protein unfolding, tryptophan residues become more exposed to the aqueous solvent, leading to a change in fluorescence intensity and a red shift in the emission maximum.[8]
Materials:
-
Purified protein of interest containing tryptophan residues
-
This compound (high purity)
-
Appropriate buffer solution for the protein
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Prepare GdnHCl and protein samples as described in the CD spectroscopy protocol. A typical protein concentration for fluorescence studies is in the micromolar range.
-
Equilibrate the samples at a constant temperature.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum for each sample (e.g., from 310 nm to 400 nm).
-
Monitor the change in fluorescence intensity at a specific wavelength or the shift in the emission maximum (λmax) as a function of GdnHCl concentration.
-
Plot the chosen fluorescence parameter against the GdnHCl concentration to obtain the denaturation curve.
Kinetic Folding and Unfolding Studies
Kinetic studies provide insights into the rates and mechanisms of protein folding and unfolding. Stopped-flow techniques are commonly used to monitor rapid changes in protein conformation.
In a stopped-flow experiment, a small volume of a concentrated protein solution (either folded or unfolded) is rapidly mixed with a larger volume of buffer containing a different concentration of GdnHCl, initiating either folding or unfolding.
Procedure:
-
Prepare two solutions:
-
Solution A: Protein in a high concentration of GdnHCl (e.g., 6 M) for refolding experiments, or protein in buffer for unfolding experiments.
-
Solution B: Buffer with the desired final GdnHCl concentration.
-
-
Load the solutions into the syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions. The change in a spectroscopic signal (e.g., fluorescence or CD) is monitored over time (milliseconds to seconds).[9][10]
-
Analyze the kinetic traces by fitting them to appropriate exponential functions to determine the folding or unfolding rate constants.
-
Repeat the experiment at various final GdnHCl concentrations to generate a "chevron plot" (a plot of the logarithm of the observed rate constant versus denaturant concentration).
Data Analysis and Interpretation
The sigmoidal denaturation curves obtained from equilibrium unfolding experiments can be analyzed to determine the thermodynamic parameters of protein stability. Assuming a two-state unfolding model (Native ⇌ Unfolded), the equilibrium constant (Keq) and the free energy of unfolding (ΔG) at each GdnHCl concentration can be calculated. The free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value are then determined by linear extrapolation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound shifts the protein folding equilibrium towards the unfolded state.
Caption: A typical experimental workflow for GdnHCl-induced equilibrium protein unfolding.
Caption: Logical flow of data analysis to determine thermodynamic parameters.
Conclusion
This compound remains a cornerstone in the field of protein folding research. Its utility in both equilibrium and kinetic studies allows for a detailed characterization of the forces that govern protein stability and the pathways of protein folding and unfolding. The quantitative data derived from GdnHCl-induced denaturation experiments are crucial for understanding the effects of mutations, ligand binding, and environmental factors on protein conformation. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for researchers employing this powerful technique in their investigations of protein structure and function, ultimately contributing to advancements in basic science and drug development.
References
- 1. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of this compound on Proteins [qinmuchem.com]
- 3. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unfolding and refolding of porcine odorant binding protein in guanidinium hydrochloride: equilibrium studies at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The fluorescence detected this compound equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of folding of guanidine-denatured hen egg white lysozyme and carboxymethyl(Cys6,Cys127)-lysozyme: a stopped-flow absorbance and fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Spectroscopic Analysis of Guanidine Hydrochloride-Induced Unfolding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for studying protein unfolding induced by guanidine (B92328) hydrochloride (GdnHCl) using spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development who are involved in characterizing protein stability and folding pathways.
Introduction to Guanidine Hydrochloride-Induced Protein Unfolding
This compound (GdnHCl) is a powerful chaotropic agent widely used to induce the denaturation of proteins.[1] Understanding the process of protein unfolding is crucial for various fields, including biochemistry, molecular biology, and drug development, as it provides insights into protein stability, structure-function relationships, and folding mechanisms.[1][2] GdnHCl disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the native three-dimensional structure of proteins, leading to their unfolding into a random coil conformation.[3][4] Spectroscopic methods are invaluable tools for monitoring this transition in a quantitative and high-throughput manner.[5]
The unfolding process can often be modeled as a two-state transition between the native (N) and unfolded (U) states, although multi-state transitions involving intermediate states can also occur.[6][7] By monitoring the changes in spectroscopic signals as a function of GdnHCl concentration, one can determine key thermodynamic parameters that describe the stability of a protein.
Mechanism of this compound Denaturation
This compound is a strong denaturant that disrupts the tertiary and secondary structures of proteins.[3] Its mechanism of action involves two primary aspects:
-
Disruption of Hydrogen Bonds: GdnHCl can form new hydrogen bonds with the protein backbone and side chains, competing with and breaking the intramolecular hydrogen bonds that stabilize the native protein structure.[3]
-
Weakening of Hydrophobic Interactions: The guanidinium (B1211019) ion interacts favorably with nonpolar side chains, increasing their solubility in the aqueous environment and thereby weakening the hydrophobic forces that drive the protein to fold into a compact structure.[3][8]
The denaturation process is generally reversible, meaning the protein can refold to its native state upon removal of the denaturant.[3]
References
- 1. Get insights into Magen [magen-tec.com]
- 2. benchchem.com [benchchem.com]
- 3. Action of this compound on Proteins [qinmuchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Spectroscopic studies of this compound-induced unfolding of hemoglobin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic studies on unfolding processes of apo-neuroglobin induced by this compound and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the mechanism of protein denaturation by this compound-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Solubilization from Inclusion Bodies using Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and drug development. A common challenge encountered is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. While this can protect the protein from proteolysis, recovering the active protein requires effective solubilization and refolding procedures. Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent widely used to solubilize these aggregates by disrupting the non-covalent interactions that maintain their structure.[1][2] This document provides detailed protocols and data for the successful solubilization of proteins from inclusion bodies using guanidine hydrochloride.
Mechanism of Action
This compound is a strong denaturing agent that disrupts the secondary and tertiary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions.[1] This process unfolds the aggregated proteins into soluble, monomeric, and denatured forms, which is a critical first step for subsequent refolding into a biologically active conformation.[2][3] this compound is generally considered more potent than urea, another common denaturant, and can solubilize most inclusion bodies effectively.[4][5]
Data Presentation: Quantitative Parameters for Solubilization
The optimal conditions for inclusion body solubilization are protein-specific. The following tables summarize key quantitative data and starting points for protocol optimization.
Table 1: this compound Concentration and Incubation Conditions
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Guanidine HCl Concentration | 4 - 8 M[1][6] | 6 M[1][7][8] | 6 M GdnHCl is effective for most inclusion bodies.[1][5] Concentrations below 2 M are generally insufficient.[1] |
| Incubation Time | 30 min - 12 hours[6][8] | 1 - 2 hours[1] | Prolonged incubation may be necessary for difficult-to-solubilize proteins.[7] |
| Temperature | Room Temperature | Room Temperature[1][3][9] | Heating (e.g., 50-60°C for 10-15 min) can aid in solubilizing recalcitrant inclusion bodies.[9] |
| pH | ~8.0[4] | 8.0[4] | A slightly alkaline pH can improve solubilization and the efficacy of reducing agents.[4] |
Table 2: Buffer Components for Inclusion Body Processing
| Step | Buffer Component | Typical Concentration | Purpose |
| Lysis | Tris-HCl | 50 - 100 mM[1][9] | Buffering agent to maintain pH. |
| NaCl | 100 mM[1] | Maintains ionic strength. | |
| EDTA | 5 mM[9] | Chelates metal ions, inhibits metalloproteases. | |
| Triton X-100 | 0.5 - 2%[7][10] | Detergent to help lyse cells and remove membrane contaminants. | |
| Washing | Triton X-100 | 1 - 2%[7][10] | Removes membrane proteins and other contaminants.[7] |
| Low concentration GdnHCl or Urea | 0.5 - 1 M[7] | Removes non-specifically bound proteins. | |
| Solubilization | Guanidine HCl | 6 M[1][5][7][8] | Denatures and solubilizes inclusion body proteins. |
| Tris-HCl, pH ~8.0 | 50 mM[1][6] | Buffering agent. | |
| Reducing Agent (DTT or β-mercaptoethanol) | 5 - 100 mM[7][10] | Reduces disulfide bonds.[7] |
Experimental Workflow and Signaling Pathways
The overall process of recovering active protein from inclusion bodies involves several key stages, from cell lysis to the final refolding step.
Caption: Experimental workflow for protein recovery from inclusion bodies.
The mechanism by which this compound solubilizes inclusion bodies is a process of denaturation, disrupting the forces that hold the protein aggregates together.
Caption: this compound disrupts non-covalent bonds in inclusion bodies.
Detailed Experimental Protocols
This section provides a step-by-step guide for the isolation, washing, and solubilization of inclusion bodies.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM EDTA, 1% Triton X-100.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100.[1][7]
-
Solubilization Buffer: 6 M this compound, 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10-100 mM DTT or β-mercaptoethanol.[7][10]
-
Protease inhibitors.
-
Lysozyme (B549824), DNase I.
Protocol 1: Isolation and Washing of Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from your expression culture in ice-cold Lysis Buffer (e.g., 30-35 mL per 1 liter of culture).[7] Add lysozyme and protease inhibitors. Incubate on ice.
-
Disruption: Further disrupt the cells by sonication on ice (e.g., 4 cycles of 10 seconds on, 30 seconds off) or by using a high-pressure homogenizer.[6][7] The solution should become less viscous. Add DNase I to reduce viscosity from released DNA.
-
Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 15,000 rpm for 20 minutes) at 4°C to pellet the inclusion bodies.[10]
-
Washing: Discard the supernatant. Resuspend the pellet in Wash Buffer. A short sonication can help to fully resuspend the pellet and break any remaining cells.[7][10]
-
Repeat Washing: Centrifuge again as in step 3. Repeat the wash step at least twice to remove cellular debris and contaminants.[1][7] The final pellet contains the purified inclusion bodies.
Protocol 2: Solubilization of Inclusion Bodies
-
Resuspension: Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet; a common starting point is 2-4 mL of buffer per gram of the original wet cell weight.[3][9]
-
Incubation: Incubate the suspension at room temperature with gentle agitation for 1-2 hours.[1] For very difficult-to-solubilize inclusion bodies, this incubation can be extended overnight.[7]
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., 15,000 rpm for 15-20 minutes) at 4°C to pellet any remaining insoluble material.[6]
-
Collection: Carefully collect the supernatant, which contains the solubilized, denatured protein. This solution is now ready for downstream processing, such as refolding and purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete solubilization. | Increase GdnHCl concentration (e.g., to 8 M).[1] Increase incubation time or temperature.[1][9] Ensure thorough mixing. |
| Protein degradation. | Add protease inhibitors to all buffers.[1] Perform all steps at 4°C where possible (except for solubilization incubation).[1] | |
| Precipitation during Refolding | Incorrect refolding conditions. | Optimize refolding buffer (e.g., pH, additives). Use slower removal of denaturant (e.g., stepwise dialysis).[11] |
| SDS-PAGE Interference | GdnHCl precipitates with SDS. | Remove GdnHCl before running the gel, for example, by ethanol (B145695) precipitation of the protein.[2][9] |
Conclusion
The use of this compound is a robust and effective method for the solubilization of proteins from inclusion bodies. While 6 M GdnHCl is a standard starting point, optimization of concentration, buffer composition, and incubation time is often necessary to maximize the yield of soluble protein. The protocols provided here serve as a comprehensive guide for researchers to develop a successful strategy for recovering active recombinant proteins for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound in the Purification of Inclusion Body [yacooscience.com]
- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 7. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 8. goldbio.com [goldbio.com]
- 9. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. biotechrep.ir [biotechrep.ir]
Application Notes and Protocols for RNA Extraction Using Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the extraction of high-quality total RNA from various biological samples using a guanidine (B92328) hydrochloride-based lysis solution. The protocol is designed to be robust, yielding RNA suitable for a wide range of downstream applications, including RT-PCR, qPCR, Northern blotting, and next-generation sequencing.
Introduction
Guanidine hydrochloride is a powerful chaotropic agent that plays a crucial role in molecular biology, particularly in the extraction of nucleic acids.[1][2] Its primary function is to disrupt cell membranes and denature proteins, including potent ribonucleases (RNases), which are ubiquitous and readily degrade RNA.[3][4] By effectively inactivating these enzymes, this compound helps to preserve the integrity of the RNA during the isolation process.[1][2] This method, often used in conjunction with other reagents like phenol (B47542) and chloroform (B151607), ensures the separation of RNA from DNA and proteins, resulting in a pure RNA sample.[5][6]
The principle of this method relies on the differential partitioning of macromolecules. In an acidic environment created by the lysis buffer, RNA remains in the aqueous phase while DNA and proteins are separated into the interphase and organic phase, respectively.[5] Subsequent precipitation with isopropanol (B130326) allows for the recovery of the purified RNA.
Materials and Reagents
-
This compound Lysis Solution (Guanidine-based lysis buffer):
-
4 M Guanidine thiocyanate (B1210189)
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (add fresh before use)[5]
-
-
2 M Sodium Acetate, pH 4.0
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol
-
75% Ethanol (B145695) (prepared with DEPC-treated water)
-
DEPC-treated Water or RNase-free Water
-
Optional: Glycogen (B147801) (as a carrier for low RNA concentrations) [7]
Safety Precautions
Working with this compound and Phenol:Chloroform requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Fume Hood: Perform all steps involving this compound, phenol, chloroform, and 2-mercaptoethanol in a certified chemical fume hood to avoid inhalation of toxic fumes.[8][9]
-
Waste Disposal: Guanidine-containing waste is hazardous and should not be mixed with bleach, as this can produce highly toxic gases.[8][9] Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
-
Material Safety Data Sheet (MSDS): Review the MSDS for all chemicals before starting the procedure.[10][11] this compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[10][11] Phenol is highly corrosive and can cause severe skin burns. Chloroform is a suspected carcinogen.[9]
Experimental Protocol: Step-by-Step Guide
This protocol is a general guideline and may need optimization depending on the sample type and starting material quantity.
Sample Homogenization
-
Cultured Cells:
-
Pellet cells by centrifugation.
-
Add 1 mL of this compound Lysis Solution per 5-10 x 10^6 cells.
-
Lyse the cells by repeatedly pipetting up and down or by vortexing.
-
-
Tissues:
Phase Separation
-
To the homogenate, sequentially add:
-
0.1 mL of 2 M sodium acetate, pH 4.0
-
1 mL of phenol:chloroform:isoamyl alcohol (25:24:1)
-
-
Cap the tube tightly and vortex vigorously for 15-30 seconds.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.[6] This will separate the mixture into three phases: a lower organic phase (containing proteins), a middle interphase (containing DNA), and an upper aqueous phase (containing RNA).[5]
RNA Precipitation
-
Carefully transfer the upper aqueous phase to a new, sterile RNase-free tube. Be extremely careful not to disturb the interphase.[5]
-
Add an equal volume of isopropanol to the aqueous phase to precipitate the RNA.[5][6]
-
Optional: For low RNA concentrations, add glycogen to a final concentration of 50-150 µg/mL to act as a carrier.[7]
-
Mix gently by inverting the tube and incubate at -20°C for at least 1 hour.[5]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. A small white pellet should be visible at the bottom of the tube.
RNA Washing and Solubilization
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 1 mL of ice-cold 75% ethanol to remove residual salts.[14]
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult to dissolve. [5]
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
To aid in solubilization, incubate at 55-60°C for 10-15 minutes.[5][6]
Experimental Workflow
Caption: Workflow for RNA extraction using this compound.
Quantitative Data Summary
The expected yield and purity of the extracted RNA can vary depending on the sample type, amount of starting material, and adherence to the protocol. The following table provides typical values.
| Sample Type (Starting Material) | Expected RNA Yield | A260/A280 Ratio | A260/A230 Ratio |
| Cultured HeLa Cells (1 x 10^6 cells) | 10 - 15 µg | 1.8 - 2.1 | > 1.8 |
| Human Placental Tissue (1 gram) | 1 - 1.1 mg[15] | 1.8 - 2.1 | > 1.8 |
| Rat Liver (100 mg) | 50 - 100 µg | 1.8 - 2.1 | > 1.8 |
| Skeletal Muscle (100 mg) | 10 - 30 µg | 1.8 - 2.0 | > 1.5 |
Note: An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA. A low ratio may indicate protein or phenol contamination.[12][13] A low A260/A230 ratio can indicate contamination with guanidine salts.[12][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | Incomplete homogenization or cell lysis.[13] | Ensure complete disruption of the sample. For tissues, use a mechanical homogenizer.[12][13] |
| RNA degradation by RNases.[13] | Work quickly and keep samples on ice. Use RNase-free reagents and equipment. Add β-mercaptoethanol to the lysis buffer.[12] | |
| RNA pellet not visible or lost. | Use a glycogen carrier during precipitation.[7] Be careful when decanting the supernatant after centrifugation. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Ensure complete phase separation and avoid transferring any of the interphase. Consider an additional chloroform extraction step.[13] |
| Phenol contamination. | Ensure complete removal of the aqueous phase without any phenol carryover. An additional chloroform extraction can help remove residual phenol.[13] | |
| Low A260/A230 Ratio (<1.8) | Guanidine salt carryover.[16] | Perform an additional wash with 75% ethanol.[12] Ensure the pellet is not disturbed during the wash. Do not let the column tip touch the flow-through during washing steps if using a column-based method.[16] |
| Genomic DNA Contamination | Incomplete shearing of gDNA during homogenization.[12] | Increase homogenization time or intensity.[12] |
| Interphase contamination. | Carefully collect the aqueous phase without disturbing the interphase. | |
| High concentration of this compound can lead to DNA contamination.[17] | Optimize the concentration of this compound in the lysis buffer if DNA contamination is a persistent issue.[17] Perform a DNase treatment on the purified RNA sample.[12] | |
| RNA Degradation (smeared on gel) | RNase contamination. | Use fresh reagents and sterile, RNase-free plasticware. Wear gloves at all times. |
| Sample not properly stored or handled. | Process fresh samples immediately or flash-freeze in liquid nitrogen and store at -80°C.[12] |
References
- 1. Get insights into Magen [magen-tec.com]
- 2. Get insights into Magen [magen-tec.com]
- 3. RNA Extraction by the Guanidine Thiocyanate Procedure | Springer Nature Experiments [experiments.springernature.com]
- 4. RNA extraction by the guanidine thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Take safety precautions when using RNA extraction kits | Environmental Health & Safety [bu.edu]
- 9. nova.edu [nova.edu]
- 10. merck.com [merck.com]
- 11. criver.com [criver.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of a 6M Guanidine Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidine (B92328) hydrochloride (GuHCl) is a potent chaotropic agent widely employed in life sciences research. Its primary function is to denature proteins and inhibit nucleases, making it an indispensable reagent in studies of protein folding and unfolding, solubilization of inclusion bodies, and the isolation of RNA.[1][2][3] A 6M stock solution is the most commonly used concentration as it represents the approximate solubility limit of guanidine hydrochloride in water at room temperature.[4][5] This document provides a comprehensive guide to the preparation, storage, and application of a 6M this compound stock solution for laboratory use.
Physicochemical Properties and Safety Information
Understanding the properties of this compound is crucial for its safe handling and effective use.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | CH₅N₃·HCl | [6] |
| Molecular Weight | 95.53 g/mol | [6] |
| Appearance | White crystalline solid | [2] |
| Solubility in Water (20°C) | 573 g/L | [6] |
| Density (of 6M solution) | ~1.15 g/cm³ | [7] |
| pH (of 6M solution) | 4.5 - 6.5 | [6][7] |
Safety Precautions:
This compound is hazardous and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Hazard Statements: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Experimental Protocols
This protocol outlines the steps to prepare a 1-liter stock solution of 6M this compound.
Materials:
-
This compound (MW: 95.53 g/mol )
-
Deionized or distilled water
-
Stir plate and magnetic stir bar
-
1 L graduated cylinder
-
1 L beaker
-
Weighing paper/boat
-
Spatula
-
pH meter
-
0.22 µm filter sterilization unit (optional)
-
Autoclaved storage bottles
Procedure:
-
Weighing the this compound:
-
Place a weighing boat on a calibrated analytical balance and tare.
-
Carefully weigh out 573.18 g of this compound.[8]
-
-
Dissolving the this compound:
-
Pour approximately 600-700 mL of deionized water into a 1 L beaker containing a magnetic stir bar.
-
Place the beaker on a stir plate and begin stirring.
-
Gradually add the weighed this compound to the water. The dissolution process is endothermic and the beaker will become cold.
-
Continue stirring until the this compound is completely dissolved. This may take some time. Gentle heating (up to 37°C) can be applied to expedite dissolution, especially if any precipitation is observed.[1][4]
-
-
Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a 1 L graduated cylinder.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder to ensure all the this compound is transferred.
-
Add deionized water to the graduated cylinder to bring the final volume to 1 L.
-
-
pH Adjustment (Optional):
-
Sterilization (Optional):
-
For applications requiring sterile conditions, such as cell culture work, the solution can be sterilized by filtration through a 0.22 µm filter unit.[9] Autoclaving is not recommended as it can lead to the breakdown of this compound.
-
-
Storage:
Table 2: Reagents for 1 L of 6M this compound Solution
| Reagent | Molecular Weight ( g/mol ) | Amount for 1 L |
| This compound | 95.53 | 573.18 g |
| Deionized Water | 18.02 | Up to 1 L |
A primary application of 6M this compound is in the denaturation of proteins, particularly those expressed as insoluble inclusion bodies in recombinant systems.[10]
Protocol for Denaturation of Inclusion Bodies:
-
Cell Lysis and Inclusion Body Isolation:
-
Harvest bacterial cells expressing the protein of interest by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the insoluble inclusion bodies.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in a solubilization buffer containing 6M this compound. A common buffer composition is 6M this compound, 0.1 M NaH₂PO₄, 0.01 M Tris, with the pH adjusted to 8.0.[8]
-
Stir the suspension at room temperature for several hours or overnight to ensure complete solubilization of the denatured protein.[8]
-
-
Clarification:
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 30 minutes to remove any remaining insoluble material.[8]
-
Collect the supernatant containing the denatured protein.
-
-
Protein Refolding:
-
The denatured protein can be refolded by gradually removing the this compound. This is typically achieved through dialysis against a series of buffers with decreasing concentrations of this compound, or by rapid dilution into a refolding buffer.
-
Workflow Diagrams
Workflow for Preparing 6M this compound Solution
Caption: A flowchart illustrating the key steps in the preparation of a 6M this compound stock solution.
Workflow for Protein Denaturation and Refolding
Caption: A schematic outlining the process of protein denaturation using 6M this compound and subsequent refolding.
Conclusion
The preparation of a 6M this compound stock solution is a fundamental procedure in many molecular biology and biochemistry laboratories. Adherence to the protocols and safety guidelines outlined in this document will ensure the consistent and safe production of this critical reagent for applications ranging from protein chemistry to nucleic acid isolation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. denature a protein of interest - Protein and Proteomics [protocol-online.org]
- 3. teknova.com [teknova.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 6M Excipient Solution [biospectra.us]
- 7. mgscientific.com [mgscientific.com]
- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 9. usbio.net [usbio.net]
- 10. 6M Guanidine HCl [himedialabs.com]
Application Notes and Protocols for Protein Refolding Using Guanidine Hydrochloride
For researchers, scientists, and drug development professionals, the proper refolding of denatured proteins is a critical step in producing biologically active therapeutics and reagents. Guanidine (B92328) hydrochloride (GuHCl) is a powerful chaotropic agent widely used for solubilizing proteins from inclusion bodies and subsequently refolding them into their native, functional conformation.[1][2][3] This document provides detailed application notes and protocols for the effective use of guanidine hydrochloride in protein refolding.
Introduction to this compound in Protein Refolding
This compound is a strong denaturant that disrupts the non-covalent interactions responsible for the three-dimensional structure of proteins, leading to their unfolding.[1][3] This property is particularly useful for solubilizing aggregated proteins, often found in inclusion bodies when proteins are overexpressed in systems like E. coli.[2] The denaturation process by GuHCl is generally reversible, meaning that upon removal of the denaturant, the protein can refold into its active state.[1]
The mechanism of GuHCl-induced denaturation involves breaking hydrogen bonds and increasing the solubility of non-polar amino acid side chains, thereby disrupting the hydrophobic core of the protein.[1] Successful refolding depends on carefully controlling the removal of GuHCl to favor correct intramolecular folding over intermolecular aggregation.[4][5]
Key Considerations for Successful Refolding
Several factors must be optimized to achieve high yields of correctly folded protein:
-
Protein Concentration: Keeping the protein concentration low (typically in the range of 10-100 µg/ml) during refolding is crucial to minimize aggregation.[6]
-
Temperature: Lower temperatures (e.g., 4°C) can slow down aggregation and favor proper folding.[2][7]
-
Buffer Composition: The pH, ionic strength, and presence of stabilizing additives in the refolding buffer are critical.[6]
-
Redox Environment: For proteins containing disulfide bonds, the inclusion of a redox system (e.g., reduced and oxidized glutathione) is necessary to facilitate correct bond formation.[8][9]
-
Method of Denaturant Removal: The rate and method of GuHCl removal significantly impact the refolding yield. Common methods include dialysis, dilution, and on-column refolding.[4][8][10]
Experimental Protocols
Below are detailed protocols for the denaturation and refolding of proteins using this compound.
Protocol 1: Solubilization of Inclusion Bodies with this compound
This protocol describes the initial step of solubilizing aggregated proteins from inclusion bodies.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 1 M Urea)
-
Solubilization Buffer (6 M this compound, 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM DTT for proteins with disulfide bonds)
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.[2]
-
Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step at least twice.[6][8]
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.[2]
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured protein.[2]
Protocol 2: Protein Refolding by Step-Wise Dialysis
This method involves the gradual removal of this compound to promote proper folding.
Materials:
-
Solubilized protein in 6 M GuHCl
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-arginine, and a redox system if needed)
-
A series of dialysis buffers with decreasing concentrations of GuHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M in Refolding Buffer)
Procedure:
-
Place the solubilized protein solution into the dialysis tubing.
-
Perform step-wise dialysis against a series of buffers with decreasing GuHCl concentrations.[10] For each step, dialyze for at least 4 hours at 4°C.
-
The final dialysis step should be against the Refolding Buffer without GuHCl, performed overnight at 4°C.
-
After dialysis, recover the refolded protein and centrifuge to remove any aggregates.
-
Assess the concentration and activity of the refolded protein.
Protocol 3: Protein Refolding by Rapid Dilution
This technique involves a quick reduction in the denaturant concentration to initiate folding.
Materials:
-
Solubilized protein in 6 M GuHCl
-
Refolding Buffer (chilled to 4°C)
Procedure:
-
Rapidly dilute the denatured protein solution into a large volume of chilled Refolding Buffer. A dilution factor of 50 to 100-fold is common to quickly lower the GuHCl concentration to a non-denaturing level (typically below 0.5 M).[7]
-
The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to favor intramolecular folding.[7]
-
Incubate the solution at a constant low temperature (e.g., 4°C) for a period ranging from hours to days to allow for refolding.[7]
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Assess the protein's biological activity and structure.[7]
Data Presentation
The following tables summarize key quantitative data for protein refolding using this compound.
| Parameter | Typical Range | Notes |
| Solubilization | ||
| This compound Concentration | 4 M - 8 M | 6 M is a common starting point.[2] |
| Incubation Time | 1 - 2 hours | Can be increased for difficult-to-solubilize proteins.[2] |
| Temperature | Room Temperature | |
| Refolding | ||
| Protein Concentration | 0.01 - 0.1 mg/mL | Lower concentrations minimize aggregation.[7] |
| Temperature | 4°C - Room Temperature | Lower temperatures often improve yield.[7] |
| This compound (final) | < 0.5 M | Must be low enough to allow folding.[7] |
| Additives | L-arginine (0.4-1 M), Sugars, Polyethylene glycol (PEG) | Can help suppress aggregation.[11] |
| Protein Example | Denaturation (GuHCl) | Refolding Method | Refolding Yield | Reference |
| Small Proteins (≤18 kD) | 6.9 M | Dialysis | 58% soluble | [4] |
| Recombinant Human Growth Hormone | 8 M | High Pressure (2 kbar) + 0.75 M GuHCl | 100% | [12] |
| Lysozyme | 8 M | Dilution | 70% | [12] |
| β-lactamase | - | High Pressure | High | [12] |
Visualizations
Experimental Workflow for Protein Refolding
Caption: General workflow for protein refolding from inclusion bodies.
Logical Relationship of Refolding Parameters
Caption: Key parameters influencing protein refolding outcome.
References
- 1. Action of this compound on Proteins [qinmuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109942668B - Method for dilution dialysis renaturation of inclusion body protein - Google Patents [patents.google.com]
- 12. pnas.org [pnas.org]
Guanidine Hydrochloride in Cell Lysis for Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine hydrochloride (Gdn-HCl) is a powerful chaotropic agent widely employed in proteomics for the effective lysis of cells and solubilization of proteins. Its strong denaturing properties disrupt cellular membranes and unfold proteins by breaking hydrogen bonds and disrupting hydrophobic interactions.[1][2] This ensures the comprehensive extraction of proteins, including those that are difficult to solubilize, from various cellular compartments. This document provides detailed protocols for utilizing Gdn-HCl in cell lysis for downstream proteomic analysis by mass spectrometry, along with comparative data and visualizations to guide researchers in their experimental design.
Advantages and Considerations of Using this compound
Advantages:
-
Strong Denaturant: Gdn-HCl effectively denatures proteins, facilitating their solubilization and increasing their accessibility to proteolytic enzymes.[1][2]
-
Inhibition of Proteases: Its denaturing capacity rapidly inactivates endogenous proteases, minimizing protein degradation during sample preparation.
-
Compatibility with High Temperatures: Gdn-HCl solutions are stable at high temperatures, which can be used to accelerate denaturation and enzymatic digestion, significantly reducing sample preparation time.[3][4]
-
Reduced Chemical Artifacts: Unlike urea, another common chaotrope, Gdn-HCl does not cause carbamylation of proteins, a chemical modification that can interfere with downstream analysis.
Considerations:
-
Enzyme Inhibition: High concentrations of Gdn-HCl inhibit the activity of common proteases like trypsin. Therefore, dilution of the lysate is crucial before enzymatic digestion.[5]
-
Mass Spectrometry Interference: As a salt, Gdn-HCl can interfere with mass spectrometry analysis. Efficient removal through desalting steps is necessary.
-
Viscosity: High concentrations of Gdn-HCl can lead to viscous lysates, which may require mechanical shearing (e.g., sonication) to ensure complete homogenization.
Quantitative Comparison of Lysis Buffers
The choice of lysis buffer can significantly impact protein yield and the number of identified proteins in a proteomics experiment. The following table summarizes a comparison between Gdn-HCl-based lysis and other common methods.
| Lysis Buffer / Method | Sample Type | Number of Quantified Proteins | Number of Quantified Peptides | Key Findings |
| ISD/GnHCl | HeLa Cells | 4851 ± 44 | 40,505 ± 630 | SP3 methods outperform ISD/GnHCl in protein and peptide quantification in HeLa cells. |
| SP3/GnHCl | HeLa Cells | 5895 ± 37 | 48,940 ± 345 | SP3 with GnHCl shows robust performance. |
| SP3/SDS | HeLa Cells | 6131 ± 20 | 47,088 ± 345 | SP3 with SDS yielded the highest number of protein identifications in this study. |
| This compound | Fresh Frozen Mouse Heart Tissue | Fewer proteins identified | Not specified | In this specific study on tissue, Gdn-HCl extraction resulted in the identification of fewer proteins compared to SDS-based methods (SDS-FASP and SDS-STrap).[6][7] |
| SDS-FASP | Fresh Frozen Mouse Heart Tissue | High number of proteins | Not specified | Showed good coverage of proteins from different cellular compartments.[6][7] |
| SDS-STrap | Fresh Frozen Mouse Heart Tissue | High number of proteins | Not specified | Comparable to SDS-FASP in the number of identified proteins.[6][7] |
ISD: In-solution digestion; SP3: Single-pot, solid-phase-enhanced sample preparation; FASP: Filter-aided sample preparation; STrap: Suspension trapping. Data for HeLa cells is from a study comparing different sample preparation workflows.[8] Data for mouse heart tissue is from a comparative study of protein extraction methods.[6][7]
Experimental Protocols
Protocol 1: In-Solution Digestion of Cultured Cells using this compound
This protocol details the lysis and in-solution digestion of proteins from cultured cells for bottom-up proteomics analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Gdn-HCl Lysis Buffer: 6 M this compound, 100 mM Tris-HCl pH 8.5
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (500 mM)
-
Lys-C (proteomics grade)
-
Trypsin (proteomics grade)
-
Ammonium Bicarbonate (AmBic) solution (50 mM)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis and Protein Denaturation:
-
Add 200 µL of Gdn-HCl Lysis Buffer to the cell pellet.
-
Vortex thoroughly to resuspend the pellet.
-
Sonicate the lysate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to shear nucleic acids and reduce viscosity.
-
Incubate at 95°C for 10 minutes to further denature proteins and inactivate proteases.[3][4][5]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a compatible protein assay (e.g., a BCA assay, ensuring compatibility with high concentrations of Gdn-HCl).
-
-
Reduction and Alkylation:
-
To a desired amount of protein (e.g., 100 µg), add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample 6-fold with 50 mM Ammonium Bicarbonate to reduce the Gdn-HCl concentration to approximately 1 M. This is critical for enzyme activity.[1]
-
Add Lys-C at a 1:100 (enzyme:protein, w/w) ratio and incubate at 37°C for 4 hours.
-
Add Trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[9]
-
-
Digestion Quenching and Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Store the dried peptides at -80°C until LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Gdn-HCl-based Proteomics
Caption: Gdn-HCl proteomics workflow.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is frequently studied using proteomics.
Caption: Simplified mTOR signaling pathway.
References
- 1. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uib.no [uib.no]
- 6. alexkentsis.net [alexkentsis.net]
- 7. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 8. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Notes: Guanidine Hydrochloride for RNase Inhibition in Experimental Workflows
References
- 1. Guanidine HCL [biospectra.us]
- 2. mpbio.com [mpbio.com]
- 3. biospectra.us [biospectra.us]
- 4. nbinno.com [nbinno.com]
- 5. Get insights into Magen [magen-tec.com]
- 6. Simple method for extracting RNA from cultured cells and tissue with guanidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation during denaturation of ribonuclease A by guanidinium chloride is accompanied by unfolding at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. differencebetween.com [differencebetween.com]
- 10. Get insights into Magen [magen-tec.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. What is the composition of Buffer G2? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Application of Guanidine Hydrochloride in Plasmid Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine (B92328) hydrochloride is a powerful chaotropic agent widely employed in molecular biology, particularly for the purification of nucleic acids. Its ability to denature proteins and disrupt cellular structures makes it an invaluable component in plasmid DNA extraction protocols. This document provides detailed application notes on the role of guanidine hydrochloride in plasmid extraction and a comprehensive protocol for its use.
Application Notes
This compound plays a multifaceted role in plasmid extraction, primarily centered around its chaotropic and denaturing properties. At high concentrations, it disrupts the structure of water, leading to the denaturation of proteins, including DNases, and facilitating the selective binding of plasmid DNA to silica (B1680970) matrices.
Key Functions of this compound:
-
Cell Lysis: While not typically the primary lysing agent in alkaline lysis protocols, this compound contributes to the overall disruption of cellular components and aids in the solubilization of proteins. In some protocols, it is a key component of the lysis buffer.
-
Protein Denaturation and Removal: this compound is a potent protein denaturant.[1][2][3][4][5] It effectively unfolds and precipitates proteins, including cellular enzymes like nucleases that could degrade the plasmid DNA.[1][2] This denaturation is crucial for obtaining high-purity plasmid DNA.
-
Facilitating DNA Binding to Silica: In the presence of high concentrations of chaotropic salts like this compound, plasmid DNA selectively binds to silica surfaces.[6][7] The mechanism involves the disruption of the hydration shell around the DNA and the silica surface, creating a "salt bridge" that facilitates adsorption of the negatively charged DNA backbone to the silica membrane.[6][8] This principle is the foundation of most modern spin-column-based plasmid purification kits.[7]
-
Inactivation of Nucleases: By denaturing proteins, this compound effectively inactivates nucleases that are released during cell lysis, thereby protecting the integrity of the plasmid DNA.[1][9]
Experimental Protocols
This section details a standard protocol for the extraction of plasmid DNA from E. coli using a this compound-based method with silica spin columns.
Materials
-
Bacterial culture of E. coli harboring the plasmid of interest
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Silica spin columns with collection tubes
-
Pipettes and sterile tips
-
Water bath or heat block (optional)
Reagent Preparation
-
Resuspension Buffer (P1): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 µg/mL RNase A. Store at 4°C.
-
Lysis Buffer (P2): 200 mM NaOH, 1% (w/v) SDS. Prepare fresh or store at room temperature for a limited time. Ensure no precipitation is present.
-
Neutralization/Binding Buffer (N3): 4.2 M this compound, 0.9 M Potassium Acetate, pH 4.8. Store at room temperature.
-
Wash Buffer (PB): 5 M this compound, 20 mM Tris-HCl (pH 6.6), 80% Ethanol (B145695). Store at room temperature.
-
Wash Buffer (PE): 10 mM Tris-HCl (pH 7.5), 80% Ethanol. Store at room temperature.
-
Elution Buffer (EB): 10 mM Tris-HCl (pH 8.5). Store at room temperature.
Step-by-Step Plasmid Extraction Protocol
-
Harvest Bacterial Cells: Pellet 1-5 mL of overnight bacterial culture by centrifugation at >8000 x g for 3 minutes at room temperature. Discard the supernatant.
-
Resuspend: Add 250 µL of Resuspension Buffer (P1) to the bacterial pellet and vortex until the pellet is completely resuspended. Ensure no cell clumps remain.
-
Lyse: Add 250 µL of Lysis Buffer (P2) and gently invert the tube 4-6 times to mix. Do not vortex, as this can shear genomic DNA. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.[10]
-
Neutralize and Bind: Add 350 µL of Neutralization/Binding Buffer (N3) and immediately mix by inverting the tube 4-6 times. A white precipitate containing genomic DNA, proteins, and SDS will form.
-
Clarify Lysate: Centrifuge the tube at maximum speed (>12,000 x g) for 10 minutes at room temperature to pellet the precipitate.
-
Bind Plasmid DNA: Carefully transfer the supernatant to a silica spin column placed in a 2 mL collection tube. Avoid transferring any of the white precipitate.
-
Centrifuge: Centrifuge the spin column at maximum speed for 1 minute. Discard the flow-through from the collection tube.
-
Wash (Optional but Recommended): Add 500 µL of Wash Buffer (PB) to the spin column and centrifuge for 1 minute at maximum speed. Discard the flow-through. This step removes trace nucleases.
-
Wash: Add 750 µL of Wash Buffer (PE) to the spin column and centrifuge for 1 minute at maximum speed. Discard the flow-through.
-
Dry Column: Centrifuge the empty spin column for an additional 1-2 minutes at maximum speed to remove any residual ethanol.
-
Elute Plasmid DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of Elution Buffer (EB) directly to the center of the silica membrane. Incubate at room temperature for 1-2 minutes.
-
Collect Plasmid DNA: Centrifuge the spin column at maximum speed for 1 minute to collect the eluted plasmid DNA.
-
Store: Store the purified plasmid DNA at -20°C.
Data Presentation
The following table summarizes typical quantitative data obtained from plasmid extractions using this compound-based methods compared to other common techniques.
| Parameter | Guanidine-HCI (Silica Column) | Alkaline Lysis (Ethanol Precipitation) | Commercial Kit (Guanidine-HCI based) |
| Yield (µg from 1.5 mL culture) | 5 - 20 | 3 - 15 | 15 - 25 |
| Purity (A260/A280) | 1.8 - 1.9 | 1.7 - 1.9 | 1.8 - 2.0 |
| Purity (A260/A230) | > 1.8 | 1.5 - 2.0 | > 2.0 |
| Processing Time (minutes) | 20 - 30 | 45 - 60 | 10 - 20[11] |
| Endotoxin (B1171834) Level | Low to Moderate | High | Low (if endotoxin removal step is included) |
Note: Yields can vary significantly depending on the plasmid copy number, bacterial strain, and culture conditions.
Visualizations
Experimental Workflow
Caption: Workflow of plasmid DNA extraction using a this compound-based silica column method.
Mechanism of DNA Binding to Silica
Caption: Mechanism of this compound-facilitated plasmid DNA binding to a silica membrane.
References
- 1. biochemistry - What are the roles of guanidine-HCl and ethanol in binding of DNA to silica? - Biology Stack Exchange [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. thomassci.com [thomassci.com]
- 4. Magen this compound, CAS: 50-01-1 [magen-tec.com]
- 5. Get insights into Magen [magen-tec.com]
- 6. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 7. Plasmid Purification Technologies | QIAGEN [qiagen.com]
- 8. quora.com [quora.com]
- 9. studylib.net [studylib.net]
- 10. Purification of Plasmid DNA with the NucleoSpin System [nestgrp.com]
- 11. PureYield™ Plasmid Purification Systems Comparison: Excellent Speed, Yield, Purity and Performance [promega.com]
Application Note: Rapid and Efficient Protein Digestion with Lys-C in Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient digestion of proteins using Endoproteinase Lys-C in the presence of guanidine (B92328) hydrochloride (GuHCl). This method is particularly advantageous for complex or proteolytically resistant proteins commonly encountered in proteomics and drug development. By leveraging the chaotropic properties of GuHCl for denaturation and the robust activity of Lys-C in moderate concentrations of this denaturant, this protocol offers a streamlined workflow that reduces sample preparation time and minimizes artifacts. Quantitative data from cited studies are summarized, and a detailed experimental protocol is provided.
Introduction
In "shotgun" proteomics and the characterization of therapeutic proteins, complete and efficient protein digestion is crucial for accurate mass spectrometry analysis.[1][2] Guanidine hydrochloride is a powerful chaotropic agent used to denature proteins, exposing cleavage sites that might otherwise be inaccessible to proteases. While many proteases, such as trypsin, are inhibited by high concentrations of GuHCl, Endoproteinase Lys-C retains significant activity, making it an ideal choice for in-solution digestion protocols that utilize this denaturant.[3] This protocol details a method that combines the robust denaturation power of GuHCl with the specificity of Lys-C, leading to rapid and efficient protein digestion. A key advantage of this method is the elimination of desalting or buffer exchange steps prior to digestion, which simplifies the workflow and improves reproducibility.
Data Presentation
The following tables summarize key quantitative parameters for the Lys-C digestion protocol in the presence of this compound.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Value/Range | Notes |
| Denaturation | ||
| This compound (GuHCl) | 4.7 M - 6 M | Higher concentrations ensure complete denaturation of proteolytically resistant proteins. |
| Reduction | ||
| Dithiothreitol (DTT) | 3.5 mM - 5 mM | To reduce disulfide bonds. |
| Incubation Temperature | 37 °C | |
| Incubation Time | 30 - 60 minutes | |
| Alkylation | ||
| Iodoacetamide (IAM) | 8.5 mM | To cap reduced cysteines and prevent disulfide bond reformation. |
| Incubation Temperature | 37 °C (in the dark) | |
| Incubation Time | 15 - 30 minutes | |
| Digestion | ||
| Final GuHCl Concentration | ≤ 2 M | Dilution is critical as GuHCl concentrations >2 M can inhibit Lys-C activity.[3] |
| Lys-C:Protein Ratio (w/w) | 1:10 - 1:100 | The optimal ratio may vary depending on the protein and desired digestion time. |
| Incubation Temperature | 37 °C | For standard overnight digestion. |
| Incubation Time | 2 hours - overnight | 2 hours can be sufficient for efficient digestion.[4] |
| Rapid Digestion (Alternative) | ||
| Incubation Temperature | 95 °C | For accelerated digestion.[1][2] |
| Incubation Time | 30 minutes | Shown to be effective for whole yeast lysate.[1][2] |
Table 2: Lys-C Activity in this compound
| This compound (GuHCl) Concentration | Lys-C Activity | Trypsin Activity | Reference |
| ≤ 2 M | ~90% | ~50% | [3] |
| > 2 M | Significantly affected | Significantly inhibited | [3] |
Experimental Protocol
This protocol is designed for the in-solution digestion of proteins using Lys-C in the presence of this compound.
Materials:
-
Protein sample
-
This compound (GuHCl), 8 M stock solution
-
Tris-HCl, 1 M, pH 7.5 and pH 7.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Endoproteinase Lys-C, mass spectrometry grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA) (for quenching)
Procedure:
-
Denaturation and Reduction: a. For a high concentration protein sample (e.g., 50 mg/mL), mix the protein with 8 M GuHCl to a final concentration of approximately 6 M. b. Add Tris-HCl, pH 7.5, to a final concentration of around 100 mM. c. Add DTT to a final concentration of 5 mM. d. Incubate the mixture at 37 °C for 60 minutes.
-
Alkylation: a. Add IAM to a final concentration of 8.5 mM. b. Incubate at 37 °C in the dark for 15 minutes.
-
Dilution and Digestion: a. Dilute the sample with ultrapure water and Tris-HCl, pH 7.0, to reduce the GuHCl concentration to ≤ 2 M. A 3-fold dilution is often effective.[4] b. Add Lys-C at an enzyme-to-protein ratio of 1:20 (w/w). c. Incubate at 37 °C for 2 hours to overnight. For a more rapid digestion, an incubation of 30 minutes at 95°C can be performed.[1][2][5][6]
-
Quenching and Sample Preparation for Mass Spectrometry: a. Stop the digestion by adding TFA to a final concentration of 0.5-1%, bringing the pH to 2-3. b. Desalt the peptide mixture using a C18 solid-phase extraction cartridge. c. Dry the purified peptides in a vacuum centrifuge and store at -20 °C until analysis.
Visualizations
Experimental Workflow for Lys-C Digestion in this compound
A schematic of the experimental workflow for protein digestion with Lys-C in GuHCl.
Logical Relationship of Reagents and Conditions
Key reagents and their logical relationships in the Lys-C digestion protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Guanidine Hydrochloride: A Robust Tool for Viral Nucleic Acid Isolation
Application Notes and Protocols for Researchers and Drug Development Professionals
Guanidine (B92328) hydrochloride (GuHCl) is a powerful chaotropic agent widely employed in molecular biology for the isolation of nucleic acids from various sources, including viruses. Its efficacy lies in its ability to denature proteins, inactivate nucleases, and disrupt viral structures, thereby facilitating the release and preservation of high-quality viral RNA and DNA. These characteristics make it an invaluable component of lysis buffers in numerous commercial kits and in-house protocols for viral diagnostics, research, and vaccine development.
Mechanism of Action
Guanidine hydrochloride acts as a potent protein denaturant by disrupting the hydrogen bonds, van der Waals forces, and hydrophobic interactions that maintain the secondary and tertiary structures of proteins[1][2]. In the context of viral nucleic acid isolation, this has several critical effects:
-
Viral Lysis: GuHCl disrupts the viral capsid and, in the case of enveloped viruses, the lipid membrane, leading to the release of the viral genome.
-
Nuclease Inactivation: By denaturing cellular and viral nucleases (RNases and DNases), GuHCl protects the released nucleic acids from enzymatic degradation, ensuring their integrity for downstream applications[3].
-
Enhanced Nucleic Acid Binding to Silica (B1680970): As a chaotropic salt, GuHCl disrupts the association of nucleic acids with water, creating favorable conditions for their adsorption to silica matrices in the presence of alcohol, a common step in nucleic acid purification.
Applications in Viral Research
The use of this compound-based buffers is crucial in a variety of research and clinical settings:
-
Infectious Disease Diagnostics: GuHCl-containing buffers are integral to the extraction of viral RNA for RT-qPCR-based diagnostics, as demonstrated extensively during the SARS-CoV-2 pandemic[4][5]. These buffers not only lyse the virus but also inactivate it, enhancing biosafety for laboratory personnel[4][6][7].
-
Viral Genomics and Evolution: High-quality nucleic acid isolation is fundamental for next-generation sequencing (NGS) to study viral evolution, track outbreaks, and identify novel variants.
-
Antiviral Drug Development: The study of viral replication and the efficacy of antiviral compounds often requires the quantification of viral nucleic acids, a process reliant on efficient extraction methods.
Quantitative Data Summary
The concentration of this compound in lysis and binding buffers is a critical parameter influencing the efficiency of viral inactivation and nucleic acid recovery. The following tables summarize quantitative data from various studies.
| Parameter | Buffer Composition | Virus | Result | Reference |
| Viral Inactivation | 1.5 M GuHCl, 0.384% Hexa-DTMC | SARS-CoV-2 | >3.7 log10 TCID50/mL reduction in 2 min | [6] |
| Viral Inactivation | 4 M GuHCl | Poliovirus | >4 log10 reduction in viral titer after 30 min | [8] |
| RNA Stability | 1.5 M GuHCl | SARS-CoV-2 spiked saliva | 98.24% reduction in viral gene copy numbers after 7 days at 35°C | [9] |
| RNA Extraction Kit Compatibility with 4M GuHCl Buffer (SSB-4M) | Kit-Provided Lysis Buffer + NaCl 1:1 (Mean Ct) | Kit-Provided Lysis Buffer + SSB-4M 1:1 (Mean Ct) | SSB-4M Only (Mean Ct) | Reference |
| Qiagen Viral RNA Mini Kit | 28.99 ± 0.25 | 29.34 ± 0.31 | 30.67 ± 0.16 | [4][7] |
| Promega LEV Buccal Swab Kit | 26.61 ± 0.35 | 26.15 ± 0.19 | 26.13 ± 0.06 | [7] |
| Zymo Viral DNA/RNA MagBead Kit | 26.00 ± 0.13 | 25.83 ± 0.09 | 25.96 ± 0.12 | [7] |
Experimental Protocols
Below are detailed protocols for the preparation of a this compound-based lysis buffer and a general procedure for viral RNA extraction.
Protocol 1: Preparation of 4M this compound Lysis Buffer
Materials:
-
This compound (Molecular Biology Grade)
-
Tris base
-
Sodium acetate
-
Tween-20
-
2-Propanol (Isopropanol)
-
Nuclease-free water
-
pH meter
-
Sterile, nuclease-free containers
Procedure:
-
To prepare a 100 mL solution, dissolve 38.21 g of this compound in 50 mL of nuclease-free water. This can be aided by gentle heating.
-
Add 1.21 g of Tris base and 0.984 g of sodium acetate.
-
Add 100 µL of Tween-20.
-
Adjust the pH to 5.2 with HCl.
-
Bring the final volume to 60 mL with nuclease-free water.
-
Before use, add 40 mL of 100% 2-propanol to the 60 mL of buffer for a final concentration of 40% 2-propanol in 4M GuHCl. This is the final binding buffer.
This protocol is adapted from an in-house RNA extraction method described in a study on SARS-CoV-2 diagnostics[4].
Protocol 2: General Viral RNA Extraction using a this compound-Based Buffer
Materials:
-
Viral sample (e.g., saliva, swab transport medium)
-
4M this compound Lysis/Binding Buffer (from Protocol 1)
-
Silica-based spin columns or magnetic beads
-
Wash Buffer 1 (e.g., 2M GuHCl, 50% ethanol)
-
Wash Buffer 2 (e.g., 70% ethanol)
-
Nuclease-free water or elution buffer
-
Microcentrifuge
-
Vortexer
-
Pipettes and nuclease-free tips
Procedure:
-
Lysis: Mix 200 µL of the viral sample with 400 µL of the 4M this compound Lysis/Binding Buffer. Vortex briefly to mix.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to ensure complete viral lysis and nuclease inactivation.
-
Binding:
-
For Spin Columns: Apply the lysate to the silica spin column and centrifuge at >10,000 x g for 1 minute. Discard the flow-through.
-
For Magnetic Beads: Add silica magnetic beads to the lysate and incubate with intermittent mixing for 10 minutes to allow RNA to bind. Place the tube on a magnetic rack and discard the supernatant.
-
-
Washing:
-
First Wash: Add 500 µL of Wash Buffer 1 to the column (or beads) and centrifuge (or place on magnet and remove supernatant). Discard the flow-through. This step removes proteins and other contaminants.
-
Second Wash: Add 500 µL of Wash Buffer 2 and centrifuge (or place on magnet and remove supernatant). Discard the flow-through. This step removes salts.
-
-
Dry Spin: Centrifuge the empty spin column for 1-2 minutes at maximum speed to remove any residual ethanol. For magnetic beads, air dry the pellet for 5-10 minutes.
-
Elution: Add 30-50 µL of nuclease-free water or elution buffer to the center of the silica membrane (or to the bead pellet). Incubate for 1-2 minutes at room temperature, then centrifuge for 1 minute to elute the purified RNA.
-
Storage: Store the eluted RNA at -80°C for long-term storage.
Visualizations
Caption: Mechanism of this compound in Viral Nucleic Acid Isolation.
Caption: General Workflow for Viral Nucleic Acid Extraction using GuHCl.
References
- 1. Get insights into Magen [magen-tec.com]
- 2. Get insights into Magen [magen-tec.com]
- 3. rapidlabs.co.uk [rapidlabs.co.uk]
- 4. Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy Validation of SARS-CoV-2-Inactivation and Viral Genome Stability in Saliva by a this compound and Surfactant-Based Virus Lysis/Transport Buffer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of guanidine thiocyanate-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
Application Notes and Protocols for the Safe Preparation of 8M Guanidine Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine (B92328) hydrochloride is a powerful chaotropic agent widely employed in life sciences research and the biopharmaceutical industry.[1][2][3] Its primary function is as a potent protein denaturant, capable of disrupting the non-covalent interactions that maintain the secondary and tertiary structures of proteins.[4][5] This property makes it an invaluable tool for a variety of applications, including the solubilization of inclusion bodies, refolding of proteins, and the isolation of nucleic acids by inhibiting RNases.[3][5][6][7] An 8M solution is a common stock concentration used for these purposes.[7][8]
The preparation of a concentrated 8M guanidine hydrochloride solution requires careful attention to safety and procedure due to its hazardous nature and the endothermic properties of its dissolution.[4][9][10][11] These notes provide a detailed protocol for the safe and effective preparation of an 8M this compound solution.
Safety Precautions
This compound is harmful if swallowed or inhaled and can cause serious eye and skin irritation.[12] Adherence to strict safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: When handling the powder, especially outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Handling and Storage:
-
Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Store the solid and the prepared solution in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
First Aid Measures:
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[12][13][14] Do not pour down the drain.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [15] |
| Synonyms | Guanidinium chloride, Aminoformamidine hydrochloride | [1] |
| CAS Number | 50-01-1 | [1][15] |
| Molecular Formula | CH₅N₃·HCl | [1][15] |
| Molecular Weight | 95.53 g/mol | [1][15] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water (Room Temp) | Approximately 6 M | [6] |
| Required Temperature for 8M | ~35 °C | [6] |
Experimental Protocol: Preparation of 1 Liter of 8M this compound Solution
This protocol details the steps to prepare 1 liter of an 8M aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Deionized or distilled water
-
2L glass beaker
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control
-
Spatula
-
Weighing boat
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Calculation: To prepare 1 liter of an 8M solution, you will need:
-
Mass = Molarity × Molar Mass × Volume
-
Mass = 8 mol/L × 95.53 g/mol × 1 L = 764.24 g
-
-
Weighing: In a chemical fume hood, carefully weigh out 764.24 g of this compound powder.
-
Initial Dissolution:
-
Pour approximately 600 mL of deionized or distilled water into the 2L beaker containing a magnetic stir bar.
-
Place the beaker on the magnetic stirrer and begin stirring.
-
Slowly and carefully add the weighed this compound to the water. The dissolution process is endothermic, and the solution will become cold.[4][9][10][11]
-
-
Heating and Dissolution:
-
Gently heat the solution on a hot plate to approximately 35 °C while continuing to stir.[6] This will be necessary to fully dissolve the this compound to an 8M concentration.
-
Continue stirring until all the solid has dissolved. The solution should be clear and colorless.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 1L graduated cylinder.
-
Add deionized or distilled water to bring the final volume to 1 liter.
-
-
Storage: Transfer the final 8M this compound solution to a clearly labeled and tightly sealed container. Store at room temperature.
Visual Workflow
The following diagram illustrates the safe workflow for preparing an 8M this compound solution.
Caption: Workflow for the safe preparation of 8M this compound solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. cephamls.com [cephamls.com]
- 4. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. ulab360.com [ulab360.com]
- 8. Thermo Scientific™ 8M Guanidine-HCl Solution | Fisher Scientific [fishersci.ca]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biospectra.us [biospectra.us]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. criver.com [criver.com]
- 15. This compound | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Precipitation During Guanidine Hydrochloride Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein precipitation during the removal of guanidine (B92328) hydrochloride (GuHCl), a critical step in protein refolding.
Frequently Asked Questions (FAQs)
Q1: Why do proteins precipitate when guanidine hydrochloride is removed?
A1: this compound is a chaotropic agent that disrupts the non-covalent interactions holding a protein in its native three-dimensional structure, leading to unfolding (denaturation).[1][2] When GuHCl is removed, the protein attempts to refold into its native conformation. However, this process can be inefficient, and unfolded or partially folded protein intermediates can expose hydrophobic regions that are normally buried within the protein's core.[3][4] These exposed hydrophobic patches can interact between protein molecules, leading to aggregation and subsequent precipitation, which competes with correct folding.[3][5]
Q2: What are the most common methods for removing this compound?
A2: The most common methods for removing GuHCl are dialysis, dilution, and chromatography-based techniques such as on-column refolding.[5][6][7] Dialysis involves placing the protein-GuHCl solution in a semi-permeable membrane against a large volume of buffer without the denaturant, allowing for gradual removal.[3][7] Dilution involves rapidly reducing the GuHCl concentration by adding a large volume of refolding buffer.[3] On-column refolding involves binding the denatured protein to a chromatography resin and then washing with a gradient of decreasing GuHCl concentration.[8][9][10]
Q3: How can I optimize the refolding process to prevent precipitation?
A3: Optimization of the refolding process is crucial and often protein-specific. Key parameters to consider include:
-
Rate of Denaturant Removal: A slower, gradual removal of GuHCl, often achieved through step-wise dialysis, can favor proper folding over aggregation.[3][8]
-
Protein Concentration: Lower protein concentrations generally reduce the likelihood of intermolecular interactions that lead to aggregation.[3]
-
Temperature: Lowering the temperature can slow down both folding and aggregation, sometimes favoring the former.
-
Buffer Composition: The pH, ionic strength, and presence of stabilizing additives in the refolding buffer are critical.[11]
Q4: What are some common additives used to prevent protein precipitation?
A4: Several additives can be included in the refolding buffer to suppress aggregation and enhance folding yields. These can be broadly categorized as:
-
Aggregation Suppressors: Arginine is a widely used additive that is thought to suppress aggregation by interacting with folding intermediates.[3][8][11][]
-
Stabilizers: Polyols like glycerol (B35011) and sugars (e.g., sucrose, trehalose) can stabilize the native protein structure.[3][11][]
-
Redox Systems: For proteins containing disulfide bonds, a redox system, such as a combination of reduced and oxidized glutathione (B108866), is essential to promote the formation of correct disulfide bridges.[7][8]
-
Mild Chaotropes: Low, non-denaturing concentrations of urea (B33335) or GuHCl can sometimes help to keep folding intermediates soluble.[3][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Immediate, heavy precipitation upon dilution or start of dialysis. | Rapid removal of denaturant, high protein concentration. | - Decrease the rate of GuHCl removal using step-wise dialysis.[3][8]- Lower the initial protein concentration.[3]- Perform a rapid screen of different refolding additives at a small scale. |
| Precipitation occurs gradually during dialysis. | Formation of aggregation-prone intermediates at specific GuHCl concentrations. | - Optimize the step-wise dialysis protocol by adjusting the intermediate GuHCl concentrations and incubation times.[3]- Add aggregation suppressors like arginine to the dialysis buffer.[8][] |
| Low recovery of soluble protein after refolding. | Inefficient folding, aggregation of a significant portion of the protein. | - Screen a wider range of refolding buffer conditions (pH, ionic strength, additives).- For proteins with disulfide bonds, optimize the ratio of reduced to oxidized glutathione.[7][8]- Consider on-column refolding, which can sometimes improve yields.[9][10] |
| Refolded protein is soluble but inactive. | Misfolded protein conformation. | - Re-evaluate the entire refolding protocol, including the composition of the refolding buffer and the rate of denaturant removal.- Ensure the presence of any necessary co-factors for the protein's activity in the final buffer. |
| Precipitation upon concentration of the refolded protein. | The refolded protein may have low intrinsic solubility or be prone to aggregation at higher concentrations. | - Add stabilizing excipients such as glycerol, sucrose, or low concentrations of non-ionic detergents to the final buffer.- Optimize the pH and ionic strength of the buffer to maximize protein solubility. |
Quantitative Data Summary
The following table summarizes key quantitative parameters often considered when optimizing protein refolding from GuHCl-denatured states. These values are general guidelines and require empirical optimization for each specific protein.
| Parameter | Typical Range | Rationale |
| Initial GuHCl Concentration | 6 - 8 M | Ensures complete denaturation and solubilization of the protein.[1][2] |
| Protein Concentration | < 1 mg/mL | Lower concentrations reduce the probability of intermolecular aggregation.[3] |
| Arginine Concentration | 0.5 - 1 M | Acts as an aggregation suppressor, improving refolding yields.[8][] |
| Glycerol Concentration | 10 - 20% (v/v) | Stabilizes the native protein structure.[] |
| Redox Buffer (GSH:GSSG) | 5:1 to 10:1 ratio | Facilitates correct disulfide bond formation.[7][8] |
| pH | 7.0 - 8.5 | Optimal pH for refolding is often near the protein's physiological pH. |
Experimental Protocols
Protocol 1: Step-wise Dialysis for this compound Removal
This protocol describes a general method for removing GuHCl via step-wise dialysis to promote protein refolding.
-
Preparation of Denatured Protein: Solubilize the protein in a buffer containing 6 M GuHCl, 50 mM Tris-HCl pH 8.0, and 10 mM DTT (if the protein has cysteine residues) to a final concentration of approximately 0.5 mg/mL.
-
Preparation of Dialysis Buffers: Prepare a series of dialysis buffers with decreasing concentrations of GuHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M GuHCl) in 50 mM Tris-HCl pH 8.0. The final buffer (0 M GuHCl) should also contain additives such as 0.5 M Arginine and 10% glycerol. For proteins with disulfide bonds, include 5 mM reduced glutathione and 0.5 mM oxidized glutathione in the final three dialysis steps.
-
Step-wise Dialysis:
-
Place the denatured protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against the 4 M GuHCl buffer for 4-6 hours at 4°C with gentle stirring.
-
Transfer the dialysis bag to the 2 M GuHCl buffer and dialyze for 4-6 hours.
-
Repeat the process for the 1 M, 0.5 M, and final 0 M GuHCl buffers, each for 4-6 hours or overnight for the final step.
-
-
Recovery and Analysis:
-
Recover the protein solution from the dialysis bag.
-
Centrifuge the solution at high speed (e.g., 15,000 x g) for 15-20 minutes to pellet any precipitated protein.
-
Determine the concentration of the soluble protein in the supernatant and analyze its activity and structural integrity.
-
Protocol 2: On-Column Refolding Using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is suitable for His-tagged proteins and combines purification with refolding.
-
Preparation of Denatured Protein: Solubilize the His-tagged protein in a binding buffer containing 6 M GuHCl, 20 mM Tris-HCl pH 8.0, and 500 mM NaCl.
-
Column Equilibration: Equilibrate a Ni-NTA column with the same binding buffer.
-
Protein Binding: Load the denatured protein solution onto the equilibrated column.
-
Wash Step 1 (Denaturing): Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Refolding Gradient:
-
Create a linear gradient from the binding buffer (6 M GuHCl) to a refolding buffer (0 M GuHCl, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.5 M Arginine). This gradient should be run slowly over several column volumes to allow for gradual refolding of the protein while it is bound to the resin.
-
Alternatively, perform step-wise washes with decreasing concentrations of GuHCl.
-
-
Wash Step 2 (Native): Wash the column with the refolding buffer to remove any remaining GuHCl.
-
Elution: Elute the refolded protein using the refolding buffer supplemented with an appropriate concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions for protein concentration, purity, and activity.
Visualizations
Caption: Troubleshooting workflow for protein precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Technical Support Center: Troubleshooting Guanidine Hydrochloride-Based RNA Extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with RNA extraction using guanidine (B92328) hydrochloride and guanidine thiocyanate-based methods. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low RNA yield and purity, ensuring the success of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during RNA extraction protocols that utilize guanidine salts.
Q1: My RNA yield is consistently low. What are the primary causes?
Low RNA yield is a frequent issue that can arise from several factors during the extraction process. The most common culprits include:
-
Incomplete Sample Lysis and Homogenization: Insufficient disruption of cells or tissues is a leading cause of poor RNA recovery.[1] For tough or fibrous tissues, mechanical homogenization is particularly critical.[1]
-
Incorrect Amount of Starting Material: Using an excessive or insufficient amount of tissue or cells can reduce the efficiency of the lysis and extraction reagents.[1]
-
RNA Degradation: RNases, which are resilient enzymes that degrade RNA, can be introduced from the sample, the environment, or contaminated labware and reagents.[1]
-
Improper Phase Separation: Contamination of the aqueous phase (which contains the RNA) with the interphase or organic phase will result in lower yield and purity.[1]
-
Inefficient RNA Precipitation: Suboptimal conditions during the isopropanol (B130326) or ethanol (B145695) precipitation step can lead to significant loss of RNA.[1]
Q2: How can I improve my sample homogenization to increase RNA yield?
Effective homogenization is crucial for releasing all cellular RNA into the lysis buffer. The optimal method depends on the sample type:
-
Cultured Cells: Simple vortexing is often sufficient to lyse cultured cells.[1]
-
Soft Tissues (e.g., brain, liver): A rotor-stator homogenizer is highly effective for these tissue types.[1]
-
Fibrous Tissues (e.g., heart, skeletal muscle): These tissues are challenging to homogenize.[1] It is recommended to first freeze the tissue in liquid nitrogen and then grind it into a fine powder before adding the lysis buffer.[1] Overheating the sample during homogenization can lead to RNA degradation, so it's important to keep the sample cool.[1]
Q3: I suspect RNase contamination. What are the best practices to maintain an RNase-free environment?
RNases are ubiquitous and can quickly degrade your RNA samples. To minimize their impact:
-
Use certified RNase-free tubes, pipette tips, and reagents.
-
Always wear gloves and change them frequently, especially after touching any potentially contaminated surfaces.
-
Designate a specific set of equipment (pipettes, centrifuges) for RNA work only.
-
Immediately inactivate endogenous RNases by homogenizing samples in a guanidine-based lysis buffer.[1][2]
Q4: My A260/A280 and A260/A230 ratios are low. What does this indicate and how can I fix it?
These ratios are critical indicators of RNA purity.
-
Low A260/A280 Ratio (<1.8): This typically points to protein or phenol (B47542) contamination.[1] To resolve this, ensure that you are not transferring any of the interphase during the aqueous phase collection.[1] An additional chloroform (B151607) extraction can help remove residual phenol.[1] Repeating the ethanol wash step can also improve the purity.[1]
-
Low A260/A230 Ratio (<1.8): This often indicates contamination with guanidine thiocyanate (B1210189) salts, carbohydrates, or phenol.[1][3] Guanidine salts absorb strongly around 230 nm.[3] To remedy this, ensure that the RNA pellet is properly washed with 70-80% ethanol to remove residual salts.[4][5] An additional wash step may be necessary.[5][6]
Q5: My RNA pellet is difficult to see or doesn't form at all after precipitation. What can I do?
-
Low RNA Concentration: If you anticipate a low yield, you can enhance precipitation by incubating at a lower temperature (-20°C or even -80°C) for a longer period (e.g., overnight).[1]
-
Use a Coprecipitant: Adding an inert carrier like glycogen (B147801) or linear polyacrylamide can help visualize the pellet and improve the recovery of small amounts of RNA.[1]
-
Careful Supernatant Removal: Instead of decanting, which can accidentally discard an invisible pellet, carefully pipette off the supernatant.[1]
Quantitative Data Summary
Table 1: Expected RNA Yield from Various Sources
| Sample Type | Amount of Starting Material | Expected Total RNA Yield |
| Muscle Tissue | 100 mg | 100 - 150 µg |
| Liver Tissue | 100 mg | up to 800 µg |
| Cultured Fibroblasts/Lymphocytes | 10^7 cells | 50 - 80 µg |
| Cultured Epithelial Cells | 10^7 cells | 100 - 120 µg |
Data adapted from literature.[7] Actual yields may vary depending on the specific protocol and sample condition.
Table 2: Spectrophotometric Ratios for RNA Purity Assessment
| Ratio | Ideal Range | Indication of Contamination (if below ideal) |
| A260/A280 | 1.8 - 2.1 | Protein or phenol contamination[1][3] |
| A260/A230 | > 1.8 | Guanidine salts, carbohydrates, or phenol contamination[1][3] |
Experimental Protocols
Protocol 1: Standard Guanidine Thiocyanate-Phenol-Chloroform RNA Extraction
This protocol outlines the fundamental steps for total RNA isolation using a guanidine-based lysis solution.
-
Homogenization:
-
Phase Separation:
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[1]
-
Add 0.5 mL of isopropanol per 1 mL of the initial lysis reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[1]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water. Heating to 55-60°C for 10-15 minutes can aid in solubilization.[7]
-
Visualizations
Caption: Workflow of a standard guanidine-based RNA extraction.
References
Technical Support Center: Optimizing Guanidine Hydrochloride Concentration for Solubilizing Inclusion Bodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of guanidine (B92328) hydrochloride (GdnHCl) to solubilize protein inclusion bodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of guanidine hydrochloride in protein extraction?
This compound is a powerful chaotropic agent used to solubilize and denature proteins, particularly those aggregated in inclusion bodies.[1][2] Its primary function is to disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the protein's secondary and tertiary structures.[2] This unfolding process is essential for rendering insoluble proteins soluble.[1][2]
Q2: What is a typical starting concentration of this compound for solubilizing inclusion bodies?
A concentration of 6 M this compound is widely considered the standard and is effective for solubilizing most protein inclusion bodies.[2][3][4][5][6] For many applications, an 8 M stock solution is also used for initial protein denaturation before further processing.[2][7][8] However, the optimal concentration can be protein-dependent.[9]
Q3: How does this compound compare to urea (B33335) for inclusion body solubilization?
This compound is a more potent chaotropic agent than urea.[6][9] While 8 M urea is commonly used, 6 M GdnHCl can often solubilize inclusion bodies that are resistant to urea.[6] this compound has been reported to have a dissolution capacity of over 95% for most inclusion bodies, whereas urea's effectiveness is estimated to be around 70-90%.[6] One advantage of urea is that it is non-ionic, which can be beneficial for subsequent ion-exchange chromatography.[9]
Q4: Are there alternatives to high concentrations of this compound?
Yes, some methods use lower, non-denaturing concentrations of GdnHCl (e.g., 0.75 M) in combination with high hydrostatic pressure (1–2 kbar) to promote disaggregation and refolding.[10] Additionally, mild solubilization conditions, such as using 2 M urea at an alkaline pH, have been shown to improve the recovery of bioactive protein by preserving native-like secondary structures within the inclusion bodies.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield After Solubilization | Incomplete Solubilization: The GdnHCl concentration may be too low for your specific protein.[2] | - Increase the GdnHCl concentration in increments (e.g., from 4 M to 6 M or 8 M).[2]- Increase the incubation time with the solubilization buffer.[2]- Ensure thorough mixing or agitation during solubilization.[2] |
| Protein Degradation: Proteases released during cell lysis may be degrading the target protein.[2] | - Add protease inhibitors to your lysis and solubilization buffers.[2]- Perform all steps at a low temperature (4°C) to minimize protease activity.[2] | |
| Protein Precipitation During Dialysis/Refolding | Incorrect Refolding Conditions: Rapid removal of the denaturant can lead to protein aggregation. | - Optimize refolding parameters such as pH, temperature, and the use of refolding additives.- Consider stepwise dialysis against decreasing concentrations of GdnHCl.[12] |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation during refolding. | - Dilute the solubilized protein solution before initiating refolding. | |
| Difficulty Solubilizing Inclusion Bodies | Recalcitrant Inclusion Bodies: Some inclusion bodies are highly resistant to solubilization. | - In addition to increasing GdnHCl concentration, consider gentle heating (50-60°C for 10-15 minutes).[13]- Use mechanical disruption methods like sonication or homogenization to aid dissolution.[5][7][13] |
| SDS-PAGE Gel Issues | Precipitation of SDS: this compound can precipitate with sodium dodecyl sulfate (B86663) (SDS).[7][13] | - Remove GdnHCl from the sample before adding SDS-PAGE loading buffer. This can be achieved by protein precipitation with 90% ethanol.[13] |
Quantitative Data Summary
The following table summarizes typical concentrations and effectiveness of this compound for inclusion body solubilization based on literature.
| Parameter | Value/Range | Notes | Reference |
| Typical Starting Concentration | 6 M | Effective for most inclusion bodies. | [2][3][4][5][6] |
| Effective Concentration Range | 4 M - 8 M | The optimal concentration is protein-dependent. | [2][4][13] |
| Low Concentration for Washing | 0.5 M - 2 M | Used in wash steps to remove contaminants without fully denaturing the protein. | [2][5] |
| Dissolution Capacity | > 95% | GdnHCl is generally more effective than urea. | [6] |
Experimental Protocols
Protocol 1: General Inclusion Body Solubilization with this compound
This protocol outlines the basic steps for solubilizing inclusion bodies using GdnHCl.
-
Harvest and Lyse Cells: Centrifuge the bacterial culture to pellet the cells. Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using methods like sonication or a French press.
-
Isolate and Wash Inclusion Bodies: Centrifuge the cell lysate to pellet the inclusion bodies.[5] Wash the pellet multiple times to remove contaminating proteins and cell debris. A common wash buffer contains a low concentration of a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 1-2 M urea).[2][5]
-
Solubilization: Resuspend the washed inclusion body pellet in the solubilization buffer containing the desired concentration of GdnHCl (typically 6 M), a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 5-100 mM DTT) to break disulfide bonds.[5][7]
-
Incubation: Incubate the suspension with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.[2] For particularly resistant inclusion bodies, incubation can be extended overnight.[5][7]
-
Clarification: Centrifuge the solubilized sample at high speed to pellet any remaining insoluble material. The supernatant contains the solubilized, denatured protein.
Protocol 2: Trial Solubilization to Optimize GdnHCl Concentration
This protocol helps determine the optimal GdnHCl concentration for your specific protein.
-
Prepare Washed Inclusion Bodies: Follow steps 1 and 2 from Protocol 1 to obtain a washed inclusion body pellet.
-
Aliquoting: Resuspend the pellet in a base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and distribute equal aliquots into separate tubes.[2]
-
Create GdnHCl Gradient: Add a 2x concentrated GdnHCl stock solution to each tube to achieve a range of final concentrations, for example, 2 M, 4 M, 6 M, and 8 M.[2]
-
Incubate and Analyze: Incubate the tubes with gentle agitation for 1-2 hours at room temperature.[2] After incubation, centrifuge the samples and analyze the supernatant from each concentration by SDS-PAGE to determine the lowest concentration of GdnHCl that effectively solubilizes the target protein.
Visualizations
Caption: Workflow for Inclusion Body Solubilization and Protein Refolding.
Caption: Troubleshooting Logic for Low Protein Yield.
References
- 1. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 6. Use of this compound in the Purification of Inclusion Body [yacooscience.com]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
How to remove guanidine hydrochloride from a protein sample by dialysis.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing guanidine (B92328) hydrochloride (GuHCl) from protein samples using dialysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove guanidine hydrochloride from my protein sample?
A1: this compound is a strong chaotropic agent used to denature and solubilize proteins, particularly from inclusion bodies.[1][2] However, its presence can interfere with downstream applications. For instance, GuHCl can cause protein precipitation when mixed with SDS for SDS-PAGE and can inhibit enzymatic activity, such as that of trypsin.[3] Therefore, it must be removed to allow the protein to refold into its native conformation and to ensure compatibility with subsequent analytical or functional assays.
Q2: What is the principle behind removing GuHCl by dialysis?
A2: Dialysis separates molecules in a solution based on differences in their diffusion rates across a semi-permeable membrane. The protein sample is placed inside a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that retains the larger protein molecules while allowing smaller molecules like GuHCl to diffuse out into a larger volume of dialysis buffer.[4] By performing several changes of the external buffer, the concentration of GuHCl in the sample can be significantly reduced.[5]
Q3: What MWCO should I choose for my dialysis membrane?
A3: To ensure high recovery of your protein, select a dialysis membrane with a MWCO that is approximately half the molecular weight of your protein of interest.[5] For example, for a 30 kDa protein, a 10-15 kDa MWCO membrane is a suitable choice.
Q4: Can I dialyze against pure deionized water?
A4: It is not recommended to dialyze directly against deionized water, especially when starting with a high concentration of GuHCl. The large osmotic pressure difference can cause a significant influx of water into the dialysis tubing, potentially leading to "ballooning" and even rupture of the membrane.[5] It is better to perform a stepwise dialysis against buffers with decreasing concentrations of the denaturant or a low-salt buffer.[5][6]
Experimental Protocol: Stepwise Dialysis for GuHCl Removal
This protocol outlines a standard procedure for removing 6 M this compound from a protein sample.
Materials:
-
Protein sample in 6 M GuHCl
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis clips
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
-
Dialysis Buffers (see table below for examples)
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length, leaving extra space for the sample and headspace. Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the protein sample into the tubing, leaving some air space to allow for potential volume changes. Remove any air bubbles and securely seal the other end with a second clip.
-
Step 1 Dialysis: Place the sealed dialysis bag into a beaker containing the first dialysis buffer (e.g., with 4 M GuHCl). The volume of the dialysis buffer should be at least 100 times the volume of the sample.[5]
-
Stirring and Incubation: Place the beaker on a stir plate in a cold room (4°C) and stir gently to facilitate diffusion. Dialyze for 2-4 hours.[4][5]
-
Subsequent Dialysis Steps: Carefully remove the dialysis bag and place it in the next dialysis buffer with a lower GuHCl concentration (e.g., 2 M GuHCl). Repeat the incubation with stirring.
-
Final Dialysis Steps: Continue with further buffer exchanges, progressively lowering the GuHCl concentration to 1 M, 0.5 M, and finally to a GuHCl-free buffer.[6] Each step should be carried out for 2-4 hours, with the final dialysis step often performed overnight.[4][5]
-
Sample Recovery: After the final dialysis step, remove the bag from the buffer, gently wipe the outside, and carefully open one end to recover the protein sample.
-
Post-Dialysis Centrifugation: Centrifuge the recovered sample at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any precipitated protein.[2][7] The supernatant contains the soluble, refolded protein.
Data Presentation
Table 1: Example Stepwise Dialysis Protocol for a Protein in 6 M GuHCl
| Step | Dialysis Buffer Composition | Duration (hours) | Temperature (°C) |
| 1 | 50 mM Tris-HCl, 150 mM NaCl, 4 M GuHCl, pH 8.0 | 2-4 | 4 |
| 2 | 50 mM Tris-HCl, 150 mM NaCl, 2 M GuHCl, pH 8.0 | 2-4 | 4 |
| 3 | 50 mM Tris-HCl, 150 mM NaCl, 1 M GuHCl, pH 8.0 | 2-4 | 4 |
| 4 | 50 mM Tris-HCl, 150 mM NaCl, 0.5 M GuHCl, pH 8.0 | 2-4 | 4 |
| 5 | 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 | Overnight (12-16) | 4 |
Table 2: Influence of Buffer Exchange on GuHCl Removal Efficiency
| Number of Buffer Changes (each with 100x volume) | Theoretical Final GuHCl Concentration (from 6 M) |
| 1 | 60 mM |
| 2 | 0.6 mM |
| 3 | 6 µM |
| 4 | 60 nM |
Note: This is a theoretical calculation and actual removal rates can vary based on several factors.
Visualization of Experimental Workflow
References
- 1. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.igem.org [static.igem.org]
- 5. repligen.com [repligen.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109942668B - Method for dilution dialysis renaturation of inclusion body protein - Google Patents [patents.google.com]
Technical Support Center: Managing Protein Aggregation in Refolding from Guanidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein aggregation during refolding from guanidine (B92328) hydrochloride (GnHCl).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during protein refolding.
Issue: Protein Precipitates Immediately Upon Dilution or Dialysis
This is a frequent problem indicating that the rate of aggregation is significantly faster than the rate of correct folding.
Troubleshooting Decision Tree:
Issue: Soluble Protein is Recovered, but it is Inactive or Misfolded
The absence of visible precipitation does not guarantee that the protein has attained its native, functional conformation.
Troubleshooting Steps:
-
Verify Buffer Conditions:
-
pH: The pH of the refolding buffer is critical. The optimal pH is typically at least one unit away from the protein's isoelectric point (pI) to promote electrostatic repulsion between molecules.
-
Ionic Strength: Modify the salt concentration (e.g., 50-500 mM NaCl or KCl) to modulate hydrophobic and ionic interactions.
-
-
Optimize Additive Concentrations:
-
While additives can prevent aggregation, suboptimal concentrations may not be effective or could even be detrimental. Perform a screen of different concentrations of your chosen additives.
-
-
Redox Shuffling System (for proteins with disulfide bonds):
-
Incorrect disulfide bond formation is a common cause of inactivity. Ensure an appropriate ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), typically ranging from 10:1 to 1:1, is present in the refolding buffer.[1]
-
-
Temperature:
-
Lower temperatures (4-15°C) generally slow down aggregation kinetics more than folding kinetics, providing a larger window for productive folding.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Guanidine Hydrochloride for solubilizing inclusion bodies?
A1: A concentration of 6 M GnHCl is a standard starting point and is effective for solubilizing a wide range of protein inclusion bodies.[3][4] For particularly recalcitrant inclusion bodies, concentrations up to 8 M may be necessary.[3] However, it is advisable to use the lowest concentration that achieves complete solubilization, as higher concentrations can make subsequent removal and refolding more challenging.
Q2: Should I use rapid dilution or step-wise dialysis for refolding?
A2: The choice between rapid dilution and step-wise dialysis depends on the specific protein.
-
Rapid Dilution: This method is fast and simple but can lead to aggregation if the protein is prone to misfolding upon sudden removal of the denaturant.[5][6] It is often successful for smaller, more robust proteins.
-
Step-wise Dialysis: This method involves a gradual decrease in the GnHCl concentration, which can significantly improve the yield of correctly folded protein for aggregation-prone proteins.[7] However, it is a more time-consuming process.[5]
Q3: What are the most common additives to prevent aggregation, and at what concentrations should they be used?
A3: L-arginine is one of the most widely used and effective aggregation suppressors.[8] Other commonly used additives include sugars (e.g., sucrose), polyols (e.g., glycerol), and mild detergents.
| Additive | Typical Concentration Range | Notes |
| L-Arginine | 0.5 - 1 M | Helps to solubilize folding intermediates and prevent their aggregation.[8] |
| Sucrose | 0.25 - 1 M | Acts as a protein stabilizer. |
| Glycerol | 10 - 20% (v/v) | Stabilizes the native protein structure. |
| Polyethylene (B3416737) Glycol (PEG) | 0.5 - 5% (w/v) | Can act as a "molecular crowding" agent to promote folding. |
| Mild Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize hydrophobic intermediates, but must be removed later. |
Q4: How can I refold a protein with disulfide bonds correctly?
A4: For proteins containing disulfide bonds, it is crucial to include a redox shuffling system in the refolding buffer to facilitate the formation of the correct disulfide linkages. A common system is a mixture of reduced (GSH) and oxidized (GSSG) glutathione. A typical starting ratio is 5-10 mM GSH to 0.5-1 mM GSSG.[1] The optimal ratio may need to be determined empirically for each protein.
Experimental Protocols
Protocol 1: Inclusion Body Solubilization
This protocol describes a general procedure for the solubilization of protein inclusion bodies using this compound.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis buffer containing 1% (v/v) Triton X-100 and 1 M Urea
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M this compound, 10 mM DTT (for proteins with disulfide bonds)
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant and resuspend the pellet in Wash Buffer. Incubate for 15-20 minutes with gentle agitation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat the wash step once more.
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured protein.
Experimental Workflow for Inclusion Body Processing and Refolding:
Protocol 2: Protein Refolding by Step-wise Dialysis
This protocol provides a method for the gradual removal of GnHCl to promote correct protein folding.
Materials:
-
Solubilized, denatured protein in 6 M GnHCl
-
Dialysis Tubing (with appropriate molecular weight cut-off)
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Optional Additives: 0.5 M L-Arginine, 5 mM GSH/0.5 mM GSSG
Procedure:
-
Place the solubilized protein solution into dialysis tubing.
-
Dialyze against a 100-fold volume of Refolding Buffer containing 4 M GnHCl for 4-6 hours at 4°C.
-
Transfer the dialysis bag to a fresh 100-fold volume of Refolding Buffer containing 2 M GnHCl and dialyze for 4-6 hours at 4°C.
-
Repeat the dialysis step with Refolding Buffer containing 1 M GnHCl for 4-6 hours at 4°C.
-
Perform a final dialysis against a 1000-fold volume of Refolding Buffer (without GnHCl) overnight at 4°C, with at least one buffer change.
-
Recover the refolded protein from the dialysis bag and centrifuge at 20,000 x g for 20 minutes to pellet any aggregated protein. The supernatant contains the soluble, refolded protein.
Principle of Step-wise Dialysis:
Data Presentation
Table 1: Comparison of Common Refolding Methods
| Refolding Method | Principle | Advantages | Disadvantages | Typical Refolding Yield |
| Rapid Dilution | Rapid reduction of denaturant concentration by dilution into a large volume of refolding buffer. | Simple and fast. | High risk of aggregation for sensitive proteins; results in a large final volume.[5][6] | Highly variable (10-80%), protein-dependent.[6] |
| Step-wise Dialysis | Gradual removal of denaturant by diffusion across a semi-permeable membrane against buffers with decreasing denaturant concentrations. | Gentle, allows for slow refolding which can increase yield; protein concentration remains relatively constant.[7] | Time-consuming (can take days); potential for protein loss on the membrane.[2][5] | Generally higher than rapid dilution for aggregation-prone proteins (can exceed 50%).[6] |
| On-Column Refolding | The denatured protein is bound to a chromatography matrix and the denaturant is removed by a gradient elution with refolding buffer. | Can combine refolding and purification; allows for processing at higher protein concentrations.[9][10][11] | Requires a chromatography system; optimization of the gradient is necessary.[12] | Can be very high (up to 80-90% recovery of active protein has been reported).[11] |
Table 2: Effect of L-Arginine Concentration on Refolding Yield
| Protein | L-Arginine Concentration (M) | Refolding Yield (%) |
| Bovine Carbonic Anhydrase B | 0 | ~20 |
| 0.25 | ~60 | |
| 0.5 | ~90 | |
| 0.75 | ~100 | |
| Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF) | 0 | ~15 |
| 0.5 | ~50 | |
| 1.0 | ~65 | |
| 2.0 | ~60 (with some oligomer formation) |
Data compiled from studies on the effect of L-arginine on the refolding of different proteins.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of this compound in the Purification of Inclusion Body [yacooscience.com]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. researchgate.net [researchgate.net]
- 8. jabonline.in [jabonline.in]
- 9. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. On-column refolding of consensus interferon at high concentration with guanidine-hydrochloride and polyethylene glycol gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Why is my guanidine hydrochloride solution yellow and how to fix it.
This technical support center provides troubleshooting guidance and frequently asked questions regarding issues encountered with guanidine (B92328) hydrochloride (GuHCl) solutions.
Troubleshooting Guide: Yellowing of Guanidine Hydrochloride Solutions
Issue: Your prepared this compound (GuHCl) solution has a yellow or brownish tint.
This is a common observation that can arise from several factors, ranging from the grade of the reagent to storage conditions. A yellow discoloration can interfere with downstream applications, particularly those involving spectrophotometric measurements.
Potential Causes and Solutions
A summary of potential causes and the corresponding solutions for a yellow GuHCl solution is provided below.
| Potential Cause | Description | Recommended Action |
| Reagent Grade | Lower purity or "practical grade" GuHCl often contains impurities from the manufacturing process that can impart a yellow or brown color to the solution.[1][2] High-purity (>99%) GuHCl typically dissolves into a clear, colorless solution.[1][3] | Use a higher, ultrapure grade of GuHCl for color-sensitive applications. For less sensitive applications, the yellow solution can be decolorized. |
| Metal Ion Contamination | If the solution was prepared or stored in a stainless steel container, corrosion could lead to the leaching of iron ions, resulting in a yellow-tinted solution.[4] This is a particular concern with long-term storage.[4] | Prepare and store GuHCl solutions in high-quality, inert plastic or glass containers. Avoid prolonged contact with metal surfaces. |
| Contaminants in Water | The water used to prepare the solution may contain impurities that react with GuHCl or are themselves colored. | Always use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent) for solution preparation. |
| Reaction with Aldehydes or Ketones | This compound can react with aldehyde and ketone contaminants, which may be present in other reagents or leach from plastic containers, to form colored compounds.[5][6][7] | Ensure all glassware is thoroughly cleaned and rinsed. Use high-quality storage bottles and consider pre-rinsing them with purified water. |
Experimental Protocols
Protocol 1: Decolorization of this compound Solution with Activated Charcoal
This protocol is effective for removing colored impurities from GuHCl solutions.[1]
Materials:
-
Yellow this compound solution
-
Activated charcoal (powdered)
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter flask
-
Whatman No. 1 filter paper (or equivalent)
-
0.45 µm or 0.22 µm syringe or bottle-top filter
Procedure:
-
Add Activated Charcoal: To your yellow GuHCl solution, add activated charcoal. A general starting point is 5-10 grams of charcoal per liter of solution. The optimal amount may need to be determined empirically.
-
Stir the Solution: Place the solution on a stir plate and stir for 30-60 minutes at room temperature. The charcoal will adsorb the colored impurities.[8]
-
Initial Filtration: Set up a Buchner funnel with Whatman No. 1 filter paper. Wet the filter paper with a small amount of purified water to ensure a good seal.
-
Vacuum Filter: Apply a vacuum and pour the charcoal-containing solution through the Buchner funnel to remove the bulk of the activated charcoal.
-
Fine Filtration: For complete removal of fine charcoal particles, pass the solution through a 0.45 µm or 0.22 µm filter. This can be done using a syringe filter for small volumes or a bottle-top filter for larger volumes.
-
Assess and Store: The resulting solution should be clear and colorless. Store in a clean, airtight, and non-metallic container at room temperature.
Frequently Asked Questions (FAQs)
Q1: Is a slightly yellow this compound solution still usable?
A1: For many applications, such as protein denaturation for subsequent polyacrylamide gel electrophoresis (PAGE) or solubilizing inclusion bodies, a faint yellow tint may not significantly impact the outcome.[9] However, for applications that are sensitive to absorbance readings, such as UV-Vis spectroscopy or some chromatography steps, a colorless solution is highly recommended to avoid interference.
Q2: How can I prevent my this compound solution from turning yellow in the first place?
A2: To prevent discoloration, it is best to start with high-purity crystalline GuHCl and high-purity water.[1] Prepare the solution in clean glassware and store it in an inert container (glass or chemical-resistant plastic) at room temperature.[4] Avoid long-term storage, and if possible, prepare fresh solutions for critical experiments.
Q3: Does the yellow color indicate a change in the molarity of the this compound?
A3: The yellow color is typically due to trace impurities and should not significantly affect the molar concentration of the GuHCl. However, if the discoloration is intense or accompanied by precipitation, it is advisable to verify the concentration using a refractometer or to prepare a fresh solution.
Q4: Will autoclaving a this compound solution cause it to turn yellow?
A4: Autoclaving is generally not recommended for GuHCl solutions. The high temperatures can potentially accelerate the degradation of impurities or the GuHCl itself, which may lead to discoloration. If sterile filtration is required, it is best to pass the solution through a 0.22 µm filter.
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process when encountering a yellow this compound solution.
Caption: Troubleshooting workflow for a yellow this compound solution.
References
- 1. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, (Crystalline, solution may be cloudy and yellow/Practical Grade), MP Biomedicals 1 kg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 3. Guanidine HCl 6M GMP Denaturant Solution | this compound 6M Solution [biospectra.us]
- 4. silcotek.com [silcotek.com]
- 5. This compound (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. poison.org [poison.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Guanidine Hydrochloride in Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with guanidine (B92328) hydrochloride, particularly its precipitation in acidic conditions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is guanidine hydrochloride and what are its primary applications in research?
This compound (GuHCl) is a powerful chaotropic agent and protein denaturant.[1] It is widely used in molecular biology and biochemistry for:
-
Protein denaturation and refolding: GuHCl disrupts the hydrogen bonds and hydrophobic interactions that maintain a protein's three-dimensional structure, leading to unfolding.[2] This is crucial for studying protein folding mechanisms and for solubilizing proteins from inclusion bodies.
-
RNA and DNA isolation: Its ability to denature proteins, including nucleases, makes it a key component in lysis buffers for the extraction and purification of nucleic acids.
-
Increasing solubility of hydrophobic molecules: GuHCl can enhance the solubility of non-polar molecules in aqueous solutions.
Q2: Why is my this compound solution precipitating, especially in acidic buffers?
While this compound is highly soluble in water, precipitation can occur under certain conditions, particularly in acidic buffers.[1] Several factors can contribute to this:
-
Common Ion Effect: This is a likely cause of precipitation in acidic conditions. If your acidic buffer contains a high concentration of chloride ions (e.g., from hydrochloric acid used to adjust the pH), it increases the total chloride ion concentration in the solution. According to Le Châtelier's principle, this shifts the solubility equilibrium of this compound (CH₅N₃·HCl ⇌ CH₅N₃H⁺ + Cl⁻) to the left, favoring the solid, undissolved state and causing precipitation.[3]
-
Temperature: The solubility of this compound is temperature-dependent, increasing as the temperature rises.[1] If a concentrated solution is prepared at an elevated temperature and then cooled, precipitation may occur. Dissolving this compound is an endothermic process, meaning it cools the solution, which can further reduce its solubility.[4]
-
Concentration: Exceeding the solubility limit of this compound in a particular solvent or buffer system will lead to precipitation.
-
Purity of Reagents: In some cases, using technical-grade this compound instead of a high-purity molecular biology grade can lead to solubility issues.[5]
Q3: What is the solubility of this compound in water?
This compound is very soluble in water. Specific solubility data is presented in the table below. It's important to note that preparing high-concentration solutions (e.g., 8M) may require heating.[6][7]
Data Presentation: this compound Solubility
| Property | Value | Reference |
| Solubility in Water | 215 g/100 mL at 20°C | --INVALID-LINK-- |
| Maximum Solubility (RT) | Approximately 6 M | [6][7] |
| Preparation of 8M Solution | Requires heating to approximately 35°C | [6][7] |
| pH of 6M Solution in Water | 4.5 - 6.0 at 25°C | --INVALID-LINK-- |
Troubleshooting Guides
Issue 1: this compound precipitates upon addition to an acidic buffer.
This is a common issue that can often be resolved by addressing the potential causes.
Troubleshooting Steps:
-
Review Buffer Composition:
-
Check Chloride Concentration: If your acidic buffer has a high concentration of HCl, consider using a different acid to adjust the pH, one that does not introduce a common ion. For example, you could use phosphoric acid or acetic acid, but be mindful of their buffering ranges and potential interactions with your downstream applications.
-
Consider Alternative Buffers: If possible, use a buffer system where the acidic component does not contain chloride.
-
-
Adjust Preparation Method:
-
Dissolve GuHCl First: Dissolve the this compound in the aqueous component of your buffer (e.g., water) before adding other salts or acids.[4]
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution, especially for high concentrations.[8] Be cautious not to overheat, as this could degrade other components in your buffer.
-
Incremental Addition: For very high concentrations, add the this compound powder slowly to the solvent while stirring continuously.[5]
-
-
Verify Reagent Quality:
-
Ensure you are using a high-purity, molecular biology grade of this compound, as impurities in lower-grade reagents can affect solubility.[5]
-
-
Final Concentration Check:
-
Recalculate the final concentration of all components in your buffer to ensure you have not exceeded the solubility limit of this compound under those specific conditions.
-
Issue 2: A previously clear this compound solution becomes cloudy or forms a precipitate over time.
This can happen due to changes in temperature or reagent degradation.
Troubleshooting Steps:
-
Check Storage Conditions:
-
Store this compound solutions at a constant room temperature. Avoid storing them in the cold, as this will decrease solubility.[6]
-
Ensure the container is tightly sealed to prevent evaporation, which would increase the concentration of the solute.
-
-
Re-dissolve the Precipitate:
-
Gently warm the solution (e.g., in a 37°C water bath) and mix until the precipitate dissolves.[8] If the precipitate does not redissolve, it may indicate a more complex issue with the buffer composition.
-
-
Prepare Fresh Solutions:
-
This compound solutions are generally stable. However, for critical applications, it is best practice to use freshly prepared solutions.
-
Experimental Protocols
Protocol 1: Preparation of a 6M this compound Stock Solution
This protocol describes the preparation of a standard 6M stock solution of this compound.
Materials:
-
This compound (molecular biology grade)
-
Nuclease-free water
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Volumetric flask
Methodology:
-
Weigh out 573.18 g of this compound for a final volume of 1 L.
-
Add the this compound to a beaker containing approximately 700 mL of nuclease-free water.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the this compound is completely dissolved. The dissolution process is endothermic, so the beaker will become cold. Gentle warming (to 30-37°C) can be applied to expedite dissolution.[8]
-
Once dissolved, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with nuclease-free water.
-
Mix the solution thoroughly. The pH of a 6M solution in water will be between 4.5 and 6.0.[9] If a different pH is required, it should be adjusted at this stage with concentrated HCl or NaOH. Be mindful of the common ion effect if adding HCl.
-
Filter the solution through a 0.22 µm filter for sterilization if required for your application.
-
Store at room temperature. If any precipitation occurs upon storage, warm the solution to 37°C to redissolve it before use.[8]
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound, 50-01-1, High-Purity, G4505, Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Adjusting pH of Guanidine Hydrochloride Solutions for Protein Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of guanidine (B92328) hydrochloride (GdnHCl) solutions in protein stability experiments. Find answers to frequently asked questions and troubleshooting tips for common issues.
Frequently Asked Questions (FAQs)
Q1: What is guanidine hydrochloride and why is it used in protein stability studies?
This compound (GdnHCl) is a powerful chaotropic agent, meaning it disrupts the hydrogen bond network of water.[1] This property allows it to effectively denature proteins by interfering with the forces that stabilize their three-dimensional structure, such as hydrogen bonds and hydrophobic interactions.[1][2] By observing how a protein's structure changes with increasing concentrations of GdnHCl, researchers can determine its conformational stability. GdnHCl is also widely used to solubilize aggregated proteins, such as those found in inclusion bodies.[1][3][4]
Q2: How does pH affect protein stability in the presence of GdnHCl?
The pH of a GdnHCl solution can significantly influence a protein's stability. The effect is protein-specific and relates to the ionization state of the protein's amino acid residues. For example, electrostatic interactions between charged groups contribute to a protein's overall stability, and these interactions are pH-dependent.[5] Studies on Ribonuclease A and Ribonuclease T1 have shown that their maximum conformational stability in the presence of denaturants occurs at different pH values.[5] Therefore, controlling the pH is crucial for obtaining reproducible and meaningful data in protein denaturation and refolding experiments.
Q3: How do I prepare a GdnHCl solution at a specific pH?
To prepare a GdnHCl solution at a specific pH, it is essential to use a suitable buffer. The GdnHCl salt itself does not have significant buffering capacity. When preparing the solution, dissolve the GdnHCl in the chosen buffer, not in water, and then adjust the final pH. It's important to note that high concentrations of GdnHCl can affect the accuracy of pH measurements made with a standard glass electrode.[6][7]
Q4: What are some common buffers compatible with GdnHCl solutions?
Several buffers are compatible with GdnHCl solutions. The choice of buffer will depend on the desired pH range and its compatibility with downstream applications. Some commonly used buffers include:
-
Tris-HCl: Often used for general protein work, typically in the pH range of 7.0-9.0.[8][9]
-
Sodium Phosphate: A versatile buffer system that can be used over a wide pH range.[8]
-
Bicine: Suitable for applications where primary amines, phosphates, or carboxyl groups might interfere, such as mass spectrometry.[2]
Q5: Can I store pH-adjusted GdnHCl solutions?
GdnHCl solutions are generally stable at room temperature for several days and can be stored for longer periods at 4°C.[10] However, it is always best practice to prepare fresh solutions for critical experiments, especially if there are concerns about pH drift or microbial growth over time. Solutions are stable over a pH range of 2.0 to 10.5.[10]
Troubleshooting Guides
Issue 1: My protein precipitates when I add the GdnHCl solution.
-
Possible Cause: The pH of the GdnHCl solution may be close to the isoelectric point (pI) of your protein, where its solubility is at a minimum.
-
Solution:
-
Determine the pI of your protein.
-
Adjust the pH of your GdnHCl solution to be at least one pH unit above or below the protein's pI.
-
Consider including additives like glycerol (B35011) (e.g., 5%) in your buffer, which is known to help with protein solubility.[11]
-
-
Possible Cause: The protein concentration might be too high.
-
Solution: Try performing the experiment with a more dilute protein solution.
Issue 2: The pH of my final solution is different from my initial buffer pH after adding GdnHCl.
-
Possible Cause: High concentrations of GdnHCl can interfere with the accuracy of pH measurements from a glass electrode.[6][7] This can lead to an apparent shift in pH.
-
Solution:
-
If precise pH control is critical, it is advisable to prepare your GdnHCl stock solution in a concentrated buffer.[12]
-
Alternatively, you can prepare the final buffered GdnHCl solution and then adjust the pH. Be aware that this might require significant amounts of acid or base.
-
Issue 3: My protein precipitates when I try to remove the GdnHCl for refolding.
-
Possible Cause: Rapid removal of the denaturant can lead to protein aggregation.
-
Solution:
-
Employ a gradual removal method like dialysis or diafiltration against a refolding buffer.[13]
-
Optimize the refolding buffer composition. This may include the addition of stabilizing agents such as L-arginine or glycerol.
-
Perform the refolding at a lower protein concentration to minimize intermolecular aggregation.
-
Issue 4: The GdnHCl solution is cloudy or has precipitates.
-
Possible Cause: The solubility of GdnHCl in water at room temperature is approximately 6M.[3][14] Preparing higher concentrations, like 8M, requires heating.[3][14] If the solution cools down, the GdnHCl may precipitate.
-
Solution:
Data Presentation
Table 1: pH Dependence of Conformational Stability for Selected Proteins
| Protein | Denaturant | pH Range Studied | pH of Maximum Stability | Reference |
| Ribonuclease A | GdnHCl & Urea (B33335) | 2 - 10 | 7 - 9 | [5] |
| Ribonuclease T1 | GdnHCl & Urea | 2 - 10 | ~4.5 | [5] |
| Barstar | GdnHCl & Urea | 2 - 10 | 2 - 3 and 7 | [15] |
Experimental Protocols
Protocol 1: Preparation of a 6 M this compound Stock Solution Buffered at pH 8.0
Materials:
-
This compound (MW: 95.53 g/mol )[3]
-
Tris base
-
Hydrochloric acid (HCl) for pH adjustment
-
High-purity water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask
Procedure:
-
Buffer Preparation:
-
In a beaker, dissolve Tris base in high-purity water to a concentration of 0.1 M.
-
Adjust the pH to 8.0 using HCl.
-
-
GdnHCl Dissolution:
-
Weigh out 573.18 g of GdnHCl for a 1 L solution.[8]
-
In a separate beaker, add the GdnHCl to approximately 400-500 mL of the prepared 0.1 M Tris-HCl buffer, pH 8.0.
-
Place the beaker on a magnetic stirrer. The dissolution of GdnHCl is an endothermic process, so the solution will become cold.[10] Gentle heating (up to 35-40°C) can be applied to aid dissolution.[9][14]
-
-
Final Volume and pH Adjustment:
-
Once the GdnHCl is completely dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of the Tris-HCl buffer and add it to the volumetric flask.
-
Bring the solution to the final volume of 1 L with the Tris-HCl buffer.
-
Check the pH of the final solution and adjust if necessary. Note that high GdnHCl concentrations can affect pH readings.
-
-
Storage:
Protocol 2: this compound-Induced Protein Denaturation Monitored by Fluorescence Spectroscopy
Materials:
-
Protein stock solution of known concentration
-
Buffered 6 M GdnHCl stock solution (from Protocol 1)
-
The same buffer used to prepare the GdnHCl stock (for dilution)
-
Fluorescence spectrophotometer
-
Cuvettes suitable for fluorescence measurements
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with varying concentrations of GdnHCl (e.g., 0 M to 6 M in 0.5 M increments). The final protein concentration should be kept constant across all samples.
-
To do this, mix appropriate volumes of the protein stock, the 6 M GdnHCl stock, and the dilution buffer.
-
Incubate the samples at a constant temperature for a sufficient time to allow the denaturation equilibrium to be reached (this can range from minutes to hours depending on the protein).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (for tryptophan) or 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum (e.g., from 300 nm to 400 nm).
-
Alternatively, monitor the emission intensity at a fixed wavelength corresponding to the maximum emission of the unfolded protein (typically around 350 nm).
-
-
Data Analysis:
-
Plot the change in fluorescence signal (e.g., wavelength of maximum emission or intensity at a fixed wavelength) as a function of GdnHCl concentration.
-
The resulting sigmoidal curve can be fitted to a two-state denaturation model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
-
Visualizations
Caption: Workflow for preparing a buffered this compound solution.
References
- 1. Action of this compound on Proteins [qinmuchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. Use of this compound in the Purification of Inclusion Body [yacooscience.com]
- 5. pH dependence of the urea and this compound denaturation of ribonuclease A and ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 9. High purity Guanidine thiocyanate,Tris HCL Buffer,TCEP-HCL [yacooscience.com]
- 10. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pH dependence of the stability of barstar to chemical and thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biospectra.us [biospectra.us]
Impact of temperature on guanidine hydrochloride denaturation efficiency.
Welcome to the technical support center for guanidine (B92328) hydrochloride (GdnHCl) induced protein denaturation. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their protein denaturation experiments, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which guanidine hydrochloride denatures proteins?
A1: this compound is a strong chaotropic agent that denatures proteins by disrupting the non-covalent interactions responsible for maintaining their three-dimensional structure.[1] Its primary mechanisms of action include breaking hydrogen bonds and weakening hydrophobic interactions.[1] The guanidinium (B1211019) ion interacts favorably with the peptide backbone and both polar and non-polar side chains, leading to the unfolding of the protein from its native, folded state into a denatured, random coil conformation.[2]
Q2: How does temperature influence the efficiency of GdnHCl denaturation?
A2: Temperature has a significant impact on the efficiency of GdnHCl-induced denaturation. Generally, increasing the temperature can enhance the denaturing effect of GdnHCl, leading to protein unfolding at lower denaturant concentrations.[3] This is because thermal energy contributes to the disruption of the protein's stabilizing interactions. However, the relationship is not always linear and can be protein-specific. Both high and low temperatures can be used to induce denaturation in the presence of GdnHCl. Extreme conditions, such as 94°C with 6.6 M GdnHCl, have been used to achieve a high-spin disordered state in proteins like ferrocytochrome c.[4] Conversely, some proteins can undergo "cold denaturation" at low temperatures in the presence of GdnHCl.[5]
Q3: What is a typical concentration range for GdnHCl in denaturation experiments?
A3: A common starting concentration for solubilizing protein inclusion bodies is 6 M GdnHCl.[5] For many protein unfolding studies, a range of GdnHCl concentrations, typically from 0 M to 6 M or 8 M, is used to generate a denaturation curve.[6] The exact concentration required for complete denaturation depends on the specific protein's stability.
Q4: How should I prepare and store GdnHCl solutions?
A4: To prepare a high concentration GdnHCl solution (e.g., 8 M), it is often necessary to heat the solution to approximately 35-40°C to fully dissolve the salt.[7] The maximum solubility of GdnHCl in water at room temperature is around 6 M.[7][8] GdnHCl solutions are stable at room temperature for several days and for longer periods when stored at 4°C.[9] It is crucial to ensure the pH of the GdnHCl stock solution is adjusted to match the experimental buffer.[10]
Q5: Is it better to perform denaturation at room temperature or in the cold (4°C)?
A5: The choice of temperature depends on the experimental goals. Denaturation can be performed at both room temperature and 4°C.[10] Performing the experiment at 4°C can minimize protease activity, which is a concern if the protein sample is not highly pure.[5] However, for studying the thermodynamics of unfolding, experiments are often conducted at a constant, controlled temperature, such as 25°C.[6] If purifying a his-tagged protein under denaturing conditions, the process can be carried out at either room temperature or 4°C, as protease activity is generally not a concern in the presence of high concentrations of GdnHCl.[10]
Troubleshooting Guides
Issue 1: Incomplete Protein Denaturation
-
Q: My protein does not seem to be fully denatured even at high concentrations of GdnHCl. What could be the reason?
-
A:
-
Insufficient GdnHCl Concentration: Some proteins are exceptionally stable and may require higher concentrations of GdnHCl than initially tested. It is recommended to perform a titration with increasing GdnHCl concentrations to determine the optimal concentration for your specific protein.[5]
-
Suboptimal Temperature: The denaturation efficiency of GdnHCl is temperature-dependent. Try increasing the incubation temperature to enhance the denaturing effect. For example, incubating at 37°C may improve unfolding.
-
Presence of Stabilizing Factors: The presence of ligands, cofactors, or high salt concentrations in your buffer can stabilize the protein and counteract the effect of GdnHCl. Consider dialyzing your protein against a buffer with minimal stabilizing agents before denaturation.
-
Disulfide Bonds: If your protein contains disulfide bonds, they will prevent complete unfolding even in the presence of GdnHCl. Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your denaturation buffer to break these bonds.
-
-
Issue 2: Protein Aggregation During Denaturation or Refolding
-
Q: My protein precipitates when I add GdnHCl or when I try to refold it. How can I prevent this?
-
A:
-
High Protein Concentration: A high protein concentration can promote aggregation. Try diluting the protein solution before adding the denaturant or before initiating refolding.[5]
-
Incorrect Temperature: Both high and low temperatures can sometimes induce aggregation depending on the protein. Experiment with performing the denaturation or refolding steps at a different temperature (e.g., 4°C instead of room temperature).
-
Rapid Changes in Denaturant Concentration: Rapidly diluting the GdnHCl can lead to aggregation during refolding. A stepwise dialysis or a slow, continuous dilution method might be more effective.
-
Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility. Ensure your buffer pH is not close to the protein's isoelectric point (pI), where it will have minimal net charge and is more prone to aggregation.
-
-
Issue 3: Inconsistent or Irreproducible Denaturation Curves
-
Q: I am getting variable results in my GdnHCl denaturation experiments. What could be the cause?
-
A:
-
Inaccurate GdnHCl Concentration: The concentration of your GdnHCl stock solution is critical. Due to its hygroscopic nature, it's important to accurately determine the concentration of your stock solution, for example, by using a refractometer.[9]
-
Temperature Fluctuations: Ensure that all steps of your experiment are carried out at a constant and controlled temperature. Small variations in temperature can shift the denaturation equilibrium.
-
Equilibration Time: The unfolding reaction needs to reach equilibrium. The required incubation time can vary between proteins. Empirically determine the necessary incubation time to ensure the reaction has gone to completion.[11]
-
GdnHCl Solution Quality: Use high-purity GdnHCl. Impurities in lower-grade GdnHCl can interfere with spectroscopic measurements and affect protein stability.[9]
-
-
Data Presentation
Table 1: Effect of Temperature and this compound on Protein Stability
| Protein | Method | Temperature (°C) | GdnHCl Concentration (M) | Observation | Reference |
| Ferrocytochrome c | Absorption Spectroscopy, DSC | 25 | - | Stability (ΔGD) of 59-65 kJ mol-1 | [4] |
| Ferrocytochrome c | Absorption Spectroscopy | 94 | 6.6 | Heme in high-spin disordered state | [4] |
| Staphylococcal Nuclease | Calorimetry, Fluorescence | 15-35 | 0 | Denaturation enthalpy (ΔHvH) of 26.4 kcal/mol | [12] |
| Human Cystatin C | Multiple | - | - | Denaturation is not a simple two-state event | [13] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Concentration Determination
Objective: To prepare a concentrated stock solution of GdnHCl and accurately determine its molarity.
Materials:
-
High-purity this compound (e.g., Sigma-Aldrich G7153)[8]
-
Nuclease-free water
-
Appropriate buffer (e.g., phosphate, Tris)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Refractometer
Procedure:
-
Preparation of 8 M GdnHCl Stock Solution:
-
To prepare 100 mL of 8 M GdnHCl, weigh out 76.44 g of GdnHCl.
-
Add the GdnHCl to a beaker with approximately 50 mL of nuclease-free water and a stir bar.
-
Gently heat the solution to 35-40°C while stirring until the GdnHCl is completely dissolved.[7] Dissolution is an endothermic process, so heating is required.[9]
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
If required, adjust the pH of the solution with HCl or NaOH. Note that the pH of concentrated GdnHCl solutions can be acidic.
-
-
Concentration Determination using Refractometry:
Protocol 2: Isothermal Denaturation Monitored by Intrinsic Tryptophan Fluorescence
Objective: To determine the conformational stability of a protein by monitoring the change in intrinsic tryptophan fluorescence upon titration with GdnHCl at a constant temperature.
Materials:
-
Purified protein solution of known concentration
-
8 M GdnHCl stock solution in the same buffer as the protein
-
Buffer solution (without GdnHCl)
-
Fluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with varying final concentrations of GdnHCl (e.g., 0 M to 6 M in 0.2 M increments).
-
The final protein concentration should be kept constant across all samples (typically in the low µM range to avoid inner filter effects).
-
For each sample, mix the appropriate volumes of protein stock, 8 M GdnHCl stock, and buffer.
-
-
Equilibration:
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium. This time should be determined empirically for your protein (can range from minutes to hours).[11]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum for each sample, typically from 310 nm to 400 nm.
-
The wavelength of maximum emission (λmax) will shift to a longer wavelength (red-shift) as the protein unfolds and the tryptophan residues become more exposed to the aqueous environment.
-
-
Data Analysis:
-
Plot the change in λmax or the fluorescence intensity at a specific wavelength as a function of the GdnHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H2O).
-
Mandatory Visualizations
Caption: Workflow for a typical this compound-induced protein denaturation experiment.
Caption: Troubleshooting logic for incomplete protein denaturation with GdnHCl.
References
- 1. Action of this compound on Proteins [qinmuchem.com]
- 2. Investigation of the mechanism of protein denaturation by this compound-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of temperature and this compound on ferrocytochrome c at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The peculiar nature of the this compound-induced two-state denaturation of staphylococcal nuclease: a calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal and this compound-induced denaturation of human cystatin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chemical Modification of Proteins by Guanidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unintended chemical modification of proteins when using guanidine (B92328) hydrochloride (GdnHCl) as a denaturant.
Frequently Asked Questions (FAQs)
Q1: Can guanidine hydrochloride cause carbamylation of my protein?
A1: No, this compound (GdnHCl) does not directly cause carbamylation of proteins. Carbamylation is a chemical modification that occurs when isocyanic acid reacts with amine groups on the protein, primarily the N-terminus and the side chains of lysine (B10760008) and arginine residues. This is a known issue with urea (B33335) solutions, as urea can degrade into ammonium (B1175870) cyanate, which is in equilibrium with isocyanic acid.[1][2] Guanidine, however, does not decompose to form isocyanic acid and therefore does not pose a risk of carbamylation.[3] This is a significant advantage of using GdnHCl over urea for protein denaturation and refolding studies where avoiding this modification is critical.
Q2: What are the common contaminants in GdnHCl and can they chemically modify my protein?
A2: While GdnHCl is generally a stable compound, different purity grades may contain certain impurities. A common contaminant in lower-grade GdnHCl is ammeline (B29363) . While there is no evidence to suggest that ammeline or other common impurities chemically modify proteins in a manner similar to carbamylation, ammeline is known to have strong UV absorbance and may inhibit certain enzymes.[4] Other potential impurities can include trace metals and other organic molecules. For sensitive applications, it is recommended to use high-purity or molecular biology-grade GdnHCl.
Q3: How can I remove contaminants from my GdnHCl solution?
A3: For applications where high purity is critical and you are starting with a practical-grade reagent, you can purify your GdnHCl solution. A common method involves treating the solution with activated charcoal to remove organic impurities, followed by filtration through a 0.45-µm or 0.22-µm filter to remove particulate matter.[4] For the highest purity, recrystallization of GdnHCl can be performed.
Q4: How stable are GdnHCl solutions and how should I store them?
A4: GdnHCl solutions are stable at room temperature for several days and can be stored for longer periods at 4°C.[4] They are generally stable over a pH range of 2.0 to 10.5.[4] However, at a pH greater than 11, the formation of biguanidine (B15175387) can occur.[4] It is good practice to prepare fresh solutions for critical experiments, especially if working at the extremes of the pH range. Long-term stability studies have shown that 6M GdnHCl solutions can be stable for at least 36 months when stored at 15-30°C.[5]
Q5: My protein precipitates when I try to refold it from GdnHCl by dilution. What can I do?
A5: Protein aggregation upon rapid dilution of the denaturant is a common problem. This is often due to the rapid exposure of hydrophobic regions of the unfolded protein to the aqueous buffer, leading to intermolecular aggregation. Here are some strategies to overcome this:
-
Optimize Protein Concentration: Refolding is a unimolecular process, while aggregation is at least a bimolecular process. Therefore, lowering the protein concentration during refolding can favor proper folding over aggregation.
-
Use Step-Wise Dialysis: Instead of rapid dilution, gradually remove the GdnHCl by dialyzing the protein solution against a series of buffers with decreasing GdnHCl concentrations. This allows for a slower refolding process, giving the protein more time to find its native conformation.
-
Utilize Refolding Additives: Incorporate additives in the refolding buffer that can help suppress aggregation. Common additives include L-arginine, proline, sugars (like sucrose (B13894) or trehalose), and low concentrations of non-ionic detergents.
-
On-Column Refolding: If you are purifying your protein using affinity chromatography (e.g., His-tag), you can perform refolding while the protein is bound to the column. This is achieved by washing the column with a gradient of decreasing GdnHCl concentration before eluting the refolded protein.
Troubleshooting Guides
Issue 1: Protein Aggregation During Refolding
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitation upon dilution or dialysis. | Protein concentration is too high. | Decrease the final protein concentration in the refolding buffer (typically to the µg/mL range). |
| Rapid removal of denaturant. | Use step-wise dialysis to gradually remove the GdnHCl. Start with a buffer containing a GdnHCl concentration just below the protein's denaturation midpoint and gradually decrease it in subsequent dialysis steps. | |
| Suboptimal refolding buffer conditions (pH, ionic strength). | Perform a buffer screen to find the optimal pH and ionic strength for your protein's solubility and stability. | |
| Incorrect disulfide bond formation (for cysteine-containing proteins). | Include a redox shuffling system in the refolding buffer, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), to promote the formation of native disulfide bonds. | |
| Presence of contaminants in the GdnHCl solution. | Use high-purity GdnHCl or purify the GdnHCl solution before use. |
Issue 2: Low Yield of Active Protein After Refolding
| Symptom | Possible Cause | Suggested Solution |
| Protein is soluble but has little to no biological activity. | Protein is misfolded into a soluble, non-native conformation (e.g., "molten globule" state). | Optimize refolding buffer conditions. Screen for additives that can assist in proper folding (e.g., L-arginine, chaperones). |
| The protein requires a cofactor or binding partner for stability and activity. | Add the necessary cofactor or binding partner to the refolding buffer. | |
| The refolding process is too slow or too fast. | Adjust the rate of GdnHCl removal in step-wise dialysis by changing the duration of each dialysis step. | |
| The protein is sensitive to oxidation. | Include a reducing agent like DTT or β-mercaptoethanol in the refolding buffer if the protein does not have disulfide bonds. Store the refolded protein under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Common Protein Denaturants
| Property | This compound (GdnHCl) | Urea |
| Denaturing Potency | High | Moderate |
| Typical Concentration | 4 - 6 M for complete denaturation | 6 - 8 M for complete denaturation |
| Mechanism of Action | Primarily disrupts hydrophobic interactions and hydrogen bonds. | Primarily disrupts hydrogen bonds. |
| Risk of Carbamylation | No | Yes, due to degradation to isocyanic acid. |
| Ionic Nature | Ionic Salt | Non-ionic |
| Advantages | More effective at lower concentrations, no risk of carbamylation. | Non-ionic nature can be beneficial for downstream applications like ion-exchange chromatography. |
| Disadvantages | Ionic nature can interfere with some analytical techniques. | Less potent, can cause carbamylation, solutions are less stable. |
Table 2: Typical Purity Specifications for Different Grades of this compound
| Impurity | Molecular Biology Grade | Bio-Excipient Grade |
| Assay | ≥99.5% | ≥99.5% |
| Absorbance (6M solution) | ≤0.05 at 260 nm, ≤0.01 at 280 nm | ≤0.03 at 260 nm, ≤0.03 at 275 nm |
| Heavy Metals (e.g., Pb) | Not specified (typically very low) | ≤ 5 ppm |
| Iron (Fe) | Not specified (typically very low) | ≤ 5 ppm |
| DNase, RNase, Protease | None Detected | None Detected |
| Water | ≤0.3% | ≤0.5% |
Note: These values are typical and may vary between suppliers. Always refer to the certificate of analysis for lot-specific information.
Experimental Protocols
Protocol 1: Purification of Practical-Grade this compound
Objective: To remove UV-absorbing impurities and particulate matter from a practical-grade GdnHCl solution.
Materials:
-
Practical-grade GdnHCl
-
Activated charcoal
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm or 0.22 µm filtration unit
-
Glassware
Procedure:
-
Prepare a concentrated GdnHCl solution (e.g., 6 M) by dissolving the solid in deionized water. Gentle heating may be required.
-
Add activated charcoal to the solution at a concentration of approximately 1-2% (w/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the activated charcoal by filtration through a coarse filter paper (e.g., Whatman No. 1).
-
Perform a final sterile filtration of the decolorized GdnHCl solution using a 0.45 µm or 0.22 µm filter unit.
-
Store the purified solution at 4°C.
Protocol 2: Step-Wise Dialysis for Protein Refolding from GdnHCl
Objective: To refold a denatured protein by gradually removing GdnHCl.
Materials:
-
Denatured protein in 6 M GdnHCl
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
A series of dialysis buffers with decreasing GdnHCl concentrations
-
Final refolding buffer (without GdnHCl)
-
Magnetic stirrer and stir plate
-
Beakers or containers for dialysis
Procedure:
-
Load the denatured protein solution into the prepared dialysis tubing and seal securely.
-
Place the dialysis bag into the first dialysis buffer containing a reduced concentration of GdnHCl (e.g., 4 M). The volume of the dialysis buffer should be at least 100 times the volume of the protein sample.
-
Stir the buffer gently at 4°C for 2-4 hours.
-
Transfer the dialysis bag to the next buffer with a lower GdnHCl concentration (e.g., 2 M) and repeat the dialysis for 2-4 hours.
-
Continue this process with buffers of decreasing GdnHCl concentration (e.g., 1 M, 0.5 M).
-
Perform the final dialysis step against the refolding buffer (containing no GdnHCl) for at least 4 hours, and preferably change the buffer once more for an overnight dialysis.
-
Recover the refolded protein from the dialysis bag and clarify by centrifugation to remove any aggregates.
-
Assess the protein concentration and activity.
Visualizations
Caption: Chemical pathway of protein carbamylation by urea contaminants.
Caption: Workflow for the purification of practical-grade GdnHCl.
Caption: Step-wise dialysis workflow for protein refolding from GdnHCl.
References
- 1. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
Validation & Comparative
Guanidine hydrochloride vs urea for protein denaturation what is the difference.
For researchers, scientists, and drug development professionals navigating the complexities of protein stability and folding, the choice of a chemical denaturant is a critical experimental parameter. Guanidine (B92328) hydrochloride (GdnHCl) and urea (B33335) are two of the most widely employed chaotropic agents for inducing protein unfolding. While often used for similar purposes, their distinct physicochemical properties translate into different mechanisms of action, denaturation efficiencies, and experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research needs.
At a Glance: Key Differences and Physicochemical Properties
| Feature | Guanidine Hydrochloride (GdnHCl) | Urea |
| Chemical Nature | Ionic Salt (Guanidinium cation and Chloride anion) | Neutral, non-ionic molecule |
| Denaturing Potency | High | Moderate |
| Typical Concentration for Denaturation | 3 - 6 M[1][2] | 6 - 8 M[1][2] |
| Mechanism of Action | Primarily disrupts hydrophobic interactions and can mask electrostatic interactions.[3][4] | Primarily disrupts the hydrogen bond network of water, weakening the hydrophobic effect, and interacts directly with the protein backbone.[4][5] |
| Advantages | More potent denaturant, effective at lower concentrations, and less prone to chemical modification of proteins.[1][2] | Low cost, non-ionic nature is advantageous for downstream applications like ion-exchange chromatography.[1][6] |
| Disadvantages | Higher cost, can precipitate in acidic conditions, and its ionic nature can interfere with electrostatic interactions within the protein and some analytical techniques.[1][3][6] | Less potent, requiring higher concentrations; can cause carbamylation of proteins, especially at elevated temperatures or during prolonged incubation due to the formation of cyanate.[1][6] |
Mechanism of Action: A Tale of Two Denaturants
While both GdnHCl and urea lead to the disruption of a protein's tertiary and secondary structures, they achieve this through different primary mechanisms.
This compound: As a salt, GdnHCl dissociates into the guanidinium (B1211019) cation (Gdn⁺) and the chloride anion (Cl⁻). The planar, delocalized positive charge of the guanidinium ion is thought to interact favorably with both hydrophobic side chains and the peptide backbone.[4] This dual interaction effectively solubilizes the nonpolar core of the protein, leading to its unfolding. Furthermore, the ionic nature of GdnHCl can shield and disrupt native electrostatic interactions that contribute to the protein's stability.[3][7]
Urea: Urea, a small, neutral molecule, is believed to denature proteins through a more indirect mechanism. It primarily disrupts the hydrogen-bonding network of the surrounding water molecules. This alteration of the solvent environment weakens the hydrophobic effect, which is a major driving force for protein folding.[4] Additionally, urea can interact directly with the protein by forming hydrogen bonds with the peptide backbone, thereby competing with the protein's intramolecular hydrogen bonds.[4][8] Recent studies suggest that the favorable interaction of urea with the peptide backbone is a primary driver of urea-induced unfolding.[5]
Quantitative Comparison of Denaturing Potency
The effectiveness of a denaturant is often quantified by its Cm value, the concentration at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. The stability of a protein in the absence of a denaturant is expressed as the free energy of unfolding (ΔG°H₂O).
| Protein | Denaturant | Cm (M) | m-value (kcal mol⁻¹ M⁻¹) | ΔG°H₂O (kcal mol⁻¹) | Reference |
| Ribonuclease A | This compound | ~3.0 | ~1.8 | ~5.4 | [9] |
| Urea | ~6.5 | ~0.8 | ~5.2 | [9] | |
| Lysozyme | This compound | ~3.2 | ~2.0 | ~6.4 | [9] |
| Urea | ~6.0 | ~1.1 | ~6.6 | [9] | |
| Erythroid Spectrin | This compound | ~0.9 | ~11.7 | ~10.5 | [10] |
| Urea | ~2.5 | ~4.4 | ~11.0 | [10] | |
| Nonerythroid Spectrin | This compound | ~2.2 | ~13.6 | ~30.0 | [10] |
| Urea | ~5.1 | ~6.1 | ~31.0 | [10] |
Note: The m-value is a measure of the dependence of ΔG on denaturant concentration and is related to the change in solvent-accessible surface area upon unfolding.
As the data indicates, GdnHCl consistently exhibits lower Cm values, confirming its higher potency as a denaturant.[9][10]
Impact on Protein Unfolding Pathways
The differing denaturation mechanisms of GdnHCl and urea can influence the unfolding pathway of a protein. Urea-induced denaturation often approximates a two-state transition, where the protein unfolds directly from its native (N) state to the unfolded (U) state.[4] In contrast, the more potent action of GdnHCl can sometimes lead to the population of partially folded intermediate states, such as a "molten globule," which retains significant secondary structure but lacks a well-defined tertiary structure.[4]
Experimental Protocols
Monitoring protein denaturation typically involves spectroscopic techniques that are sensitive to changes in protein conformation.
Circular Dichroism (CD) Spectroscopy to Monitor Secondary Structure
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets).
Protocol:
-
Sample Preparation: Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Prepare a series of samples with a constant protein concentration (e.g., 0.1-0.2 mg/mL) and increasing concentrations of either GdnHCl or urea.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the far-UV CD spectra for each sample at a specific wavelength, typically 222 nm for α-helical proteins, as a function of denaturant concentration.
-
Data Analysis: Plot the mean residue ellipticity at 222 nm against the denaturant concentration. The resulting sigmoidal curve can be fitted to a two-state model to determine the Cm and ΔG°H₂O.
Intrinsic Tryptophan Fluorescence to Monitor Tertiary Structure
Principle: The fluorescence emission spectrum of tryptophan residues is sensitive to their local environment. In a folded protein, tryptophans are often buried in the hydrophobic core, resulting in a fluorescence emission maximum around 330-340 nm. Upon unfolding and exposure to the polar solvent, the emission maximum shifts to longer wavelengths (red-shift) around 350-355 nm.
Protocol:
-
Sample Preparation: Prepare samples as described for CD spectroscopy, with a lower protein concentration (e.g., 5-10 µM) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the samples at 295 nm to selectively excite tryptophan residues. Record the fluorescence emission spectra from 310 nm to 400 nm.
-
Data Analysis: Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of denaturant concentration. The data is then analyzed similarly to the CD data.
References
- 1. Mechanism and Difference of this compound and Urea as Denaturant [yacooscience.com]
- 2. This compound and urea,which one is better for protein denaturation? [yacooscience.com]
- 3. This compound or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Guanidine Hydrochloride vs. Guanidine Thiocyanate: A Comparative Guide for Optimal RNA Lysis
For researchers, scientists, and drug development professionals, the initial step of RNA extraction is paramount to the success of downstream applications. The choice of lysis reagent is critical in obtaining high-quality, intact RNA. Two of the most common chaotropic agents employed for this purpose are guanidine (B92328) hydrochloride and guanidine thiocyanate (B1210189). This guide provides an objective comparison of their performance in RNA lysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
At the heart of effective RNA lysis is the rapid and complete denaturation of cellular proteins, particularly ribonucleases (RNases), which are notoriously stable and can quickly degrade RNA transcripts. Both guanidine hydrochloride and guanidine thiocyanate are potent protein denaturants that disrupt the hydrogen bonds and hydrophobic interactions maintaining protein structure. However, their efficacy and suitability for RNA extraction differ significantly.
Mechanism of Action: A Tale of Two Chaotropes
The denaturing capacity of these salts stems from the guanidinium (B1211019) cation ([CH₆N₃]⁺), which interferes with the hydrogen bond network of water, thereby destabilizing protein structures. The key difference lies in the anion. Guanidine thiocyanate is considered a more potent denaturant than this compound because the thiocyanate anion (SCN⁻) is also a strong chaotropic agent, whereas the chloride anion (Cl⁻) is not. This dual chaotropic nature of guanidine thiocyanate leads to a more robust and rapid inactivation of even the most resilient RNases, providing superior protection for RNA during the lysis process.
Performance Comparison: A Data-Driven Analysis
While both reagents can be used for RNA lysis, guanidine thiocyanate consistently demonstrates superior performance in terms of RNA yield and quality. The following table summarizes representative data from studies comparing the efficacy of this compound and guanidine thiocyanate for RNA extraction from a standardized cell culture sample.
| Parameter | This compound (6 M) | Guanidine Thiocyanate (4 M) |
| RNA Yield (µg per 10⁶ cells) | 8 - 12 | 15 - 25 |
| A260/A280 Ratio | 1.7 - 1.9 | 1.9 - 2.1 |
| A260/A230 Ratio | 1.5 - 1.8 | 2.0 - 2.2 |
| RNA Integrity Number (RIN) | 7 - 8 | 8 - 10 |
Note: These values are representative and can vary depending on the cell type, starting material amount, and specific protocol used.
The data clearly indicates that lysis with guanidine thiocyanate results in a higher RNA yield. Furthermore, the A260/A280 and A260/A230 ratios, which are critical indicators of RNA purity, are consistently closer to the optimal values of ~2.0 for pure RNA when using guanidine thiocyanate. A lower A260/A230 ratio, as often observed with this compound, can indicate contamination with the salt itself, which absorbs light at 230 nm. Most importantly, the RNA Integrity Number (RIN), a measure of the intactness of the ribosomal RNA and an excellent indicator of overall RNA quality, is typically higher when using guanidine thiocyanate, signifying less degradation.
Experimental Workflows and Signaling Pathways
To visualize the general workflow of RNA lysis and extraction using a guanidine-based buffer, the following diagram illustrates the key steps involved.
Caption: General workflow for RNA extraction using a guanidine-based lysis buffer.
Detailed Experimental Protocols
Below are detailed protocols for RNA extraction using both guanidine thiocyanate and this compound.
Protocol 1: RNA Extraction using Guanidine Thiocyanate Lysis Buffer
This protocol is based on the widely used single-step RNA isolation method.
Materials:
-
Guanidine Thiocyanate Lysis Buffer (4 M guanidine thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol (B42355) - add fresh)
-
2 M Sodium acetate (B1210297), pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize cell pellet (up to 10⁷ cells) or tissue (50-100 mg) in 1 mL of Guanidine Thiocyanate Lysis Buffer.
-
Phase Separation:
-
Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol to the homogenate.
-
Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Protocol 2: RNA Extraction using this compound Lysis Buffer (Column-based)
This protocol is adapted for use with silica-based spin columns.
Materials:
-
This compound Lysis Buffer (6 M this compound, 20 mM sodium acetate, pH 5.2, 1 mM DTT - add fresh)
-
Wash Buffer 1 (e.g., containing a lower concentration of guanidine salt)
-
Wash Buffer 2 (containing ethanol)
-
RNase-free water
-
Silica (B1680970) spin columns and collection tubes
Procedure:
-
Lysis: Lyse the cell pellet (up to 10⁷ cells) in 600 µL of this compound Lysis Buffer.
-
Binding:
-
Add an equal volume of 70% ethanol to the lysate and mix well.
-
Transfer the mixture to a silica spin column and centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 700 µL of Wash Buffer 1 to the column and centrifuge for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the column and centrifuge for 1 minute. Discard the flow-through.
-
Centrifuge the empty column for an additional 2 minutes to remove any residual ethanol.
-
-
Elution:
-
Place the column in a clean collection tube.
-
Add 30-50 µL of RNase-free water directly to the silica membrane and incubate for 1 minute at room temperature.
-
Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.
-
Conclusion and Recommendations
For applications requiring high-quality, intact RNA, such as RNA sequencing, qPCR, and microarray analysis, guanidine thiocyanate is the superior choice for cell and tissue lysis . Its potent denaturing activity ensures the rapid and thorough inactivation of RNases, leading to higher yields of pure, intact RNA.
This compound , while a capable denaturant, is generally considered less effective for RNA isolation due to its weaker chaotropic properties. This can result in lower yields and purity, and potentially more degraded RNA. However, it can be a viable and more economical option for applications that are less sensitive to RNA quality or when working with samples known to have low RNase activity. It is important to note that when using this compound, especially at higher concentrations, there is an increased risk of DNA contamination.
Ultimately, the choice of reagent should be guided by the specific requirements of the downstream application, the nature of the starting material, and the desired balance between cost and quality. For the most demanding applications, the robust performance of guanidine thiocyanate makes it the recommended reagent for reliable and reproducible RNA lysis.
Guanidine Hydrochloride vs. Urea: A Comparative Guide to Protein Denaturation
For researchers in biophysics, drug development, and molecular biology, the chemical denaturation of proteins is a fundamental technique for studying protein stability and folding. Guanidine (B92328) hydrochloride (GdnHCl) and urea (B33335) are the two most commonly used denaturants. While they are often used for similar purposes, they operate through distinct mechanisms and possess different efficiencies. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate denaturant for their studies.
Mechanism of Action: Two Different Routes to Unfolding
The primary difference between guanidine hydrochloride and urea lies in their chemical nature and how they interact with a protein and its environment.
Urea , a small, uncharged molecule, is thought to denature proteins primarily through an indirect mechanism . It disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a major driving force that holds proteins in their native conformation.[1] Additionally, urea can interact directly with the protein by forming hydrogen bonds with the peptide backbone, competing with the protein's own intramolecular hydrogen bonds.[1]
This compound , on the other hand, is a salt that dissociates into the guanidinium (B1211019) cation (Gdn⁺) and the chloride anion (Cl⁻). The planar, positively charged guanidinium ion is a more potent denaturant than urea.[1][2] It is believed to act through both direct and indirect mechanisms . It disrupts hydrophobic interactions more effectively than urea and also interacts directly with the peptide backbone and both charged and polar amino acid side chains.[1] Furthermore, the ionic nature of GdnHCl can mask electrostatic interactions within the protein, a characteristic not shared by the neutral urea molecule.[1][3][4]
Denaturation Potency: A Quantitative Comparison
The effectiveness of a denaturant is often quantified by two parameters: the C½ value and the m-value. The C½ value is the denaturant concentration at which 50% of the protein is unfolded, with a lower C½ indicating a more potent denaturant. The m-value represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration and is related to the increase in the solvent-accessible surface area of the protein upon unfolding. A larger m-value signifies a steeper transition from the folded to the unfolded state.
Experimental data consistently demonstrates that this compound is a more powerful denaturant than urea. Generally, the C½ for GdnHCl is significantly lower than for urea, and the m-value is approximately twice as large.[5]
| Parameter | This compound | Urea | Implication |
| Denaturation Potency | Higher | Lower | A lower concentration of GdnHCl is required to achieve the same level of denaturation as urea.[2][6] |
| Typical Concentration for Complete Denaturation | ~6 M | ~8 M | GdnHCl can fully denature proteins that may remain partially folded in 8 M urea.[2] |
| C½ Value | Lower | Higher | GdnHCl is more effective at lower concentrations.[6][7] |
| m-value | Larger (approx. 2x that of urea) | Smaller | The unfolding transition is more cooperative (steeper) in GdnHCl.[5] |
Experimental Data Summary:
| Protein | Denaturant | C½ (M) | m-value (kcal mol⁻¹ M⁻¹) | Reference |
| Protein GB1 | This compound | 2.17 ± 0.16 | - | [6] |
| Protein GB1 | Urea | 6.2 ± 0.05 | - | [6] |
| Coiled-Coil Analogs (average) | This compound | ~3.5 | - | [3][8][9] |
| Coiled-Coil Analog (20A) | Urea | 7.4 | - | [3][8] |
| Coiled-Coil Analog (15A5R) | Urea | 5.4 | - | [3][8] |
| Coiled-Coil Analog (10A10R) | Urea | 3.2 | - | [3][8] |
| Coiled-Coil Analog (20R) | Urea | 1.4 | - | [3][8] |
| Erythroid Spectrin | This compound | Lower | Higher | [7] |
| Erythroid Spectrin | Urea | Higher | Lower | [7] |
| Non-erythroid Spectrin | This compound | Lower | Higher | [7] |
| Non-erythroid Spectrin | Urea | Higher | Lower | [7] |
Impact on Protein Unfolding Pathways
The different mechanisms of action can lead to distinct unfolding pathways. Urea-induced denaturation often results in a simple two-state transition from the native (N) to the unfolded (U) state. In contrast, the more potent GdnHCl can sometimes populate intermediate states, such as a "molten globule" (MG), which retains significant secondary structure but lacks a fixed tertiary structure.[1]
Practical Considerations and Potential Issues
| Consideration | This compound | Urea |
| Ionic Strength | High (it's a salt) | Low (uncharged) |
| Effect on Electrostatic Interactions | Masks electrostatic interactions | Does not mask electrostatic interactions |
| Solubility | Higher | Lower |
| Stability | Stable | Can decompose into cyanate, which can modify proteins.[2] |
| Cost | Higher | Lower |
| Interference with Assays | Can precipitate in acidic conditions.[2] | Tris buffer can interfere with some measurements.[1] |
Experimental Protocols
Here are generalized protocols for monitoring protein denaturation using intrinsic tryptophan fluorescence and circular dichroism (CD) spectroscopy.
Protocol 1: Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This method relies on the principle that the fluorescence emission maximum (λ_max) of tryptophan residues is sensitive to their local environment. In a folded protein, tryptophans are often buried in the hydrophobic core, resulting in a lower λ_max (around 330-340 nm). Upon unfolding, these residues become exposed to the aqueous solvent, causing a red shift in the λ_max to around 350-355 nm.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) or Tris buffer).
-
Prepare high-concentration stock solutions of urea (e.g., 10 M) and GdnHCl (e.g., 8 M) in the same buffer.
-
Create a series of samples with a constant protein concentration and varying concentrations of the denaturant.
-
Prepare corresponding buffer blanks containing the same concentrations of denaturant without the protein.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
-
Measurement:
-
Equilibrate the samples at the desired temperature.
-
Record the fluorescence emission spectra for each sample and its blank from approximately 310 nm to 400 nm.[1]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each denaturant concentration.
-
Determine the λ_max for each corrected spectrum.
-
Plot the λ_max as a function of denaturant concentration to generate a denaturation curve.
-
The C½ value can be determined from the midpoint of the transition in the curve.
-
Protocol 2: Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation. The unfolding of α-helices and β-sheets leads to a characteristic change in the CD signal, often monitored at 222 nm.
Methodology:
-
Sample Preparation:
-
Prepare protein samples in a suitable buffer (e.g., phosphate buffer, as Tris can interfere with measurements) with varying concentrations of urea or GdnHCl.[1]
-
The final protein concentration should typically be in the range of 0.1-0.2 mg/mL.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
Ensure the instrument is well-calibrated.
-
-
Measurement:
-
Equilibrate the samples at the desired temperature in a cuvette with a suitable path length (e.g., 1 mm).
-
Record the far-UV CD spectra (e.g., from 250 nm to 200 nm) or monitor the CD signal at a fixed wavelength (e.g., 222 nm) for each sample.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).
-
Plot [θ] at 222 nm as a function of denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the C½ and m-values.
-
Conclusion: Which Denaturant Should You Choose?
This compound is unequivocally a more potent denaturant than urea.[2][7] Its effectiveness at lower concentrations and its ability to denature even highly stable proteins make it a preferred choice in many applications.
However, the choice of denaturant is not always straightforward. The ionic nature of GdnHCl can be a confounding factor in studies where electrostatic interactions are critical to protein stability.[3][4][8] In such cases, the neutral urea may provide a more accurate assessment of the protein's intrinsic stability.[4] Furthermore, practical considerations such as cost and potential chemical modifications (in the case of urea) should also be taken into account. Ultimately, the optimal denaturant depends on the specific protein under investigation and the goals of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism and Difference of this compound and Urea as Denaturant [yacooscience.com]
- 3. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 5. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Maze of Protein Refolding: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, ensuring the correct three-dimensional structure of a refolded protein is paramount to its function and therapeutic efficacy. Guanidinium hydrochloride (GdnHCl) is a powerful denaturant, and its removal is a critical step in the refolding process. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy and other common biophysical techniques for validating successful protein refolding, supported by experimental data and detailed protocols.
Circular dichroism (CD) spectroscopy is a widely used and powerful technique for assessing the secondary structure of proteins, making it an invaluable tool for monitoring the transition from a denatured to a folded state.[1][2] However, a comprehensive validation strategy often involves the use of complementary methods to probe different aspects of the protein's conformation. This guide will delve into the principles, protocols, and comparative performance of CD spectroscopy, intrinsic fluorescence spectroscopy, and size-exclusion high-performance liquid chromatography (SE-HPLC).
Comparative Analysis of Refolding Validation Methods
The choice of validation method depends on the specific protein, the information required, and the available instrumentation. The following table summarizes the key performance characteristics of circular dichroism, intrinsic fluorescence, and size-exclusion HPLC in the context of validating protein refolding after GdnHCl treatment.
| Feature | Circular Dichroism (CD) Spectroscopy | Intrinsic Fluorescence Spectroscopy | Size-Exclusion HPLC (SE-HPLC) |
| Primary Information | Secondary Structure Content (α-helix, β-sheet, random coil) | Tertiary Structure (local environment of aromatic residues) | Hydrodynamic Radius, Aggregation State, Purity |
| Sensitivity | High for secondary structure changes.[3] | Very high, sensitive to subtle conformational changes.[4] | High for detecting aggregates and different oligomeric states. |
| Protein Concentration | Typically 0.1 - 1.0 mg/mL.[3] | Low, often in the µg/mL range.[4] | Variable, dependent on column and detector. |
| Sample Requirements | Requires optically clear samples; buffer components can interfere.[1] | Requires proteins with tryptophan or tyrosine residues.[5] | Requires soluble, non-aggregated samples for accurate analysis. |
| Throughput | Moderate; can be automated for higher throughput.[6] | High; suitable for high-throughput screening. | Moderate to high, depending on the HPLC system. |
| Data Interpretation | Provides percentage of secondary structure elements. Changes in the far-UV CD spectrum (190-250 nm) indicate refolding. | A blue shift in the emission maximum of tryptophan (typically from ~350 nm in denatured state to ~330-340 nm in folded state) indicates successful refolding.[7] | A single, sharp peak at the expected retention time for the monomeric protein indicates a homogenous and correctly folded sample. The presence of early-eluting peaks signifies aggregation. |
| Limitations | Provides global structural information, not residue-specific. Light scattering from aggregates can be an issue.[4] | Indirect measure of overall structure; changes can be localized. Not all proteins have suitable fluorescent probes. | Does not directly provide information on secondary or tertiary structure. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for each of the discussed validation techniques.
Validation of Protein Refolding using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to assess the secondary structure of a protein after refolding from a GdnHCl-denatured state.
Materials:
-
Refolded protein sample
-
Native (control) protein sample
-
Denatured protein sample (in GdnHCl)
-
Refolding buffer
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Prepare the refolded protein sample by removing GdnHCl (e.g., through dialysis or dilution) and concentrating the protein to a suitable concentration (typically 0.1-0.2 mg/mL).
-
Prepare a native protein control at the same concentration in the same refolding buffer.
-
Prepare a fully denatured control by dissolving the protein in a high concentration of GdnHCl (e.g., 6 M).
-
Prepare a buffer blank (refolding buffer).
-
-
Instrument Setup:
-
Purge the CD instrument with nitrogen gas for at least 30 minutes before use.
-
Set the temperature control to the desired measurement temperature (e.g., 25°C).
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (Far-UV region)
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans for averaging
-
-
-
Data Acquisition:
-
Record the spectrum of the buffer blank first.
-
Thoroughly rinse the cuvette with the sample before filling.
-
Record the spectra of the native, refolded, and denatured protein samples.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each of the protein spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the protein concentration in molar, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Compare the far-UV CD spectrum of the refolded protein with that of the native and denatured proteins. Successful refolding is indicated by a spectrum that closely resembles the native protein's spectrum, which typically shows characteristic minima for α-helical (at 208 and 222 nm) or β-sheet (at 218 nm) structures.[4]
-
Validation of Protein Refolding using Intrinsic Fluorescence Spectroscopy
This protocol utilizes the intrinsic fluorescence of tryptophan residues to monitor changes in the protein's tertiary structure during refolding.
Materials:
-
Refolded protein sample
-
Native (control) protein sample
-
Denatured protein sample (in GdnHCl)
-
Refolding buffer
-
Fluorometer
-
Quartz cuvette (e.g., 1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare the refolded, native, and denatured protein samples at a low concentration (e.g., 10-50 µg/mL) in the refolding buffer. The final GdnHCl concentration in the refolded and native samples should be negligible.
-
Prepare a buffer blank.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range from 300 nm to 400 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer blank.
-
Record the emission spectra of the native, refolded, and denatured protein samples.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein spectra.
-
Determine the wavelength of maximum emission (λmax) for each sample.
-
A significant blue shift in the λmax of the refolded sample compared to the denatured sample (e.g., from ~350 nm to ~330-340 nm) indicates that the tryptophan residues have moved to a more non-polar environment, which is characteristic of a properly folded protein. The spectrum of the refolded protein should ideally overlap with that of the native protein.[7][8]
-
Validation of Protein Refolding using Size-Exclusion HPLC (SE-HPLC)
This protocol assesses the hydrodynamic size and aggregation state of the refolded protein.
Materials:
-
Refolded protein sample
-
Native (control) protein sample
-
Molecular weight standards
-
HPLC system with a size-exclusion column
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Preparation:
-
Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the refolded and native protein samples through a 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the molecular weight standards to calibrate the column.
-
Inject the native protein sample to determine the retention time of the monomeric, correctly folded protein.
-
Inject the refolded protein sample.
-
-
Data Analysis:
-
Compare the chromatogram of the refolded protein to that of the native protein.
-
Successful refolding is indicated by a major peak at the same retention time as the native monomeric protein.
-
The presence of peaks eluting earlier than the monomer indicates the presence of soluble aggregates. The absence of such peaks is a strong indicator of a successful refolding process that has minimized aggregation.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of validation, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for protein refolding and validation.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Online monitoring of protein refolding in inclusion body processing using intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Protein Stability: A Comparative Guide to Guanidine Hydrochloride Denaturation Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing protein stability using guanidine (B92328) hydrochloride (GdnHCl) denaturation curves. We will delve into the experimental protocols, present comparative data for common analytical techniques, and offer insights into the interpretation of denaturation profiles.
Introduction to Guanidine Hydrochloride Denaturation
This compound is a powerful chaotropic agent widely used to study the conformational stability of proteins. By disrupting the non-covalent interactions that maintain a protein's three-dimensional structure, GdnHCl induces a cooperative unfolding process. The transition from the native (folded) to the denatured (unfolded) state can be monitored by various spectroscopic techniques, providing quantitative information about the protein's stability.
The denaturation process is typically reversible and can often be modeled as a two-state transition, allowing for the determination of key thermodynamic parameters such as the free energy of unfolding in the absence of denaturant (ΔG°H₂O), the midpoint of the denaturation curve (Cm), and the m-value, which reflects the dependence of ΔG° on denaturant concentration.
While GdnHCl is a potent denaturant, it is important to note its ionic nature, which can sometimes mask electrostatic interactions within the protein, potentially leading to different stability estimates compared to non-ionic denaturants like urea (B33335).[1][2] GdnHCl-induced unfolding can also, in some cases, lead to the formation of intermediate states or aggregates.[3][4]
Comparative Analysis of Spectroscopic Techniques
The unfolding of a protein by GdnHCl can be monitored using several spectroscopic techniques. The two most common methods, Circular Dichroism (CD) and Intrinsic Tryptophan Fluorescence spectroscopy, are compared below.
Table 1: Comparison of Spectroscopic Techniques for Monitoring GdnHCl Denaturation
| Feature | Circular Dichroism (CD) Spectroscopy | Intrinsic Tryptophan Fluorescence Spectroscopy |
| Principle | Measures changes in the secondary structure (α-helix, β-sheet) of the protein. | Monitors changes in the local environment of tryptophan and tyrosine residues. |
| Signal Monitored | Mean Residue Ellipticity (MRE) at a specific wavelength (e.g., 222 nm for α-helical content). | Fluorescence emission intensity or wavelength of maximum emission (λmax). |
| Information Obtained | Provides information about the loss of global secondary structure. | Sensitive to changes in the tertiary structure and solvent exposure of aromatic residues. |
| Advantages | Directly probes the protein backbone conformation. | High sensitivity; can be used at lower protein concentrations. |
| Disadvantages | Requires higher protein concentrations; can be affected by buffer absorbance in the far-UV region. | Requires the presence of tryptophan or tyrosine residues; can be affected by inner filter effects at high concentrations. |
| Typical Protein Conc. | 0.1 - 0.2 mg/mL[3] | 0.01 - 0.1 mg/mL |
Quantitative Comparison of Protein Stability
The stability of different proteins can be compared by examining the parameters derived from their GdnHCl denaturation curves.
Table 2: this compound Denaturation Parameters for Model Proteins
| Protein | Technique | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal mol-1) | Reference |
| Ribonuclease A | CD Spectroscopy | 3.2 | 2.5 | 8.0 | [3] |
| Lysozyme | CD Spectroscopy | 3.1 | 2.6 | 8.1 | [3] |
| Lysozyme | Fluorescence | ~4.0 | Not Reported | Not Reported | [5] |
| Apomyoglobin | CD Spectroscopy | 1.5 | 3.4 | 5.1 | [3] |
| Ferrocytochrome c | Absorbance | ~5.0 | 3.6 | 18.0 | [6] |
Note: The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
General Sample Preparation for GdnHCl Denaturation
-
Protein Stock Solution: Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer). Determine the accurate concentration of the protein stock using a reliable method (e.g., UV absorbance at 280 nm).
-
GdnHCl Stock Solution: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer as the protein. Ensure the GdnHCl is of high purity. The concentration of the GdnHCl stock should be accurately determined by refractive index measurements.
-
Denaturant Solutions: Prepare a series of solutions with varying concentrations of GdnHCl by mixing the GdnHCl stock solution and the buffer.
-
Final Samples: For each GdnHCl concentration, prepare a final sample by mixing the protein stock solution with the corresponding GdnHCl solution to achieve a constant final protein concentration. A corresponding set of buffer blanks containing only the denaturant at each concentration should also be prepared.
-
Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., overnight at a constant temperature) to ensure that the unfolding reaction has reached equilibrium.
Monitoring Denaturation by Intrinsic Tryptophan Fluorescence
This method leverages the sensitivity of tryptophan fluorescence to its local environment. In a folded protein, tryptophan residues are often buried in the hydrophobic core, exhibiting a fluorescence emission maximum (λmax) around 330-340 nm. Upon unfolding, these residues become exposed to the polar solvent, causing a red shift in the λmax to around 350 nm.[3]
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Wavelength: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[3]
-
Measurement: Record the fluorescence emission spectra for each sample and its corresponding blank from approximately 310 nm to 400 nm.[3]
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each denaturant concentration.[3]
-
Determine the λmax or the fluorescence intensity at a specific wavelength for each corrected spectrum.
-
Plot the λmax or fluorescence intensity as a function of GdnHCl concentration to generate the denaturation curve.
-
The Cm can be determined from the midpoint of the transition.
-
Monitoring Denaturation by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins during denaturation.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the CD signal (ellipticity) at a wavelength sensitive to secondary structure, typically 222 nm for α-helical proteins.
-
Data Analysis:
-
Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) as a function of GdnHCl concentration.
-
The resulting sigmoidal curve represents the denaturation transition.
-
The Cm is the GdnHCl concentration at the midpoint of this transition.
-
Visualizing the Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical steps involved in analyzing GdnHCl denaturation data.
Caption: Experimental workflow for GdnHCl-induced protein denaturation analysis.
Caption: Logical flow for determining protein stability from denaturation curve data.
References
- 1. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differences in the Pathways of Proteins Unfolding Induced by Urea and this compound: Molten Globule State and Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Stiffening and Entropic Stabilization in the Subdenaturing Limit of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to guanidine hydrochloride for nucleic acid purification.
Guanidine (B92328) hydrochloride, a widely used chaotropic agent, has long been a staple in nucleic acid purification protocols. Its powerful protein-denaturing capabilities are effective in lysing cells and inactivating nucleases. However, the use of guanidine salts is not without its drawbacks, including potential inhibition of downstream enzymatic reactions and the handling of hazardous waste. For researchers, scientists, and drug development professionals seeking purer yields and more robust downstream applications, a variety of alternative methods for nucleic acid purification have emerged. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Nucleic Acid Purification Methods
The efficacy of a nucleic acid purification method is determined by several key metrics: the yield of DNA or RNA, the purity of the nucleic acid, and its integrity. The following tables summarize quantitative data from various studies, comparing alternatives to the standard guanidine-based methods.
Table 1: Comparison of DNA Yield and Purity from Various Extraction Methods
| Method/Kit | Sample Type | DNA Yield | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Guanidine-Based Methods | |||||
| Spin-Column (with GHCl/GITC) | Adipose Tissue | Variable | ~1.7-2.0 | Often < 1.8 | [1] |
| DNeasy Blood & Tissue Kit (Qiagen) | Rat Tissues (various) | High | High Quality | High Quality | [2] |
| AllPrep DNA/RNA Mini Kit (Qiagen) | Rat Tissues (various) | Comparable to DNeasy | High Quality | High Quality | [2] |
| Non-Guanidine Alternatives | |||||
| Organic Extraction (Phenol-Chloroform) | Adipose Tissue | High | ~1.8 | Consistently low (<1.0) | [1] |
| Mag-Bind® FFPE DNA/RNA 96 Kit (Omega Bio-tek) | FFPE Tumor Samples | Superior to competitors | ~1.33 - 1.72 | Superior to competitors | [3] |
| chemagic™ 360 (PerkinElmer) | Whole Blood | 12.5 - 47.8 µg/ml | High | High | [4] |
| Quick-DNA HMW MagBead Kit (Zymo Research) | Bacterial Cocktail | 7.47 ± 0.70 ng/µl | 1.9 ± 0.1 | Variable | [5] |
| Ionic® Purification System (Purigen Biosystems) | FFPE Tissue | High Yield | High Quality | High Quality | [6] |
| Magnetic Cellulose-Based Extraction | Cervical Swabs | High Quality DNA | Improved analytical sensitivity | Not specified | [7] |
Table 2: Comparison of RNA Yield and Purity from Various Extraction Methods
| Method/Kit | Sample Type | RNA Yield | A260/A280 Ratio | RIN/DIN/DV200 | Reference |
| Guanidine-Based Methods | |||||
| Organic Extraction with Guanidine Isothiocyanate (e.g., TRIzol) | Adipose Tissue | Highest | ~1.8 | Variable | [1] |
| RNeasy Mini Kit (Qiagen) | Rat Tissues (various) | High | High Quality | High RIN values | [2] |
| AllPrep DNA/RNA Mini Kit (Qiagen) | Rat Tissues (various) | Comparable to RNeasy | High Quality | High RIN values | [2] |
| Non-Guanidine Alternatives | |||||
| Mag-Bind® FFPE DNA/RNA 96 Kit (Omega Bio-tek) | FFPE Tumor Samples | Superior to competitors | Close to 2.0 | Superior DV200 values | [3] |
| Ionic Liquid-based Extraction | Bacterial Cells | Good | Not specified | Not specified | [8][9] |
| Magnetic Particle Method | Various | High | High | High | [10] |
Experimental Workflows and Methodologies
A generalized workflow for nucleic acid purification is depicted below, followed by detailed protocols for key alternative methods.
Caption: A simplified overview of the common steps involved in nucleic acid purification.
Detailed Experimental Protocols
1. Non-Chaotropic Salt Precipitation (based on STRATEC Technology)
This method avoids the use of denaturing salts, which can be less damaging to nucleic acids and reduce the number of washing steps.[11]
-
Lysis: Lyse cells using a buffer containing a non-chaotropic salt, a detergent (e.g., SDS), and a protease (e.g., Proteinase K). The absence of chaotropic salts preserves the activity of lytic enzymes, leading to more efficient sample lysis.[11]
-
Binding: In the presence of low salt concentrations, the nucleic acids are bound to a silica (B1680970) membrane.[11]
-
Washing: Perform a single wash step with an ethanol-based wash buffer to remove remaining impurities. The minimal salt concentration in the binding step reduces the need for extensive washing.
-
Elution: Elute the purified nucleic acids with a low-salt buffer (e.g., 10 mM Tris-HCl) or nuclease-free water.
2. Ionic Liquid-Based Extraction with Magnetic Beads
This novel approach utilizes ionic liquids (ILs) for cell lysis and to facilitate the binding of nucleic acids to silica-coated magnetic beads.[8][9]
-
Lysis: Mix the cell suspension with a hydrophilic ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) acetate) and incubate at room temperature for 5 minutes. The IL effectively lyses the cells.[8][9]
-
Binding: Add silica-coated magnetic beads to the IL-lysate. The ionic liquid facilitates the adsorption of nucleic acids onto the surface of the magnetic beads without the need for a separate chaotropic binding buffer.[8][9]
-
Washing: Use a magnet to capture the magnetic beads with the bound nucleic acids. Aspirate the supernatant and wash the beads with an appropriate wash buffer (e.g., ethanol-based).
-
Elution: Resuspend the beads in an elution buffer (e.g., 10 mM Tris pH 8) to release the purified nucleic acids. Transfer the supernatant containing the nucleic acids to a new tube.
3. Cellulose-Based Dipstick Purification
This rapid and equipment-free method is suitable for high-throughput applications and point-of-care diagnostics.[12]
-
Cell Lysis and Binding: Disrupt cells in a solution containing salts and a detergent. Dip a cellulose-based dipstick into this mixture to absorb the nucleic acids.
-
Washing: Move the dipstick to a wash solution to remove contaminants, while the nucleic acids remain bound to the cellulose (B213188) matrix.
-
Elution: Directly elute the purified nucleic acids by dipping the cellulose stick into the downstream application mix (e.g., PCR buffer) or water.[12]
Mechanism of Action: Guanidine vs. Alternatives
The fundamental difference between guanidine-based methods and its alternatives lies in the mechanism of nucleic acid binding and purification.
Caption: Contrasting the chaotropic-based binding mechanism with gentler, alternative approaches.
Conclusion
While this compound remains a workhorse for nucleic acid purification, a growing number of effective alternatives offer significant advantages. Methods based on non-chaotropic salts, ionic liquids, and cellulose matrices can provide higher yields, improved purity, and greater integrity of the extracted nucleic acids. For sensitive downstream applications such as next-generation sequencing, where sample quality is paramount, these alternative methods are particularly valuable. The choice of purification method should be guided by the specific sample type, the required quality of the nucleic acids, and the intended downstream application. As research and technology advance, these innovative approaches are poised to become the new standard in nucleic acid purification.
References
- 1. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qiagen.com [qiagen.com]
- 3. omegabiotek.com [omegabiotek.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Comparison of 6 DNA extraction methods for isolation of high yield of high molecular weight DNA suitable for shotgun metagenomics Nanopore sequencing to detect bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Evaluation of a Magnetic Cellulose-Based DNA Extraction System to Improve the Performance of HybriBio Human Papillomavirus Genotyping and Screening Tests for Cervical Swab Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel ionic liquid-based approach for DNA and RNA extraction simplifies sample preparation for bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifescience.roche.com [lifescience.roche.com]
- 11. Sample Preparation – AS ONE INTERNATIONAL [asone-int.com]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
A Comparative Guide to Protein Unfolding Analysis: Cross-Validation of Guanidinium Hydrochloride and Thermal Denaturation Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methods for studying protein unfolding: chemical denaturation with guanidinium (B1211019) hydrochloride (GdnHCl) and thermal denaturation. Understanding the nuances, strengths, and limitations of each technique is crucial for obtaining accurate and reliable data on protein stability, a critical parameter in basic research and therapeutic protein development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the cross-validation of results obtained from these two orthogonal approaches.
Introduction to Protein Denaturation
Protein stability, quantified by the Gibbs free energy of unfolding (ΔG), is a key determinant of a protein's function and shelf-life. GdnHCl-induced and thermal denaturation are two common methods to determine this parameter. GdnHCl is a chaotropic agent that disrupts the non-covalent interactions holding a protein in its native conformation. In contrast, thermal denaturation utilizes heat to increase the kinetic energy of the polypeptide chain, leading to its unfolding. While both methods aim to measure the same thermodynamic stability, they can sometimes yield different results due to their distinct mechanisms of action. Therefore, cross-validating data from both techniques is often essential for a comprehensive understanding of a protein's stability profile.
Quantitative Comparison of Thermodynamic Parameters
The following tables summarize key thermodynamic parameters obtained from GdnHCl and thermal denaturation studies for two model proteins: Lysozyme and Apolipoprotein A-1. These values are extracted from published experimental data and serve to highlight the similarities and differences that can be observed between the two methods.
Table 1: Thermodynamic Parameters of Lysozyme Unfolding
| Parameter | GdnHCl Denaturation | Thermal Denaturation | Reference |
| ΔG (kcal/mol) | 8.93 | ~6-10 | [1] |
| C_m_ (M) | 4.2 | N/A | [2] |
| m-value (kcal/mol·M) | 2.13 | N/A | [1] |
| T_m_ (°C) | N/A | 63 | [2] |
| ΔH_m_ (kcal/mol) | N/A | 138 | [3] |
Note: ΔG for thermal denaturation is often reported at a reference temperature (e.g., 25°C) and can vary depending on the extrapolation method used.
Table 2: Thermodynamic Parameters of Apolipoprotein A-1 Unfolding
| Parameter | GdnHCl Denaturation | Thermal Denaturation | Reference |
| ΔG (kcal/mol) | ~2.4 | ~1.5-3.0 | [2] |
| C_m_ (M) | 1.07 | N/A | [2] |
| m-value (kcal/mol·M) | 2.24 | N/A | [2] |
| T_m_ (°C) | N/A | 54 | [2] |
| ΔH_m_ (kcal/mol) | N/A | ~100 | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data. Below are representative protocols for GdnHCl-induced and thermal denaturation experiments.
GdnHCl-Induced Protein Unfolding using Intrinsic Tryptophan Fluorescence
This method monitors the change in the fluorescence emission spectrum of tryptophan residues as the protein unfolds. In the native state, tryptophans are often buried in the hydrophobic core, and upon unfolding, they become exposed to the aqueous solvent, resulting in a red-shift of the emission maximum.
Materials:
-
Purified protein of interest
-
Guanidinium hydrochloride (GdnHCl), high purity
-
Buffer (e.g., phosphate (B84403) or Tris buffer at the desired pH)
-
Spectrofluorometer
Procedure:
-
Stock Solutions: Prepare a concentrated stock solution of the protein in the chosen buffer. Prepare an 8 M GdnHCl stock solution in the same buffer and determine its precise concentration by refractive index.
-
Sample Preparation: Prepare a series of samples with a constant protein concentration and varying GdnHCl concentrations (e.g., 0 to 7 M in 0.2 M increments). Prepare corresponding blank samples containing only the buffer and GdnHCl at each concentration.
-
Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This time should be determined empirically for the protein of interest.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from 310 nm to 400 nm for each sample and its corresponding blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.
-
Determine the wavelength of maximum emission (λ_max_) for each corrected spectrum.
-
Plot the λ_max_ as a function of GdnHCl concentration.
-
Fit the data to a sigmoidal transition model to determine the midpoint of the transition (C_m_).
-
Calculate the Gibbs free energy of unfolding (ΔG) at each GdnHCl concentration using the following equation, assuming a two-state transition: ΔG = -RT * ln(K_eq_) where R is the gas constant, T is the absolute temperature, and K_eq_ is the equilibrium constant, calculated from the fraction of unfolded protein.
-
Determine the Gibbs free energy of unfolding in the absence of denaturant (ΔG_H2O_) and the m-value by performing a linear extrapolation of ΔG versus GdnHCl concentration to 0 M GdnHCl.[4][5]
-
Thermal Denaturation using Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a direct measurement of the enthalpy of unfolding (ΔH).
Materials:
-
Purified protein of interest
-
Buffer (the same as used for GdnHCl denaturation)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare a solution of the protein in the desired buffer at a known concentration (typically 0.5-2 mg/mL). Prepare a matching buffer solution for the reference cell. Degas both solutions before loading.
-
DSC Measurement:
-
Load the protein solution into the sample cell and the buffer into the reference cell of the DSC instrument.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 60 °C/hour).
-
Initiate the temperature scan and record the differential heat capacity (ΔC_p_) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit a baseline to the pre- and post-transition regions of the thermogram.
-
Integrate the area under the peak of the baseline-subtracted thermogram to determine the calorimetric enthalpy of unfolding (ΔH_cal_).[6]
-
The temperature at the peak maximum is the melting temperature (T_m_).[6]
-
The change in heat capacity upon unfolding (ΔC_p_) can be determined from the difference in the heat capacity of the native and unfolded states.
-
The Gibbs free energy of unfolding (ΔG) at any temperature (T) can be calculated using the Gibbs-Helmholtz equation: ΔG(T) = ΔH_m_ * (1 - T/T_m_) - ΔC_p_ * [(T_m_ - T) + T * ln(T/T_m_)]
-
Visualizing the Experimental Workflow and Concepts
The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-validation process and the key concepts in protein denaturation.
Caption: A flowchart illustrating the parallel workflows for GdnHCl and thermal denaturation experiments and their convergence for data cross-validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pressure Protein Denaturation Compared to Thermal and Chemical Unfolding: Analyses with Cooperative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A test of the linear extrapolation of unfolding free energy changes over an extended denaturant concentration range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaotropic Agents for Viral Inactivation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective inactivation of viruses is a critical step to ensure laboratory safety and the integrity of downstream applications. Chaotropic agents, substances that disrupt the structure of macromolecules, are widely employed for this purpose. This guide provides an objective comparison of common chaotropic agents—guanidinium (B1211019) thiocyanate (B1210189) (GTC), guanidinium chloride (GuHCl), and urea (B33335)—supported by experimental data to aid in the selection of the most appropriate viral inactivation strategy.
Mechanism of Viral Inactivation by Chaotropic Agents
Chaotropic agents in aqueous solutions disrupt the hydrogen-bonding network of water molecules. This disruption weakens the hydrophobic effect, which is crucial for maintaining the native structure of proteins and the integrity of lipid membranes.[1] Consequently, these agents lead to the denaturation of viral proteins, including capsid and envelope proteins, and can also affect the viral genome, ultimately rendering the virus non-infectious.[2] Guanidinium salts are considered potent protein denaturants, with guanidinium thiocyanate often exhibiting stronger chaotropic effects than guanidinium chloride.[3][4] Urea, while also effective, typically requires higher concentrations to achieve a similar level of denaturation.[4][5]
Comparative Efficacy of Chaotropic Agents
The effectiveness of a chaotropic agent for viral inactivation depends on several factors, including the type of virus (enveloped vs. non-enveloped), the concentration of the agent, contact time, and temperature. The following table summarizes experimental data on the virucidal efficacy of GTC, GuHCl, and urea against various viruses.
| Chaotropic Agent | Virus Type | Virus | Concentration | Contact Time | Temperature | Log Reduction | Reference(s) |
| Guanidinium Thiocyanate (GTC) | Enveloped | SARS-CoV-2 | Lysis Buffer (GTC-based) | 1 minute | Room Temp | >5.6 | [6] |
| Enveloped | SARS-CoV-2 | Lysis Buffer (GTC-based) | 10 minutes | Room Temp | ≥6 | [7] | |
| Enveloped & Non-enveloped | Multiple Viruses | 6 M | Not Specified | Not Specified | Effective | [8] | |
| Guanidinium Chloride (GuHCl) | Enveloped | SARS-CoV-2 | 1.5 M (in buffer with surfactant) | 5 minutes | Room Temp | ≥4.0 | [9] |
| Enveloped | Murine Leukemia Virus (MuLV) | 4 M | 0 minutes | Not Specified | 3.8 | [10] | |
| Enveloped | Multiple Viruses | 6 M | Not Specified | Not Specified | Effective | [8] | |
| Non-enveloped | Poliovirus-1 | 6 M | Not Specified | Not Specified | Ineffective | [8] | |
| Urea | Enveloped & Non-enveloped | Multiple Viruses | 8 M | Not Specified | Not Specified | Effective | [8] |
| Non-enveloped | Reovirus | 3-4 M | 2-3 hours | 4°C | 2.6 - 3.6 | [10] | |
| Enveloped | Murine Leukemia Virus (MuLV) | 2-6 M | Not Specified | Not Specified | Effective | [10] | |
| Non-enveloped | Feline Calicivirus & Human Adenovirus 5 | 1% (in formulation with 70% ethanol (B145695) and 3.2% citric acid) | 60 seconds | Not Specified | >4 | [11] |
Experimental Protocols
Accurate assessment of viral inactivation requires robust experimental design. Below is a generalized protocol for evaluating the efficacy of chaotropic agents.
Preparation of Reagents and Virus Stock
-
Chaotropic Agent Solutions: Prepare stock solutions of guanidinium thiocyanate, guanidinium chloride, or urea at the desired concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS). Ensure the pH is adjusted as required for the specific agent and experimental conditions.
-
Virus Stock: Propagate a high-titer stock of the target virus in a suitable cell line. Determine the initial viral titer using a standard infectivity assay, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
Inactivation Procedure
-
In a biosafety cabinet, mix the viral stock with the chaotropic agent solution at the desired ratio (e.g., 1 part virus to 9 parts inactivating solution).
-
Incubate the mixture for the specified contact time at a controlled temperature (e.g., room temperature, 37°C).
-
Include a positive control (virus treated with buffer without the chaotropic agent) and a negative control (uninfected cells).
Removal of Cytotoxic Agents
Chaotropic agents are often cytotoxic to the cell lines used for infectivity assays. Therefore, it is crucial to remove or dilute the agent to a non-toxic level before titrating the residual virus.[8] Common methods include:
-
Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that retains the virus while allowing the smaller chaotropic agent molecules to pass through.[12]
-
Size Exclusion Chromatography: Pass the sample through a desalting column to separate the virus from the chaotropic agent.
-
Dilution: Serially dilute the treated sample to a concentration where the chaotropic agent is no longer cytotoxic. This method is simpler but may reduce the sensitivity of the infectivity assay.
Quantification of Viral Titer
-
After removing the chaotropic agent, perform serial dilutions of the treated viral sample.
-
Inoculate a susceptible cell line with the dilutions.
-
Incubate the cells and monitor for cytopathic effects (CPE) or plaque formation.
-
Calculate the viral titer (e.g., TCID50/mL or PFU/mL) for both the treated and control samples.
Calculation of Log Reduction
The log reduction in viral titer is calculated as:
Log Reduction = Log10 (Initial Viral Titer / Residual Viral Titer after Treatment)
A log reduction of ≥4 is often considered effective for viral inactivation.[13]
Concluding Remarks
The choice of a chaotropic agent for viral inactivation is a critical decision that should be based on the specific virus, the experimental context, and the requirements of downstream applications. Guanidinium salts, particularly GTC, are highly effective at lower concentrations for a broad range of viruses. Urea is also a viable option, especially when a non-ionic denaturant is preferred, though it may require higher concentrations or be used in combination with other agents for optimal efficacy. It is imperative to validate any inactivation protocol for the specific virus and sample matrix to ensure complete inactivation and the safety of laboratory personnel.
References
- 1. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative analysis of virucidal efficiency of biocide agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study on the aggregating effects of guanidine thiocyanate, guanidine hydrochloride and urea on lysozyme aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Chemical inactivation of two non-enveloped viruses results in distinct thermal unfolding patterns and morphological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Chemical Protocols for Inactivating SARS-CoV-2 Infectious Samples [mdpi.com]
- 13. Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Guanidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Guanidine Hydrochloride, a widely used protein denaturant in various biochemical applications, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Key Hazards:
-
Harmful if swallowed or inhaled.[1]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Reacts with bleach or acidic solutions to form highly reactive and potentially hazardous compounds.[3]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[2][6][7][8]
1. Waste Collection and Segregation:
-
Solid this compound: Collect waste this compound powder in a clearly labeled, sealed container designated for chemical waste. Avoid generating dust during transfer.
-
This compound Solutions: Collect aqueous solutions of this compound in a labeled, leak-proof container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated, sealed waste bag or container for hazardous waste disposal.
2. Spill Cleanup and Disposal:
-
Solid Spills: Carefully sweep or vacuum up the spilled solid, ensuring minimal dust generation.[2][6] Place the collected material into a labeled container for hazardous waste.
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like sawdust.[7] Once absorbed, collect the material into a suitable, sealed container for disposal as chemical waste.
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with water and collect the contaminated wash water for disposal as hazardous waste.[2][6] Do not allow it to enter drains.[7][8][9][10]
3. Final Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[4][7][9][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Empty containers that held this compound should also be treated as hazardous waste, as they may retain chemical residues.[9] They should either be disposed of through the hazardous waste program or decontaminated thoroughly before recycling, following institutional guidelines.[2]
Critical "Don'ts":
-
DO NOT dispose of this compound down the drain unless explicitly permitted by your institution's EHS department for very specific, dilute solutions and in limited quantities.[12] The general rule is to avoid environmental release.[2][7][8][9][10]
-
DO NOT mix this compound waste with bleach or acidic solutions.[3] This can lead to the formation of highly reactive and dangerous compounds.
-
DO NOT incinerate this compound waste unless it is done in an approved hazardous waste incinerator.
Quantitative Disposal and Safety Data
For quick reference, the following table summarizes key quantitative and safety information related to this compound.
| Parameter | Value / Information | Source |
| Oral LD50 (Rat) | 500 mg/kg | [5] |
| pH (573 g/L solution) | 4.5 - 6.0 | [5] |
| Incompatible Substances | Strong oxidizing agents, bleach, acidic solutions | [2][3][4][5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [1] |
| Disposal Code (Precautionary Statement) | P501: Dispose of contents/container to an approved waste disposal plant | [2][6][7] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. merck.com [merck.com]
- 3. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 4. criver.com [criver.com]
- 5. bioshopcanada.com [bioshopcanada.com]
- 6. msd.com [msd.com]
- 7. biospectra.us [biospectra.us]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
- 12. ehs.yale.edu [ehs.yale.edu]
Safeguarding Your Research: A Guide to Handling Guanidine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Guanidine (B92328) hydrochloride, a commonly used protein denaturant in molecular biology, presents several hazards that necessitate stringent handling protocols. This guide provides essential safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe handling of this chemical.
Guanidine hydrochloride is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1][2][3][4] Prolonged or repeated exposure may lead to damage to the nervous system, bone marrow, and kidneys.[2][3] Therefore, adherence to proper safety protocols is critical.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to select PPE based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to ANSI Z87 or EN 166 (EU) standards.[5] A face shield may be required for splash-prone procedures.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves tested according to EN 374, such as nitrile rubber with a minimum layer thickness of 0.11mm.[4][5] Always inspect gloves before use and dispose of contaminated gloves properly.[5][6] | Prevents skin contact, which can cause irritation.[1][2][3] Regular glove changes and proper removal techniques are essential to avoid cross-contamination.[5] |
| Body Protection | A lab coat, apron, or coveralls should be worn to prevent skin contact.[5] For larger quantities or splash risks, impervious protective clothing, including boots, may be necessary.[2][3] | Minimizes the risk of skin exposure and contamination of personal clothing.[2][3] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[5] If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (type P95 or P1) should be used.[2][6][7] | Protects against the inhalation of harmful dust or aerosols.[1][8] |
Operational and Disposal Plans
Safe handling of this compound extends beyond personal protective equipment. Adhering to proper operational and disposal procedures is essential to minimize risks.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5] The use of a chemical fume hood is recommended, especially when working with powders or creating solutions.
-
Avoiding Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[4][6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[1][4][5][6] Do not eat, drink, or smoke in areas where this compound is used.[1][2][3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6][8] this compound is hygroscopic and should be protected from moisture.[4][8]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or dry sand and collect it in a suitable container for disposal.[5] Avoid generating dust. Do not let the product enter drains.[5][6]
Disposal: Dispose of this compound waste and contaminated materials in accordance with all federal, state, and local regulations.[2][5][8] This material and its container must be disposed of as hazardous waste.[4] Do not dispose of it down the sewer.[2]
Visualizing Safety Protocols
To further clarify the necessary procedures, the following diagrams illustrate the workflow for safely handling this compound and the hierarchy of controls to be implemented.
Caption: Workflow for Safely Handling this compound.
Caption: Hierarchy of Controls for this compound Safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
